molecular formula C4H10O2 B1271918 1,4-Butanediol-d10 CAS No. 71760-76-4

1,4-Butanediol-d10

Cat. No.: B1271918
CAS No.: 71760-76-4
M. Wt: 100.18 g/mol
InChI Key: WERYXYBDKMZEQL-MBXGXEIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Butanediol-d10 is a useful research compound. Its molecular formula is C4H10O2 and its molecular weight is 100.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERYXYBDKMZEQL-MBXGXEIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369260
Record name 1,4-Butanediol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71760-76-4
Record name 1,4-Butanediol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Butanediol-d10
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 1,4-Butanediol-d10 (d8)

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Profiling, Synthesis, and Bioanalytical Applications

Executive Summary

This technical guide provides a comprehensive analysis of deuterated 1,4-butanediol, specifically focusing on the 1,4-Butanediol-d8 (HO(CD₂)₄OH) isotopologue, often colloquially referred to as "d10" in theoretical contexts. While the fully deuterated 1,4-Butanediol-d10 (DO(CD₂)₄OD) exists, the rapid exchange of hydroxyl deuteriums with protic solvents renders the d8 form the stable analytical standard.

This molecule serves as the "gold standard" Internal Standard (IS) for the quantification of 1,4-butanediol (1,4-BD) and Gamma-Hydroxybutyrate (GHB) in forensic and clinical toxicology. Its utility relies on its resistance to in-source conversion and its distinct mass shift (+8 Da), which eliminates cross-talk with endogenous GHB levels.

Part 1: Physicochemical Profile[1][2]

The substitution of hydrogen with deuterium (


) significantly alters the vibrational modes of the C-H bonds (lowering zero-point energy) without changing the electronic geometry. This results in the Kinetic Isotope Effect (KIE) , making the C-D bonds more resistant to enzymatic cleavage (e.g., by Alcohol Dehydrogenase) than C-H bonds.
Table 1: Comparative Properties
Property1,4-Butanediol (Unlabeled)1,4-Butanediol-d8 (Analytical Standard)
CAS Number 110-63-474829-49-5
Formula


(in protic solution)
Molecular Weight 90.12 g/mol 98.17 g/mol (+8 Da shift)
Appearance Colorless, viscous liquidColorless, viscous liquid
Boiling Point 235 °C~233–235 °C
Solubility Miscible in

, MeOH, EtOH
Miscible in

, MeOH, EtOH
Hygroscopicity High (Absorbs moisture)High (Critical for storage)
Isotopic Purity N/ATypically ≥ 98 atom % D

Technical Note on Nomenclature (d10 vs. d8): A fully deuterated molecule would be


 (d10). However, hydroxyl protons (

) are "exchangeable." Upon exposure to atmospheric moisture or dissolution in LC-MS mobile phases (Water/Methanol), the -OD groups rapidly exchange with -OH. Therefore, for all analytical and biological purposes, the molecule behaves as 1,4-Butanediol-d8 .
Part 2: Synthesis & Isotopic Enrichment

The synthesis of high-purity 1,4-Butanediol-d8 requires the reduction of a fully deuterated precursor. The industry-standard method involves the reduction of Succinic Anhydride-d4 using Lithium Aluminum Deuteride (LAD) .

Synthesis Protocol (Lab Scale)
  • Precursor: Succinic Anhydride-d4 (

    
    ).
    
  • Reducing Agent: Lithium Aluminum Deuteride (

    
    ) in anhydrous THF.
    
  • Reaction: The hydride transfer from

    
     reduces the carbonyl carbons.
    
  • Quenching: Careful addition of

    
     or dilute acid releases the diol.
    

DOT Diagram: Synthesis Pathway

Synthesis Succinic Succinic Anhydride-d4 (C4D4O3) Intermediate Alkoxide Complex Succinic->Intermediate Reduction (THF, 0°C) LAD LiAlD4 (Reducing Agent) LAD->Intermediate Product 1,4-Butanediol-d8 (HO-CD2-CD2-CD2-CD2-OH) Intermediate->Product Acid Hydrolysis

Caption: Reduction of Succinic Anhydride-d4 yields the stable d8-backbone diol.

Part 3: Analytical Applications (LC-MS/MS)

The primary application of 1,4-Butanediol-d8 is as an Internal Standard (IS) for forensic toxicology. 1,4-BD is a precursor to GHB, and distinguishing exogenous intake from endogenous GHB requires precise quantification.

Protocol: Quantification in Biological Matrices
  • Matrix: Urine, Whole Blood, or Plasma.

  • Sample Prep: Protein Precipitation (PPT).

    • Aliquot 100 µL sample.

    • Add 10 µL 1,4-Butanediol-d8 IS (100 µg/mL in Methanol).

    • Add 400 µL cold Acetonitrile (ACN) to precipitate proteins.

    • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

    • Transfer supernatant to autosampler vial.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: Electrospray Ionization (ESI) Positive Mode.

MRM Transitions (Mass Shift Verification)
AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy
1,4-BD 91.1

73.1

(

)
55.1

10-15 eV
1,4-BD-d8 99.1

81.1

61.1

10-15 eV

Self-Validating Logic: The +8 Da shift (91


 99) confirms the presence of 8 deuteriums on the carbon backbone. The product ion shift (73 

81) confirms the backbone stability during fragmentation (loss of

).

DOT Diagram: Analytical Workflow

LCMS_Workflow Sample Biological Sample (Urine/Blood) Spike Spike IS: 1,4-Butanediol-d8 Sample->Spike Precip Protein Precipitation (Cold ACN) Spike->Precip Centrifuge Centrifugation (10,000g, 5 min) Precip->Centrifuge Injection LC-MS/MS Injection Centrifuge->Injection Supernatant Data Quantification (Ratio Unlabeled/d8) Injection->Data MRM Analysis

Caption: Step-by-step workflow for isotope dilution mass spectrometry.

Part 4: Metabolic Fate & Pharmacokinetics[1][10]

Understanding the metabolism of 1,4-BD is critical because it is a prodrug for GHB. The deuterated standard allows researchers to trace this conversion with high specificity, leveraging the Kinetic Isotope Effect to potentially slow the oxidation rate.

The Pathway
  • Oxidation 1: 1,4-Butanediol is oxidized by Alcohol Dehydrogenase (ADH) to

    
    -hydroxybutyraldehyde.
    
  • Oxidation 2: The aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to

    
    -hydroxybutyrate (GHB).
    

Inhibitor Note:Fomepizole (4-methylpyrazole) inhibits ADH, blocking the conversion of 1,4-BD to GHB.[2] This is used clinically to treat 1,4-BD toxicity.[3]

DOT Diagram: Metabolic Pathway

Metabolism BDO 1,4-Butanediol (Prodrug) Aldehyde Gamma-hydroxy- butyraldehyde BDO->Aldehyde Oxidation GHB GHB (Active Drug) Aldehyde->GHB Oxidation ADH ADH Enzyme ADH->BDO Catalyzes ALDH ALDH Enzyme ALDH->Aldehyde Catalyzes Fomepizole Fomepizole (Inhibitor) Fomepizole->ADH Blocks

Caption: Bio-activation of 1,4-BD to GHB via ADH/ALDH enzymes.

Part 5: Regulatory & Safety Considerations
Regulatory Status
  • USA: 1,4-Butanediol is a List I Chemical . While not a Schedule I drug itself, it is treated as a Controlled Substance Analogue if intended for human consumption (Federal Analogue Act).

  • Deuterated Standards: Generally exempt from scheduling when used strictly for "Scientific Research," but suppliers (e.g., Sigma, Cayman) require End-User Statements to ensure non-human use.

Handling & Stability
  • Hygroscopicity: 1,4-BD-d8 is extremely hygroscopic. Absorption of atmospheric water dilutes the standard concentration, leading to quantification errors.

  • Storage: Store at room temperature or 4°C in a desiccator.

  • Stability: The C-D bonds are stable. The molecule does not degrade spontaneously but should be re-verified annually for concentration accuracy.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8064, 1,4-Butanediol.

  • Sigma-Aldrich. Product Specification: 1,4-Butanediol-d8 (CAS 74829-49-5).

  • Cayman Chemical.
  • Journal of Analytical Toxicology. "Simultaneous Quantification of GHB, GBL, and 1,4-Butanediol in Beverages Using UHPLC-MS/MS." (2020).

  • Clinical Pharmacology & Therapeutics. "Butanediol Conversion to Gamma-Hydroxybutyrate Markedly Reduced by the Alcohol Dehydrogenase Blocker Fomepizole." (2018).

Sources

An In-Depth Technical Guide to 1,4-Butanediol-d10: Properties, Synthesis, and Application in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Advancing Research

In the landscape of modern analytical and pharmaceutical sciences, stable isotope-labeled compounds are indispensable tools. 1,4-Butanediol-d10, a deuterated analog of 1,4-butanediol, exemplifies the utility of such molecules. By replacing all ten hydrogen atoms with deuterium, a stable, non-radioactive isotope, this compound serves as a high-fidelity internal standard for mass spectrometry-based quantification. Its near-identical chemical and physical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for precise correction of matrix effects and variations in instrument response. This guide provides a comprehensive overview of the physical characteristics, synthesis, and critical applications of this compound, with a particular focus on its role in drug development and bioanalysis.

Physicochemical Characteristics of this compound

The substitution of hydrogen with deuterium in this compound results in a molecule with a higher molecular weight and slight alterations in its physical properties compared to its non-deuterated counterpart. These properties are crucial for its application and handling.

PropertyThis compound1,4-Butanediol (for comparison)
Molecular Formula C₄D₁₀O₂C₄H₁₀O₂
Molecular Weight 100.18 g/mol 90.12 g/mol
Appearance Colorless, viscous liquidColorless, viscous liquid
Density 1.12 g/mL1.017 g/cm³ at 20 °C[1]
Boiling Point 230 °C230 °C[2]
Melting Point 16 °C20.1 °C[2]
Refractive Index 1.44181.445
Viscosity Not specified, expected to be slightly higher than 1,4-Butanediol83.2 mm²/s at 20 °C[1]
Vapor Pressure Not specified, expected to be slightly lower than 1,4-Butanediol<0.1 hPa at 20 °C[2]
Solubility Miscible with water; soluble in methanol, ethanol, and acetoneMiscible with water; soluble in alcohols, ketones, and esters; less soluble in diethyl ether; immiscible with aliphatic and aromatic hydrocarbons[3]
Isotopic Purity Typically ≥98 atom % DNot applicable

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is not as commonly detailed as its non-deuterated analog. However, a logical and efficient approach involves the catalytic hydrogenation of a suitable precursor using deuterium gas (D₂). This method leverages established industrial processes for 1,4-butanediol production.

A plausible and widely applicable synthetic route is the deuteration of 1,4-butynediol. This process is analogous to the final step of the Reppe process, a common industrial method for producing 1,4-butanediol.[4]

Reaction Scheme:

G cluster_0 Catalytic Deuteration 1,4-Butynediol 1,4-Butynediol This compound This compound 1,4-Butynediol->this compound Hydrogenation Catalyst Catalyst Deuterium_Gas D₂ Gas G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Spike plasma sample with this compound (IS) B Protein Precipitation (e.g., with cold Acetonitrile) A->B C Vortex and Centrifuge B->C D Transfer supernatant to a new plate C->D E Evaporate and reconstitute in mobile phase D->E F Inject sample onto LC column E->F Analysis G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM mode) G->H I Quantify XYZ using the ratio of its peak area to the IS peak area H->I

Sources

Introduction: The Significance of Stable Isotope Labeling in Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Butanediol-d10: Molecular Properties and Analytical Applications

This guide focuses on this compound, a deuterated form of 1,4-Butanediol. By replacing all ten hydrogen atoms with deuterium, a mass shift of +10 is achieved, creating an ideal internal standard for mass spectrometry-based quantification. This document provides a comprehensive overview of its core physicochemical properties and demonstrates its application as a critical tool for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of this compound

1,4-Butanediol is an organic compound, specifically a primary alcohol, with the formula HOCH₂CH₂CH₂CH₂OH[1][2][3]. It is a colorless, viscous liquid used industrially as a solvent and in the manufacturing of plastics, elastic fibers, and polyurethanes[1][3][4][5][6]. The deuterated isotopologue, this compound, retains these fundamental chemical properties but is distinguished by its increased mass.

Molecular Formula and Structure

The molecular formula for standard 1,4-Butanediol is C₄H₁₀O₂[2][3][6][7][8][9]. In this compound, the ten hydrogen atoms are substituted with deuterium atoms. Therefore, its molecular formula is C₄D₁₀O₂. The linear formula is often represented as DOCD₂(CD₂)₂CD₂OD to explicitly show the deuterated positions[10].

Caption: Molecular structure of this compound (C₄D₁₀O₂).

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic masses of its constituent atoms. The key difference arises from the mass of deuterium (~2.014 amu) compared to protium (~1.008 amu).

  • Carbon (C): 4 atoms × 12.011 amu = 48.044 amu

  • Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

  • Deuterium (D): 10 atoms × 2.014 amu = 20.140 amu

  • Total Molecular Weight: 48.044 + 31.998 + 20.140 = 100.182 g/mol

This calculated value aligns with the molecular weight provided by commercial suppliers[10].

Data Summary Table

The following table summarizes and compares the key quantitative data for 1,4-Butanediol and its deuterated analog.

Property1,4-ButanediolThis compoundData Source(s)
Molecular Formula C₄H₁₀O₂C₄D₁₀O₂[2][3][7][10]
Molecular Weight 90.12 g/mol 100.18 g/mol [7][8][10]
CAS Number 110-63-471760-76-4[7][8][10][11]
Isotopic Purity Not ApplicableTypically ≥98 atom % D[10]
Boiling Point ~228-230 °C~230 °C[7][10]
Density ~1.017 g/mL at 20 °C~1.128 g/mL at 25 °C[3][10]

The Role of this compound as an Internal Standard

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for correcting analytical variability. An ideal IS should behave identically to the analyte of interest (the "light" compound) during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.

Causality Behind Using a SIL-IS:

  • Co-elution: this compound is chemically identical to the native compound, ensuring it elutes at the same chromatographic retention time. This is critical for accurate quantification, especially in complex matrices where chromatographic shifts can occur.

  • Ionization Efficiency: Both the analyte and the SIL-IS exhibit nearly identical ionization efficiencies in the mass spectrometer's source. This means that any suppression or enhancement of the signal caused by the sample matrix will affect both compounds equally, allowing the ratio between them to remain constant and accurate.

  • Extraction Recovery: During sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction), any loss of the analyte will be mirrored by a proportional loss of the SIL-IS. By spiking the standard in at the beginning of the workflow, it accurately accounts for recovery variability.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC Chromatographic Separation (Co-elution of Analyte and IS) Extract->LC MS Mass Spectrometric Detection (Separate m/z channels) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Quant Quantify Unknown Sample Curve->Quant

Caption: The principle of using a Stable Isotope Labeled Internal Standard.

Experimental Protocol: Quantification of 1,4-Butanediol in Human Plasma

This protocol provides a self-validating methodology for the accurate quantification of 1,4-Butanediol in a biological matrix using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 1,4-Butanediol and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • IS Working Solution (100 ng/mL): Serially dilute the IS stock solution in methanol. This solution will be used to spike all samples.

  • Calibration Standards: Serially dilute the analyte stock solution to prepare a series of calibration standards in blank, analyte-free human plasma. Typical concentration ranges might be 1-1000 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of each calibration standard, quality control (QC) sample, and unknown plasma sample into separate 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank matrix control. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrument Parameters (Illustrative):

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • 1,4-Butanediol: Q1: m/z 91.1 → Q3: m/z 73.1 (Quantifier)
    • This compound: Q1: m/z 101.2 → Q3: m/z 81.1 (Internal Standard) (Note: Specific m/z values correspond to the protonated molecule [M+H]⁺ and a characteristic fragment ion, and should be optimized experimentally).

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard transitions.

  • Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

  • Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

start Start: Plasma Samples (Calibrators, QCs, Unknowns) prep_solutions Prepare Stock & Working Solutions spike_is Spike Samples with This compound IS start->spike_is prep_solutions->spike_is precipitate Add Acetonitrile (Protein Precipitation) spike_is->precipitate vortex Vortex Vigorously precipitate->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge transfer Transfer Supernatant to Autosampler Vials centrifuge->transfer inject Inject onto LC-MS/MS transfer->inject analyze Acquire Data (MRM Mode) inject->analyze process Integrate Peaks & Calculate Area Ratios analyze->process calibrate Generate Calibration Curve process->calibrate quantify Quantify Unknowns calibrate->quantify end End: Final Concentrations Reported quantify->end

Sources

Strategic Sourcing & Technical Validation of 1,4-Butanediol-d10 (CAS 71760-76-4)

[1]

Executive Summary

1,4-Butanediol-d10 (1,4-BD-d10) is the fully deuterated isotopologue of 1,4-butanediol, a critical reagent used primarily as an internal standard for the quantification of Gamma-Hydroxybutyrate (GHB) and its precursors in forensic toxicology and metabolic tracer studies.[1]

Unlike partially deuterated analogs (e.g., d4 or d6), 1,4-BD-d10 offers a mass shift of +10 Da, placing its signal far beyond the natural isotopic envelope of the native analyte.[1] This maximizes signal-to-noise ratios in LC-MS/MS and GC-MS assays, particularly in complex biological matrices (blood, urine) where interference is common.[1][2]

However, sourcing this material presents a dual challenge:

  • Regulatory Ambiguity: As a direct precursor to GHB (a Schedule I substance in the US), 1,4-BD is tightly regulated.[1] While isotopologues are chemically distinct, they often fall under "Controlled Substance Analogue" enforcement, requiring strict chain-of-custody and licensing.[1]

  • Isotopic Purity: Incomplete deuteration (presence of d8 or d9 isotopologues) can compromise quantitative accuracy.[2]

This guide provides a validated pathway for sourcing, verifying, and handling 1,4-BD-d10.

Technical Rationale: Why d10?

In quantitative mass spectrometry, the choice of internal standard (IS) dictates the robustness of the assay.[2]

Feature1,4-BD-d41,4-BD-d10Impact on Data Quality
Mass Shift +4 Da+10 Da Critical. Native 1,4-BD has naturally occurring isotopes (M+1, M+2).[1] A +4 shift can still suffer from "cross-talk" if the native concentration is extremely high.[2] A +10 shift is effectively silent in the native channel.[2]
Proton Exchange Labile protons may exchangeBackbone Stability The 8 deuterium atoms on the carbon backbone are non-exchangeable.[2] Only the 2 hydroxyl deuteriums exchange with solvent, resulting in a stable M+8 species in protic solvents, which is still superior to d4.[1]
Retention Time Slight shiftNoticeable shift Deuterium affects chromatographic retention (usually eluting slightly earlier on reverse-phase).[2][3] D10 separates more distinctly, which must be accounted for in window settings.[1]

Commercial Supply Landscape

The following suppliers have been verified to list This compound (CAS 71760-76-4) . Note that "Inquire" status is common due to the controlled nature of the parent compound.

Verified Suppliers Table
SupplierProduct CodeEnrichmentPurity (Chemical)PackagingNotes
Sigma-Aldrich (Merck) Login Required98 atom % D≥99%Glass BottlePrimary global source.[1][2][3] Strict regulatory checks (DEA/End-user statement) required.[2]
CDN Isotopes D-0565 98 atom % D≥98%Lecture Bottle / AmpouleCanadian supplier.[2] Excellent for bulk custom orders. Often stocks 0.1g - 1g sizes.[2]
Biosynth WCA76076 98 atom % D≥98%VialGood alternative for European distribution.[2]
HPC Standards 681562 98 atom % DResearch GradeVial (100mg)German supplier specializing in analytical standards.[2][3]
Cambridge Isotope Labs Custom/InquireVerifyVerifyVerifyCatalog lists d4 (DLM-181).[2][3][4][5] d10 is often a "non-catalog" item requiring custom synthesis inquiry.

Critical Procurement Note: Do not confuse This compound with 1,4-Butanediol-d4 (CAS 38274-25-8), which is cheaper but less effective for high-sensitivity forensic work.[1] Always verify the CAS: 71760-76-4 .[1][2][6]

Regulatory & Compliance "Minefield"

Even if you are purchasing "research grade" isotopes, you must treat 1,4-BD-d10 as a controlled substance precursor.[1]

  • United States: 1,4-Butanediol is a List I Chemical .[1][3] While the DEA specific listing refers to the CAS 110-63-4, the Federal Analogue Act can treat isotopologues as functionally equivalent if intended for human consumption.[1] Suppliers like Sigma will require an End User Statement declaring it is for "Research/Forensic Use Only" and not for human use.[2]

  • Europe: Regulations vary by country, but 1,4-BD is generally monitored under "Drug Precursor" laws (Category 2 or 3 depending on jurisdiction).[1]

  • Storage: Secure storage (locked cabinet) is mandatory in many labs to prevent diversion.[2][3]

Verification & Quality Assurance Protocol

Trusting the Certificate of Analysis (CoA) is insufficient for regulated bioanalysis.[2] You must validate the material upon receipt.[2]

Step-by-Step Verification Workflow
  • Visual Inspection:

    • 1,4-BD-d10 is hygroscopic.[1] If the liquid appears cloudy or has crystals (melting point ~16-20°C), gently warm to 30°C to homogenize. Do not open cold bottles to prevent condensation.

  • Isotopic Purity Check (GC-MS):

    • Method: Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the di-TMS derivative.[1][2][3] This improves volatility and peak shape.[2]

    • Acceptance Criteria: The abundance of the M-1 (d9) and M-2 (d8) ions should be <1% relative to the molecular ion.[2] Significant d8 presence indicates poor synthesis efficiency (H/D exchange failure).[2]

  • Chemical Identity (H-NMR):

    • Solvent: CDCl3 or D2O.[2]

    • Expectation: A "clean" spectrum.

      • Ideal: No signals in the aliphatic region (1.0 - 4.0 ppm).[2] The carbon backbone protons should be entirely silent.[2]

      • Hydroxyls: If run in CDCl3, you may see a broad singlet for the -OH groups, but these are often exchanged if D2O is used.[1]

      • Impurities: Watch for signals at ~2.5 ppm (Succinic acid precursors) or ~3.7 ppm (THF degradation products).[2]

Visualization: QC Decision Tree

QC_WorkflowStartReceipt of 1,4-BD-d10VisualVisual Inspection(Clear/Viscous?)Start->VisualWarmWarm to 30°C(Melting Point ~20°C)Visual->WarmSolid/CloudyNMR1H-NMR Analysis(Solvent: CDCl3)Visual->NMRClear LiquidWarm->NMRAliphaticAliphatic Signals(1.0-4.0 ppm)?NMR->AliphaticReject1REJECT:Incomplete DeuterationAliphatic->Reject1Yes (Peaks Found)GCMSGC-MS Analysis(TMS Derivative)Aliphatic->GCMSNo (Silent Baseline)Isotopesd8/d9 Isotopes> 1%?GCMS->IsotopesReject2REJECT:Isotopic ImpurityIsotopes->Reject2YesApproveRELEASE FOR USEStore w/ DesiccantIsotopes->ApproveNo

Caption: Operational workflow for verifying the identity and isotopic purity of incoming this compound raw material.

Handling & Storage

  • Hygroscopicity: 1,4-BD is extremely hygroscopic.[1][3] Absorption of atmospheric water does not degrade the molecule chemically but will alter the effective concentration (w/w), leading to quantitation errors.[2]

  • Protocol:

    • Store in a desiccator at room temperature (20-25°C).

    • If precise weighing is required, equilibrate the bottle to room temperature before opening.

    • For long-term standards, prepare a stock solution in Methanol (MeOH) or Acetonitrile (ACN) immediately upon opening the ampoule.[2]

References

  • Sigma-Aldrich (Merck). Product Specification: this compound (CAS 71760-76-4).[1][2] Retrieved from [2]

  • CDN Isotopes. Product Data Sheet: this compound (D-0565).[1][2][3] Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329758629 (this compound).[2] Retrieved from [2]

  • Biosynth. Product Detail: this compound (WCA76076).[2][3][7] Retrieved from [2]

  • US Drug Enforcement Administration (DEA). List of Scheduled Chemicals (List I and II).[2][3] Retrieved from [2]

Technical Monograph: 1,4-Butanediol-d10 (CAS 71760-76-4)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications in Pharmacokinetics, Metabolic Tracing, and Spectroscopic Standardization

Executive Summary

1,4-Butanediol-d10 (1,4-BD-d10) is the fully deuterated isotopologue of 1,4-butanediol.[1] Characterized by the substitution of all ten protium (


H) atoms with deuterium (

H), this compound serves as a critical tool in high-precision analytical chemistry and drug metabolism and pharmacokinetics (DMPK) research.[1] Its primary utility lies in its "silent" proton NMR signature, its distinct mass shift in mass spectrometry (+10 Da), and its resistance to metabolic oxidation via the Kinetic Isotope Effect (KIE). This guide details the physicochemical properties, synthesis logic, analytical validation, and strategic applications of 1,4-BD-d10 in modern drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Core Identifiers
ParameterDetail
Chemical Name This compound
CAS Registry Number 71760-76-4
Synonyms Tetramethylene glycol-d10; Perdeuterobutanediol
Molecular Formula

Molecular Weight 100.18 g/mol (vs. 90.12 g/mol for non-deuterated)
Isotopic Purity Typically

Physical Characteristics[1][3]
  • Appearance: Colorless, viscous liquid.[2][3][4]

  • Hygroscopicity: High.[1] The deuterated hydroxyl groups (-OD) rapidly exchange with atmospheric moisture (

    
    ), leading to isotopic dilution (-OH formation).[1] Handling Protocol:  Must be stored under inert gas (Argon/Nitrogen) in a desiccator.
    
  • Solubility: Miscible with water, ethanol, and acetone.

  • Boiling Point: ~230°C (similar to non-deuterated, slightly higher due to isotopic mass).[4]

Synthesis & Isotopic Labeling Strategy

Synthesis Logic

The synthesis of this compound requires a route that introduces deuterium at both the carbon backbone and the hydroxyl positions.[1] The most robust laboratory-scale method involves the reduction of fully deuterated dicarboxylic acid precursors using strong deuterated reducing agents.[1]

Protocol: Reduction of Succinic Acid-d4 The standard high-purity synthesis utilizes Succinic Acid-d4 (


) reduced by Lithium Aluminum Deuteride (

).[1]
  • Precursor: Succinic Acid-d4 (CAS 14493-42-6).[1]

  • Reducing Agent:

    
     (in excess to ensure full saturation).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Mechanism: The carboxyl carbons are reduced to methylene carbons (

    
    ), incorporating deuterium from the reducing agent. The hydroxyl protons are initially formed as alkoxides and then protonated (or deuterated) during workup.[1]
    
    • Note: To achieve -OD (fully d10), the workup must use

      
      . If 
      
      
      
      is used, the product is 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 (hydroxyls remain -OH). For d10,
      
      
      quench is mandatory.
Synthesis Workflow Diagram

Synthesis Succinic Succinic Acid-d4 (HOOC-CD2-CD2-COOH) Intermediate Deuterated Alkoxide Complex Succinic->Intermediate Reduction (THF, Reflux) LiAlD4 LiAlD4 (Reducing Agent) LiAlD4->Intermediate Product This compound (DO-CD2-CD2-CD2-CD2-OD) Intermediate->Product Hydrolysis Quench D2O Quench Quench->Product

Figure 1: Synthetic pathway for this compound via reduction of Succinic Acid-d4.[1]

Analytical Identification & Validation

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of 1,4-BD-d10 is distinctively different from its non-deuterated counterpart.[1]

  • 
     NMR (Proton NMR): 
    
    • Silent Spectrum: In a pure d10 sample, there are no protons. The spectrum should be essentially blank, showing only the solvent peak and trace residual protio-impurities (typically <1%).[1]

    • Quality Control: Any peaks observed at

      
       1.5 ppm (methylene) or 
      
      
      
      3.5 ppm (hydroxymethyl) indicate incomplete deuteration.
  • 
     NMR (Carbon NMR): 
    
    • Coupling Patterns: Unlike the singlets seen in standard 1,4-BDO, the carbons in 1,4-BD-d10 appear as multiplets due to Carbon-Deuterium (

      
      ) spin-spin coupling.[1]
      
    • Shift:

      
       bonds cause a slight upfield shift (isotope shift) compared to 
      
      
      
      .[1]
    • Signal: Expect a quintet for the internal carbons (

      
      ) and a quintet/triplet pattern for the terminal carbons (
      
      
      
      ) due to the nuclear spin of Deuterium (
      
      
      ).
Mass Spectrometry (MS)
  • Mass Shift: The molecular ion (

    
    ) shifts from 90 m/z  (native) to 100 m/z  (d10).[1]
    
  • Fragmentation: Fragmentation patterns will show corresponding +2 Da shifts for every methylene group retained in the fragment.[1]

  • Application: This +10 Da shift provides a "clean window" in LC-MS/MS assays, eliminating crosstalk with the analyte of interest (standard 1,4-BDO or GHB).[1]

Applications in Drug Development[11]

Internal Standard (IS) for Bioanalysis

In quantitative LC-MS/MS assays, 1,4-BD-d10 is the gold standard IS for quantifying 1,4-butanediol and Gamma-Hydroxybutyrate (GHB) in biological matrices (plasma, urine).[1]

  • Mechanism: It co-elutes with the analyte but is mass-resolved.[1]

  • Benefit: It corrects for matrix effects (ion suppression/enhancement) and extraction efficiency variations perfectly, as its physicochemical behavior is nearly identical to the analyte.

Metabolic Tracing & Pharmacokinetics

1,4-Butanediol is a prodrug of GHB.[1] Researchers use the d10 variant to trace this conversion pathway without interference from endogenous GHB.[1]

  • Pathway: 1,4-BDO

    
    
    
    
    
    -Hydroxybutyraldehyde
    
    
    GHB.[1]
  • Deuterium Isotope Effect (DIE): The

    
     bond is stronger than the 
    
    
    
    bond. Using 1,4-BD-d10 can slow down the metabolic conversion by Alcohol Dehydrogenase (ADH).[1]
    • Experimental Utility: By comparing the metabolic rate of 1,4-BD-d10 vs. 1,4-BD-h10 (

      
      ), scientists calculate the magnitude of the Kinetic Isotope Effect.[1] A high KIE indicates that C-H bond breakage is the rate-limiting step in clearance.[1]
      
Metabolic Pathway Diagram

Metabolism BDO This compound (Substrate) Aldehyde gamma-Hydroxybutyraldehyde-d8 (Transient Intermediate) BDO->Aldehyde Oxidation (-D2) ADH Alcohol Dehydrogenase (Rate Limiting Step?) ADH->BDO Enzyme Action GHB GHB-d6 (Gamma-Hydroxybutyrate) Aldehyde->GHB Oxidation ALDH Aldehyde Dehydrogenase ALDH->Aldehyde Krebs Succinic Semialdehyde -> Krebs Cycle (Energy Production) GHB->Krebs Further Metabolism

Figure 2: Metabolic conversion of this compound to GHB-d6.[1] Note the loss of deuterium atoms during oxidation steps.

Safety & Regulatory Considerations

Regulatory Status
  • Precursor Control: 1,4-Butanediol is a precursor to GHB (a controlled substance).[1] While deuterated standards are generally exempt or used strictly for research (R&D exemption), they often trigger the same "List I Chemical" surveillance in jurisdictions like the US (DEA) and EU.

  • Compliance: Laboratories must maintain strict inventory logs.[1] Verification of end-use (analytical standard) is typically required by vendors.[1]

Handling Precautions
  • Toxicity: 1,4-BD-d10 possesses similar CNS depressant toxicity to the non-deuterated form.[1] It converts to GHB in vivo.

  • PPE: Chemical resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.

  • Storage: Store at room temperature or refrigerated, strictly under inert atmosphere to prevent H/D exchange with moisture.

References

  • National Institute of Standards and Technology (NIST). 1,4-Butanediol Mass Spectrum and Properties.[1] NIST Chemistry WebBook.[1] [Link][1]

  • PubChem. 1,4-Butanediol Compound Summary (Parent Compound). National Library of Medicine.[1] [Link][1][5]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: 1,4-Butanediol Identification.[Link]

  • Chemsrc. this compound CAS and Physical Data.[Link][1]

Sources

Technical Stewardship Guide: 1,4-Butanediol-d10

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and regulatory profile of 1,4-Butanediol-d10 , designed for researchers requiring high-fidelity isotopic data.

Isotopic Purity | Metabolic Toxicology | Advanced Handling

Chemical Identity & Isotopic Architecture

This compound is the fully deuterated isotopologue of 1,4-butanediol (1,4-BDO).[1] Unlike partial labels (e.g., d4 or d8), the d10 variant has replaced all proteo-hydrogens—both carbon-bound and hydroxyl-bound—with deuterium.

ParameterTechnical Specification
Chemical Name This compound (1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane)
CAS Number 71760-76-4 (Note: 38274-25-8 refers to the d4 isotopologue)
Formula C₄D₁₀O₂
Molecular Weight 100.18 g/mol (approx. 11% mass shift vs. proteo-form 90.12 g/mol )
Appearance Viscous, colorless liquid (Hygroscopic)
Melting Point 16–19 °C (Can solidify in cool labs; requires gentle warming)
Boiling Point ~230 °C
Isotopic Purity Typically ≥98 atom % D
Critical Isotope Effect

The hydroxyl deuteriums (-OD) are labile . Upon exposure to atmospheric moisture (


), a rapid H/D exchange occurs, degrading isotopic purity and introducing a water signal (

) in NMR spectra.
  • Mechanism:

    
    
    
  • Impact: In quantitative NMR (qNMR), this exchange alters integration values for exchangeable protons.

GHS Hazard Identification & Toxicology

While often viewed merely as a solvent, 1,4-BDO-d10 is a metabolic prodrug . Its toxicity profile mimics that of Gamma-Hydroxybutyrate (GHB), a potent CNS depressant.

GHS Classification[13]
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)

  • STOT - Single Exposure: Category 3 (H336 - Drowsiness/Dizziness)

The Metabolic Activation Pathway

Researchers must understand that 1,4-BDO-d10 is biologically inert until metabolized. It is rapidly converted into GHB-d10 by alcohol dehydrogenase (ADH). This "lethal synthesis" means that ingestion results in delayed but severe respiratory depression.

MetabolicPathway BDO This compound (Inactive Precursor) Aldehyde Gamma-Hydroxybutyraldehyde-d10 (Transient Intermediate) BDO->Aldehyde Alcohol Dehydrogenase (Rate Limiting) GHB Gamma-Hydroxybutyrate-d10 (Active CNS Depressant) Aldehyde->GHB Aldehyde Dehydrogenase TCA Succinic Acid-d (TCA Cycle Entry) GHB->TCA Metabolic Clearance

Figure 1: The metabolic activation of this compound into the psychoactive GHB-d10.[2] Ingestion leads to CNS depression indistinguishable from GHB overdose.

Regulatory Compliance (Dual-Use Precursor)

Because 1,4-BDO is a precursor to GHB (a Schedule I substance in the US), the deuterated analog falls under complex legal scrutiny depending on jurisdiction.

  • United States: While not always explicitly scheduled, it can be treated as a Controlled Substance Analogue under the Federal Analogue Act if intended for human consumption.[3]

  • California: Regulated as a precursor; specific record-keeping may be required.

  • EU/Global: Often monitored as a "Drug Precursor" (Category 2 or 3 depending on region).

  • Compliance Action: Maintain strict inventory logs. Do not sell or distribute for non-research purposes.

Advanced Handling Protocol: The "Viscous-Dry" Method

This compound presents a unique handling challenge: it is viscous (making syringe transfer difficult) and hygroscopic (destroying enrichment).

Protocol: Inert Transfer of Viscous Deuterated Solvents

Objective: Transfer an aliquot for NMR/MS without introducing water or freezing the sample.

Prerequisites:

  • Schlenk line or Glove box (Nitrogen/Argon).

  • Wide-bore needles (16G or 18G) or glass volumetric pipettes.

  • Heat gun or warm water bath (30°C).

Step-by-Step Workflow:

  • Thermal Conditioning:

    • Why: 1,4-BDO-d10 freezes near 20°C. High viscosity at room temperature leads to bubble formation and poor volume accuracy.

    • Action: Warm the sealed ampoule/bottle to ~30–35°C in a dry bath. Ensure the liquid flows freely.

  • The Inert Blanket (Open-Air Modification):

    • If a glove box is unavailable, use the "Inert Cone" method.

    • Place the receiving vial/NMR tube under a constant, gentle stream of dry Nitrogen.

  • Aspiration & Transfer:

    • Technique: Use a positive displacement pipette or a gas-tight syringe with a wide-bore needle.

    • Caution: Standard air-displacement pipettes are inaccurate for viscous liquids like BDO.

    • Execution: Draw liquid slowly to prevent cavitation (vacuum bubbles). Dispense against the wall of the receiving vessel to minimize splashing.

  • Resealing:

    • Critical: If using a multi-use bottle, purge the headspace with Argon (heavier than air) before recapping. Parafilm is insufficient for long-term storage; use electrical tape over the cap or store in a secondary desiccator.

HandlingWorkflow cluster_risk Risk Control Step1 1. Thermal Conditioning (Warm to 30°C to reduce viscosity) Step2 2. Inert Gas Purge (Flush headspace with N2/Ar) Step1->Step2 Risk2 Avoid Cold: Causes Solidification Step1->Risk2 Step3 3. Positive Displacement Transfer (Avoid air-displacement pipettes) Step2->Step3 Step4 4. Immediate Reseal (Argon overlay + Desiccator storage) Step3->Step4 Risk1 Avoid Moisture: Causes H/D Exchange Step3->Risk1

Figure 2: The "Viscous-Dry" workflow ensures isotopic integrity by managing viscosity and moisture simultaneously.

Emergency Response & First Aid

Primary Hazard: Respiratory depression via CNS sedation.

  • Inhalation: Move to fresh air. If breathing is shallow, prepare for potential intubation support.

  • Skin Contact: Wash with soap and water.[4][5] 1,4-BDO absorbs through skin less rapidly than ingestion, but decontamination is vital.

  • Ingestion (Critical):

    • Do NOT induce vomiting. Risk of aspiration is high due to rapid onset of sedation.

    • Antidote: There is no specific antidote (Naloxone is ineffective). Treatment is supportive (airway management).

    • Note to Physician: Monitor for "GHB withdrawal" syndrome if the patient is a chronic user.

Waste Disposal

  • Segregation: Do not mix with acidic waste (risk of polymerization or cyclic ether formation).

  • Labeling: clearly label as "Deuterated Solvent - 1,4-Butanediol".

  • Method: Incineration in a licensed chemical waste facility.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8064, 1,4-Butanediol. Retrieved from [Link]

  • Cambridge Isotope Laboratories. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link](Note: Generalized link to manufacturer SDS repository for verification)

  • Thai, D. et al. (2006). GHB and its precursors: Pharmacology, toxicology, and legal status. Journal of Forensic Sciences. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of GHB, GBL and 1,4-BD in Seized Materials. Retrieved from [Link]

Sources

Storage and Stability of Deuterated 1,4-Butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deuterated 1,4-Butanediol (e.g., 1,4-Butanediol-d8, 1,4-BD-d8) serves as a critical internal standard in quantitative bioanalysis and metabolic profiling. Its structural integrity is paramount for accurate mass spectrometry quantification and NMR elucidation.

However, 1,4-BD-d8 presents a unique stability paradox: it is chemically robust against spontaneous degradation but physically sensitive to environmental conditions. Its high freezing point (~20°C) and extreme hygroscopicity create a narrow window for optimal handling. Improper storage leads to phase separation , water uptake , and oxidative conversion to controlled substance analogs (GHB-d8).

This guide provides a validated framework for the storage, handling, and stability verification of deuterated 1,4-butanediol, moving beyond generic SDS advice to field-proven protocols.

Physicochemical Profile & Stability Factors

Understanding the physical constants of 1,4-Butanediol is the first step in mastering its stability. The deuterated analog shares these properties, often with slight isotopic shifts in freezing/boiling points.

Table 1: Comparative Physicochemical Properties
PropertyNative 1,4-Butanediol (h10)Deuterated 1,4-Butanediol (d8)Operational Impact
Freezing Point 20.1 °C (68.2 °F)~19–21 °CCRITICAL: Will freeze in standard A/C labs or during shipping.
Hygroscopicity HighHighAbsorbs atmospheric moisture rapidly, altering concentration.
Boiling Point 235 °C~230–235 °CHigh boiling point makes removal of solvent difficult; avoid evaporation.
Density 1.017 g/mL~1.12 g/mLDenser than water; density correction required for gravimetric aliquoting.
Solubility Miscible in water, alcoholsMiscible in water, alcoholsCompatible with reverse-phase LC mobile phases.
The "Freezing" Trap

Unlike most solvents that remain liquid at room temperature, 1,4-BD exists on the edge of solidification.[1]

  • The Issue: Users often receive a solid or slushy bottle and assume the product has degraded or precipitated impurities.

  • The Reality: This is the natural state of the compound below 20°C.

  • The Risk: Partial thawing creates concentration gradients. The liquid phase may be enriched in impurities or water, while the solid remains pure. Homogenization is mandatory.

Degradation Pathways

While the C-D bonds are kinetically stable, the hydroxyl groups and the carbon backbone are susceptible to specific degradation routes.

  • Oxidation (The GHB Risk): Exposure to air and light can promote the oxidation of the primary hydroxyl groups to aldehydes and subsequently to carboxylic acids. The primary oxidation product is Gamma-Hydroxybutyric Acid (GHB) (or its deuterated equivalent). This is not only a purity issue but a legal compliance issue, as GHB is a Schedule I controlled substance in many jurisdictions.

  • Hygroscopic Dilution: 1,4-BD is a "water magnet." Absorbed water does not degrade the molecule chemically but compromises the quantitative integrity of the standard. A 10 mg/mL standard that absorbs 5% water is now effectively 9.5 mg/mL, introducing a systematic error in all downstream calculations.

Storage Protocol: The "Gold Standard"

To maintain isotopic purity (>99 atom % D) and chemical purity (>98%), follow this tiered storage strategy.

Primary Storage (Long-Term)
  • Temperature: 20°C – 25°C (Controlled Room Temperature) .

    • Why? Refrigeration (4°C) guarantees freezing. While freezing is chemically safe, the repeated freeze-thaw cycles required for use increase the risk of moisture introduction (condensation) and handling errors. Storing at a stable RT prevents crystallization.

    • Exception: If long-term storage (>1 year) without use is intended, 4°C is acceptable to slow oxidation, provided the user follows the strict thawing protocol below.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) .

    • Why? Displaces oxygen to prevent GHB formation and acts as a barrier against moisture. Argon is preferred as it is heavier than air and forms a better "blanket."

  • Container: Amber Glass with PTFE-lined Cap .

    • Why? Amber glass blocks UV light (photo-oxidation). PTFE liners prevent plasticizers from leaching into the solvent, which is a common contaminant in viscous organic solvents.

  • Desiccation: Store the bottle inside a secondary containment (desiccator or sealed bag with silica gel) to create a double barrier against humidity.

Working Aliquots (Short-Term)

Avoid repeatedly opening the master bottle.

  • Thaw and homogenize the master bottle once.

  • Dispense into single-use amber vials (e.g., 2 mL or 4 mL).

  • Purge each vial with nitrogen before sealing.

  • Store these aliquots at 4°C (they will freeze) or RT.

  • Use one aliquot at a time to minimize master stock exposure.

Handling & Thawing Protocol

The most common failure mode is attempting to pipette 1,4-BD-d8 while it is partially frozen or cold.

The "20°C Threshold" Workflow

Key Technical Nuance:

  • Viscosity: 1,4-BD is viscous.[2] Standard air-displacement pipettes may under-deliver volume. Use positive displacement pipettes or gravimetric measurement (weighing) for high-precision standards.

  • Condensation: If stored cold, allow the closed bottle to reach room temperature before opening. Opening a cold bottle invites immediate condensation of atmospheric water into the hygroscopic solvent.

Quality Control & Stability Verification

Trust but verify. If a standard has been stored for >6 months or subjected to adverse conditions, validate it before use.

1H-NMR Validation (The Gold Standard)

NMR is the only method that simultaneously checks for chemical degradation, water content, and isotopic purity.

  • Solvent: Use CDCl3 or D2O (if water peak is not critical). CDCl3 is preferred to separate the water signal from the product.

  • Target Signals:

    • 1,4-BD-d8: Should show no signals in the aliphatic region (1.0 - 4.0 ppm) if fully deuterated. Residual protons (isotopic impurity) will appear as small multiplets at ~1.6 ppm (beta-CH2) and ~3.6 ppm (alpha-CH2).

    • GHB Impurity: Look for a triplet at ~2.3 ppm (alpha-CH2 to carbonyl) if non-deuterated, or specific shifts associated with the acid proton.

    • Water: Sharp singlet at ~1.56 ppm in CDCl3. A large peak here indicates hygroscopic failure.

GC-MS Validation
  • Method: Derivatization (e.g., TMS or BSTFA) is often required to improve peak shape and volatility.

  • Checkpoint: Monitor the peak area ratio of 1,4-BD-d8 to a known internal standard. A decrease in ratio suggests degradation or water dilution.

  • GHB Check: GHB will elute earlier/differently than the diol. Monitor for the GHB-TMS derivative.

Safety & Compliance

Regulatory Warning: While 1,4-Butanediol itself is an industrial solvent, it is a Class I Precursor for GHB. In the United States, 1,4-Butanediol is treated as a Schedule I Controlled Substance Analog if intended for human consumption (Federal Analog Act).

  • Lab Safety: Wear nitrile gloves and safety glasses. 1,4-BD is a CNS depressant if ingested.[3][4]

  • Disposal: Do not pour down the drain. Dispose of as halogen-free organic solvent waste.

  • Security: Store in a locked cabinet restricted to authorized personnel to prevent diversion.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8064, 1,4-Butanediol. Retrieved from [Link]

  • Cambridge Isotope Laboratories. (2022). Deuterated Solvents and Reagents: Storage and Handling. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of GHB, GBL and 1,4-BD in Seized Materials. Retrieved from [Link]

  • Thai, D., et al. (2006). "GHB and its precursors: Chemistry, toxicology, and analysis." Journal of Analytical Toxicology. [Link]

Sources

Primary Research Applications of 1,4-Butanediol-d10

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications of 1,4-Butanediol-d10 (CAS: 71760-76-4), the fully deuterated isotopologue of 1,4-butanediol (1,4-BD). It addresses the critical distinction between the commercially available d10 reagent and its functional d8 backbone in aqueous and metabolic environments, providing protocols for forensic toxicology, metabolic tracing, and polymer physics.

A Technical Guide for Forensic, Metabolic, and Materials Science

Executive Summary

This compound (


) serves as a high-precision isotopic tool in two distinct scientific domains: Forensic Toxicology  and Polymer Physics . Its utility stems from the kinetic stability of the carbon-deuterium (

) bonds, which provide a mass-shifted signature distinguishable by Mass Spectrometry (MS) and a scattering length density contrast visible to Small Angle Neutron Scattering (SANS).

Critical Technical Distinction: While the reagent is synthesized as the fully deuterated d10 isotopologue, the two hydroxyl deuteriums (


) are labile. In protic solvents (methanol, water, biological fluids), these exchange rapidly with hydrogen. Consequently, in most analytical and biological applications, the molecule functions effectively as 1,4-Butanediol-d8 . Researchers must account for this "Deuterium Switch" when calculating precursor/product ion masses.[1]

Part 1: Physicochemical Profile & The Deuterium Switch

The substitution of protium (


) with deuterium (

) increases the molecular weight and alters vibrational modes without significantly changing steric volume.[1]
Property1,4-Butanediol (

)
This compound (

)
Functional Species in Bio-Matrix
CAS Number 110-63-471760-76-4 74829-49-5 (

backbone)
Molecular Weight 90.12 g/mol 100.18 g/mol 98.17 g/mol (as

)
Boiling Point 230 °C~228–230 °CN/A
Hydroxyl Exchange Rapid (H)Rapid (D

H)
Immediate in plasma/urine
Primary Use Industrial Solvent, GHB PrecursorNeutron Contrast, Mechanistic ProbeMS Internal Standard
The "Deuterium Switch" Phenomenon

In forensic analysis involving blood or urine, the


 groups of this compound instantly exchange with solvent water:


Implication: When setting up Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS, the precursor ion must be calculated based on the d8 mass (m/z 98 + adduct), not d10.

Part 2: Forensic Toxicology (Gold Standard Protocol)[1]

1,4-BD is a pro-drug for Gamma-Hydroxybutyrate (GHB). Differentiating exogenous 1,4-BD ingestion from endogenous GHB requires precise quantification. This compound (detected as d8) is the requisite Internal Standard (IS) to correct for extraction efficiency and matrix effects.

Experimental Workflow: GC-MS Quantification

Objective: Quantify 1,4-BD in whole blood using 1,4-BD-d10 as the IS.

  • Sample Preparation:

    • Aliquot

      
       of whole blood.[1]
      
    • Spike IS: Add

      
       of this compound stock (
      
      
      
      in methanol). Note: Methanol facilitates immediate H/D exchange on hydroxyls.
  • Protein Precipitation:

    • Add

      
       cold Acetonitrile/Methanol (80:20). Vortex for 30s.
      
    • Centrifuge at

      
       for 10 min.
      
  • Derivatization (Critical Step):

    • Transfer supernatant to a glass vial.[1] Evaporate to dryness under nitrogen at

      
      .
      
    • Add

      
      BSTFA  (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
      
    • Incubate at

      
       for 20 min.
      
    • Mechanism:[2][3] The TMS groups replace the hydroxyl protons.[1]

    • Resultant Analyte: Bis-TMS-1,4-BD-d8.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent capillary column.[1]

    • Inlet: Splitless,

      
      .[1]
      
    • Ions Monitored (SIM Mode):

      • Target (1,4-BD-TMS): m/z 116 (base peak), 147.

      • IS (1,4-BD-d8-TMS): m/z 120 (base peak,

        
         mass shift from fragment), 154.
        
Visualization: Analytical Workflow

GCMS_Workflow Sample Biological Sample (Blood/Urine) Spike Spike IS: 1,4-BD-d10 Sample->Spike Exchange H/D Exchange (d10 -> d8) Spike->Exchange Instant Extract Protein Precip. (ACN/MeOH) Exchange->Extract Deriv Derivatization (BSTFA/TMS) Extract->Deriv GCMS GC-MS Detection (m/z 116 vs 120) Deriv->GCMS

Caption: Workflow for 1,4-BD quantification showing the critical H/D exchange step prior to derivatization.

Part 3: Metabolic Mechanistics & Tracing

1,4-BD-d10 is used to map the conversion kinetics to GHB. This pathway is mediated by Alcohol Dehydrogenase (ADH).[1][4] The use of deuterated substrate allows for the measurement of the Kinetic Isotope Effect (KIE) , potentially slowing metabolism and altering the pharmacokinetics compared to the non-deuterated form.

Pathway Logic
  • Oxidation 1 (ADH): 1,4-BD-d8 is oxidized to

    
    -hydroxybutyraldehyde-d7.[1] (Loss of one D from 
    
    
    
    and the H from the hydroxyl).[1]
  • Oxidation 2 (ALDH): Aldehyde is oxidized to GHB-d6.[1] (Loss of the aldehydic D).[1]

  • Result: The final metabolite is GHB-d6 (

    
    ).[1]
    
Visualization: Metabolic Fate

Metabolic_Pathway BDO 1,4-Butanediol-d8 (HO-CD2-CD2-CD2-CD2-OH) Aldehyde Gamma-Hydroxybutyraldehyde-d7 (HO-CD2-CD2-CD2-CD=O) BDO->Aldehyde Oxidation (-D) GHB GHB-d6 (HO-CD2-CD2-CD2-COOH) Aldehyde->GHB Oxidation (-D) ADH ADH (Alcohol Dehydrogenase) ADH->BDO ALDH ALDH (Aldehyde Dehydrogenase) ALDH->Aldehyde

Caption: Metabolic conversion of deuterated 1,4-BD to GHB, resulting in a d6-isotopologue metabolite.

Part 4: Polymer Science (SANS Applications)

In materials science, this compound is a monomer for synthesizing deuterated polymers, such as Polybutylene Terephthalate (PBT-d8) . These deuterated polymers are mixed with non-deuterated analogs to create contrast for Small Angle Neutron Scattering (SANS) .[1]

Synthesis Protocol: Melt Polycondensation

Objective: Synthesize PBT-d8 for neutron scattering studies.

  • Reactants:

    • Dimethyl Terephthalate (DMT).[1]

    • This compound (Excess, 1.2:1 molar ratio).

    • Catalyst: Titanium(IV) butoxide.[1]

  • Transesterification (

    
    ): 
    
    • DMT + 1,4-BD-d10

      
       Bis(hydroxybutyl-d8) terephthalate + Methanol.
      
    • Note: The hydroxyl D atoms are exchanged/lost as methanol (

      
      ).[1] The polymer backbone retains the 
      
      
      
      unit.[1]
  • Polycondensation (

    
    , Vacuum): 
    
    • Oligomers polymerize to form high MW PBT-d8.[1][5]

    • Excess 1,4-BD is removed under high vacuum.

  • Application:

    • Blend PBT-d8 (minority phase) with standard PBT or PET.[1]

    • SANS Analysis: The deuterium-rich domains scatter neutrons differently, revealing the Radius of Gyration (

      
      ) and chain conformation in the melt or solid state.
      

References

  • Biosynth. (n.d.).[1] this compound Product Specifications. Retrieved from [1][6]

  • Sigma-Aldrich. (n.d.).[1] 1,4-Butanediol-d8 Product Specifications. Retrieved from [1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[1] 1,4-Butanediol Monograph. Retrieved from [1]

  • Agilent Technologies. (2012).[1] Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. Application Note 5991-1549EN.[1] Retrieved from

  • National Institutes of Health (NIH). (2014).[1] 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Retrieved from

Sources

Metabolic Fate and Pharmacokinetic Profiling of 1,4-Butanediol-d10

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate of 1,4-Butanediol-d10 (1,4-BD-d10) in vivo. It is structured to provide a mechanistic understanding of isotopic labeling retention, pharmacokinetic behavior, and analytical differentiation.

Executive Summary

This compound (1,4-BD-d10) serves as a critical stable isotope standard and metabolic probe in toxicology and pharmacology. While nominally "d10" in its pure reagent form, its behavior in vivo is dictated by rapid isotopic exchange and enzymatic oxidation. Upon administration, 1,4-BD-d10 acts as a prodrug, undergoing rapid bioactivation to


-hydroxybutyrate-d6 (GHB-d6) . This conversion is mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), resulting in the specific loss of deuterium atoms at the C1 position. Understanding this stoichiometry is essential for accurate mass spectrometric quantification and for differentiating exogenous 1,4-BD ingestion from endogenous GHB levels.

Chemical Identity and In Vivo Stability

To accurately trace the metabolic fate, one must distinguish between the reagent state and the biological state of the isotopologue.

  • Reagent State: this compound (

    
    ). All carbon-bound hydrogens and hydroxyl hydrogens are deuterated.
    
  • In Vivo State (The "d8" Core): Upon introduction to an aqueous physiological environment (pH 7.4), the two deuterium atoms on the hydroxyl groups undergo rapid proton exchange with solvent water (

    
    ).
    
    • Reaction:

      
      
      
    • Consequence: The species entering the enzymatic pathway is effectively 1,4-Butanediol-d8 . All subsequent metabolic tracking must focus on the carbon-bound deuterium atoms.

Metabolic Pathway Analysis

The bioactivation of 1,4-BD is a two-step oxidative process occurring primarily in the liver. The conservation of the deuterium label is strictly determined by the mechanism of the dehydrogenase enzymes involved.

Step 1: Alcohol Dehydrogenase (ADH)

The cytosolic enzyme ADH catalyzes the oxidation of the primary alcohol to an aldehyde.

  • Substrate: 1,4-BD-d8 (

    
    ).
    
  • Mechanism: ADH facilitates the transfer of a hydride (in this case, a deuteride,

    
    ) from the C1 carbon to 
    
    
    
    , forming
    
    
    .
  • Product:

    
    -Hydroxybutyraldehyde-d7.
    
  • Deuterium Loss: 1 atom (from C1).

Step 2: Aldehyde Dehydrogenase (ALDH)

The aldehyde intermediate is transient and rapidly oxidized by ALDH (cytosolic or mitochondrial) to the carboxylic acid.

  • Substrate:

    
    -Hydroxybutyraldehyde-d7 (
    
    
    
    ).
  • Mechanism: The catalytic cysteine attacks the carbonyl, and the remaining deuterium on C1 is transferred as a deuteride to

    
    .
    
  • Product:

    
    -Hydroxybutyrate-d6 (GHB-d6).
    
  • Deuterium Loss: 1 atom (the remaining D on C1).

Downstream Fate: Krebs Cycle

GHB-d6 can be further metabolized into Succinic Semialdehyde (SSA) and eventually Succinate, entering the Krebs cycle.

  • GHB-d6

    
     Succinate-d4:  Oxidation at the C4 hydroxyl position removes a deuterium, and subsequent oxidation to the di-acid removes another. The final entry into the Krebs cycle is Succinate-d4 .
    
Pathway Visualization

The following diagram illustrates the structural transitions and deuterium loss at each stage.

MetabolicFate BD_Reagent 1,4-BD-d10 (Reagent) DO-CD2-CD2-CD2-CD2-OD BD_Vivo 1,4-BD-d8 (In Vivo) HO-CD2-CD2-CD2-CD2-OH BD_Reagent->BD_Vivo Rapid H/D Exchange (Solvent H2O) Aldehyde Aldehyde-d7 (Transient) HO-CD2-CD2-CD2-CD=O BD_Vivo->Aldehyde ADH (-1 D to NADD) GHB GHB-d6 (Major Metabolite) HO-CD2-CD2-CD2-COO- Aldehyde->GHB ALDH (-1 D to NADD) Succinate Succinate-d4 -OOC-CD2-CD2-COO- GHB->Succinate GHB-DH / SSA-DH (Krebs Cycle Entry)

Caption: Step-wise metabolic conversion of this compound showing the sequential loss of deuterium atoms to yield the stable metabolite GHB-d6.

Pharmacokinetics and Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium often introduces a Kinetic Isotope Effect (KIE), where the C-D bond cleavage is slower than C-H bond cleavage due to the lower zero-point energy of the heavier isotope.

Primary KIE on ADH[1][2][3]
  • Mechanism: The rate-limiting step in ethanol and 1,4-BD metabolism is often the hydride transfer catalyzed by ADH.

  • Impact: 1,4-BD-d10 exhibits a primary KIE , resulting in a reduced rate of oxidation compared to non-deuterated 1,4-BD.

  • PK Profile Changes:

    • Increased

      
      :  The elimination half-life of the parent compound (1,4-BD-d10) is prolonged.
      
    • Delayed

      
       of GHB:  The formation of the metabolite GHB-d6 is slower, leading to a delayed peak concentration compared to standard GHB formation.
      
    • Toxicological Implication: While the conversion is slower, it is not halted. The "prodrug" effect remains, and toxic levels of GHB-d6 will eventually accumulate, though the "rush" (euphoric onset) may be blunted compared to the non-deuterated form.

Analytical Detection & Differentiation

The primary utility of 1,4-BD-d10 in research and forensics is the ability to distinguish exogenous intake from endogenous pools using Mass Spectrometry (GC-MS or LC-MS/MS).

Quantitative Data Summary
CompoundPrecursor Ion (LC-MS)Transition (Quant)Transition (Qual)Mass Shift vs Native
1,4-BD-d10 99.1 (M+H, d8)*99.1

81.1
99.1

63.1
+8 Da
GHB-d6 110.1 (M+H, d6)110.1

92.1
110.1

64.1
+6 Da
Succinate-d4 121.1 (M-H, d4)121.1

77.1
-+4 Da

*Note: In LC-MS (ESI+), the precursor is the protonated species.[1] Since O-D exchanges to O-H, the mass reflects the d8 carbon backbone (


). Protonated = 99.
Differentiation Protocol
  • Endogenous GHB: Detects at m/z 104 (M+H) or standard GC-MS fragments (m/z 233 for TMS derivative).

  • Exogenous 1,4-BD-d10 Metabolite: Detects at m/z 110 (GHB-d6).

  • Interpretation: The presence of the +6 mass shift confirms the metabolic origin from the deuterated precursor, validating the experimental pathway or confirming ingestion in forensic scenarios.

Experimental Protocol: In Vivo Metabolic Tracing

Objective: To monitor the conversion of 1,4-BD-d10 to GHB-d6 in a rodent model.

Reagents
  • This compound (Isotopic purity >98%).

  • Vehicle: 0.9% Saline (1,4-BD is water-soluble).

Workflow
  • Dosing: Administer 1,4-BD-d10 (200 mg/kg) via oral gavage (PO) or intraperitoneal (IP) injection to male Sprague-Dawley rats.

  • Sampling: Collect tail vein blood (50

    
    L) at t = 0, 15, 30, 60, 120, 240 min into heparinized tubes.
    
  • Sample Preparation (Protein Precipitation):

    • Add 150

      
      L cold Acetonitrile (containing 0.1% Formic Acid) to 50 
      
      
      
      L plasma.
    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC vials.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: Monitor MRM transitions for 1,4-BD-d8 (99->81) and GHB-d6 (110->92).

  • Data Analysis: Plot Concentration vs. Time. Calculate AUC (Area Under Curve) to determine the extent of conversion.

References

  • Liakoni, E., et al. (2019).[2] "Butanediol Conversion to Gamma-Hydroxybutyrate Markedly Reduced by the Alcohol Dehydrogenase Blocker Fomepizole."[3][4][5][6] Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Thai, D., et al. (2007). "Clinical Pharmacology of 1,4-Butanediol and Gamma-hydroxybutyrate After Oral 1,4-Butanediol Administration to Healthy Volunteers." Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Carai, M.A., et al. (2005). "Inhibition of 1,4-butanediol metabolism in human liver in vitro." Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Elian, A.A. (2019). "Differentiation of endogenous and exogenous γ-Hydroxybutyrate in rat and human urine by GC/C/IRMS." International Journal of Legal Medicine. Available at: [Link]

  • Palomino-Schätzlein, M., et al. (2017).[7] "Metabolic changes induced by gamma-hydroxybutyrate (GHB) and its precursors 1,4-butanediol (1,4-BD) and gamma-butyrolactone (GBL)." Metabolomics. Available at: [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 1,4-Butanediol in Biological Matrices via GC-MS Using 1,4-Butanediol-d10 as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of 1,4-Butanediol (1,4-BD) in human urine and plasma. 1,4-BD is an industrial solvent and a known precursor to the controlled substance Gamma-hydroxybutyrate (GHB). Accurate quantification is critical for forensic toxicology and clinical diagnosis of intoxication. This method utilizes 1,4-Butanediol-d10 as a stable isotope internal standard (IS) to correct for extraction efficiency, derivatization variability, and matrix effects. The protocol employs Liquid-Liquid Extraction (LLE) followed by silylation with BSTFA+1% TMCS and analysis via Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

Introduction & Scientific Rationale

The Analytical Challenge

1,4-Butanediol is a polar, non-volatile diol (BP: 230°C) that requires derivatization for stable gas chromatography. The primary challenge in its analysis is its structural similarity to endogenous compounds and the potential for variable recovery during extraction. Furthermore, 1,4-BD is hygroscopic, and its conversion to GHB in vivo requires rapid stabilization of samples.

The Role of this compound

Using this compound (fully deuterated) as an internal standard is the gold standard for Isotope Dilution Mass Spectrometry (IDMS) .

  • Mechanism: The d10-analog mimics the physicochemical properties of the native analyte (solubility, pKa, derivatization kinetics) but is mass-resolved by the mass spectrometer.

  • Critical Insight on Isotopologues: While the starting material is this compound (

    
    ), the derivatization process replaces the two hydroxyl deuterium atoms with Trimethylsilyl (TMS) groups. Consequently, the detected species is the d8-derivative . This mass shift (+8 Da) is sufficient to prevent "cross-talk" between the analyte and IS channels while maintaining identical chromatographic retention times.
    

Materials and Reagents

ReagentSpecificationRole
Analyte 1,4-Butanediol (Native)Target Compound
Internal Standard This compound (>98 atom % D)Correction Reference
Derivatizing Agent BSTFA + 1% TMCSSilylation Reagent
Extraction Solvent Ethyl Acetate (HPLC Grade)LLE Solvent
Drying Agent Anhydrous Sodium Sulfate (

)
Water Removal
Reconstitution Solvent Ethyl Acetate or HexaneInjection Solvent

Note on BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen over BSA because its byproducts (mono-TMS-trifluoroacetamide) are more volatile and less likely to foul the detector (Source: Sigma-Aldrich Technical Bulletins).

Experimental Protocol

Preparation of Standards
  • Stock Solution A (Native): Dissolve 10 mg 1,4-BD in 10 mL Methanol (1.0 mg/mL).

  • Stock Solution B (IS): Dissolve 10 mg this compound in 10 mL Methanol (1.0 mg/mL).

  • Working IS Solution: Dilute Stock B to 10 µg/mL in Methanol. Add 50 µL of this to every sample (Final IS mass = 500 ng).

Sample Preparation Workflow

SamplePrep Sample Biological Sample (200 µL Urine/Plasma) Spike Add Internal Standard (50 µL 1,4-BD-d10) Sample->Spike Extract LLE Extraction (Add 1 mL Ethyl Acetate, Vortex 2 min) Spike->Extract Centrifuge Centrifuge (3000 rpm, 5 min) Extract->Centrifuge Dry Evaporation (Transfer Supernatant, Dry under N2 @ 40°C) Centrifuge->Dry Deriv Derivatization (Add 50 µL BSTFA + 1% TMCS) Incubate 60°C for 20 min Dry->Deriv Inject GC-MS Injection Deriv->Inject

Figure 1: Sample Preparation Workflow for 1,4-Butanediol Analysis.

Derivatization Chemistry

The reaction replaces the active protons on the hydroxyl groups with Trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

Reaction Scheme:



For the d10-IS , the hydroxyl deuteriums are lost, leaving the carbon-bound deuteriums:



GC-MS Instrumentation & Conditions

Gas Chromatography Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless (0.5 min purge).

  • Inlet Temperature: 250°C.

Oven Program:

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 60 1.0
Ramp 1 15 140 0.0

| Ramp 2 | 30 | 300 | 3.0 |

Mass Spectrometry (SIM Mode)

To achieve maximum sensitivity and selectivity, Selected Ion Monitoring (SIM) is required. The Bis-TMS derivatives produce characteristic fragmentation patterns.

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Solvent Delay: 4.0 min

SIM Table:

AnalytePrecursor (Derivative)Quantifier Ion (

)
Qualifier Ion (

)
Dwell Time (ms)
1,4-BD-TMS (Native) bis-TMS-1,4-BD219.1 103.1, 147.150
1,4-BD-d8-TMS (IS) bis-TMS-1,4-BD-d8227.1 105.150

Ion Logic (Expertise):

  • m/z 219 (Native) / 227 (IS): Corresponds to

    
    , loss of a methyl group from the TMS moiety. This high-mass ion preserves the complete carbon backbone (and all 8 deuterium atoms in the IS), making it ideal for specific quantification.
    
  • m/z 103 (Native) / 105 (IS): Corresponds to

    
    . This is a result of 
    
    
    
    -cleavage. In the IS, this becomes
    
    
    , shifting from 103 to 105 (+2 Da).
  • m/z 147: The pentamethyldisiloxane ion

    
     is often the base peak but does not contain the carbon backbone. Do not use m/z 147 for quantification  as it may not shift significantly in the IS and is prone to background interference.
    

Validation & Quality Control

To ensure Trustworthiness , the method must meet SWGTOX or FDA Bioanalytical guidelines.

  • Linearity: Construct a calibration curve (0.5 – 100 µg/mL) plotting the Area Ratio (

    
    ) vs. Concentration Ratio. 
    
    
    
    must be > 0.99.
  • Limit of Detection (LOD): Determine the concentration producing a Signal-to-Noise (S/N) ratio of 3:1 (typically ~0.1 µg/mL).

  • Carryover: Inject a solvent blank after the highest calibrator. Analyte peak area in the blank must be < 20% of the LOQ.

  • Identification Criteria:

    • Retention time within ±2% of the calibrator.

    • Qualifier/Quantifier ion ratio within ±20% of the average calibrator ratio.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Response for Both Native & IS Moisture in system or reagents.Silyl derivatives are moisture sensitive. Ensure

drying step is thorough. Use fresh BSTFA.
Variable IS Response Inconsistent derivatization efficiency.Increase incubation time to 30 min. Ensure vial is sealed tight (Teflon-lined cap).
Tailing Peaks Active sites in inlet or column.Replace liner (use deactivated wool). Trim column head (10-20 cm).
Interference at m/z 147 Column bleed or septum bleed.Use Low-Bleed "MS" grade columns. Switch to m/z 219/227 for quantitation (as recommended).

References

  • National Institute of Standards and Technology (NIST). 1,4-Butanediol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: 1,4-Butanediol.[Link]

  • PubChem. 1,4-Butanediol Compound Summary. National Library of Medicine. [Link]

Application Note: Simultaneous Quantification of GHB and 1,4-Butanediol in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the complex forensic and clinical requirement of distinguishing between Gamma-Hydroxybutyrate (GHB) and its metabolic precursor 1,4-Butanediol (1,4-BD). While the prompt specifically highlights 1,4-Butanediol-d10 , this protocol integrates it into a robust, simultaneous quantification workflow, ensuring scientific validity.

Abstract

The quantification of Gamma-Hydroxybutyrate (GHB) is complicated by its rapid metabolism and the existence of "prodrug" precursors such as 1,4-Butanediol (1,4-BD).[1][2][3] In forensic and clinical toxicology, distinguishing between direct GHB ingestion and 1,4-BD ingestion is critical. This application note details a robust LC-MS/MS protocol for the simultaneous quantification of GHB and 1,4-BD. We specifically address the utilization of This compound as a structure-specific internal standard to compensate for the unique matrix effects and ionization efficiency of the diol precursor, ensuring high-confidence data in complex biological matrices (Urine/Whole Blood).

Introduction & Scientific Rationale

The "Prodrug" Challenge

1,4-Butanediol is an industrial solvent that, upon ingestion, is rapidly converted into GHB by alcohol dehydrogenase (ADH).[4] Standard GHB assays often fail to detect the parent 1,4-BD, leading to incomplete toxicological profiles. Furthermore, 1,4-BD has significantly different physicochemical properties (neutral diol) compared to GHB (polar acidic), making a single internal standard (like GHB-d6) insufficient for accurate quantification of both species.

The Role of this compound

Using This compound is the gold standard for quantifying the precursor. It mimics the retention behavior and ionization suppression/enhancement of 1,4-BD exactly.

  • Note on Deuterium Exchange: While the material is labeled d10 (fully deuterated), the hydroxyl protons (-OD) rapidly exchange with protons (-OH) in aqueous mobile phases. Therefore, the mass spectrometer will observe the d8-isotopologue behavior in solution. This protocol accounts for this physicochemical reality.

Metabolic Pathway & Analytical Workflow

The following diagram illustrates the metabolic conversion and the analytical workflow designed to capture both species.

GHB_Metabolism_Workflow cluster_metabolism In Vivo Metabolism cluster_analysis LC-MS/MS Workflow BD 1,4-Butanediol (Ingested Precursor) Aldehyde gamma-Hydroxybutyraldehyde (Transient) BD->Aldehyde Alcohol Dehydrogenase (ADH) GHB GHB (Active Drug) Aldehyde->GHB Aldehyde Dehydrogenase (ALDH) Sample Biological Sample (Blood/Urine) IS_Add IS Addition: GHB-d6 & 1,4-BD-d10 Sample->IS_Add Prep Protein Precipitation (Acetonitrile) IS_Add->Prep LC HILIC Separation (Polar Retention) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 1: In vivo metabolic conversion of 1,4-BD to GHB and the parallel analytical workflow.

Experimental Protocol

Chemicals and Reagents
  • Analytes: Gamma-Hydroxybutyrate (GHB) Sodium Salt, 1,4-Butanediol (1,4-BD).

  • Internal Standards:

    • GHB-d6 (for GHB quantification).[1][2]

    • This compound (for 1,4-BD quantification). Note: Effectively d8 in solution.

  • Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Sample Preparation (Protein Precipitation)

This method uses a "dilute-and-shoot" approach for urine and protein precipitation for blood to minimize losses of the polar analytes.

  • Aliquot: Transfer 100 µL of sample (Urine or Whole Blood) into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard Mix (containing 10 µg/mL GHB-d6 and 10 µg/mL 1,4-BD-d10). Vortex briefly.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Why: Acidified ACN ensures GHB remains in its protonated form (improving solubility in organic) and precipitates proteins efficiently.

  • Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA).

    • Critical Step: Diluting the organic supernatant with aqueous buffer is essential to prevent "solvent breakthrough" (poor peak shape) on the LC column.

LC-MS/MS Conditions

Chromatography (HILIC Mode) Due to the high polarity of GHB and 1,4-BD, Reverse Phase (C18) often yields poor retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended for superior retention and sensitivity.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Phase
0.00595Initial
1.00595Hold
4.004060Elution Gradient
4.105050Wash
5.505050Wash Hold
5.60595Re-equilibration
8.00595End

Mass Spectrometry (ESI+) Operate in Positive Electrospray Ionization (ESI+) mode. While GHB can be analyzed in negative mode, 1,4-BD requires positive mode (protonation).[3][5] For simultaneous analysis, positive mode is preferred.

  • Source Temp: 400°C

  • Capillary Voltage: 1.5 kV (Low voltage helps preserve the labile diol).

  • Desolvation Gas: 800 L/hr.

MRM Transitions (Quantification & Confirmation)

The selection of transitions is critical. This compound (MW 100) exchanges its two hydroxyl protons in aqueous solution, behaving as 1,4-Butanediol-d8 (MW 98). The precursor ion is [M+H]+ = m/z 99.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)Mechanism
GHB 105.1 [M+H]+87.1Quant10Loss of H2O
105.145.1Qual22Fragment
GHB-d6 (IS)111.1 [M+H]+93.1Quant10Loss of H2O
1,4-Butanediol 91.1 [M+H]+73.1Quant12Loss of H2O
91.155.1Qual20Fragment
1,4-BD-d10 (IS)*99.1 [M+H]+81.1Quant12Loss of H2O (d8 species)
  • Note: The transition 99.1 -> 81.1 corresponds to the loss of water (H2O) from the d8-core species. If the source is extremely dry, you may observe the fully deuterated 101 -> 83 transition, but 99 -> 81 is more robust in LC mobile phases.

Method Validation & Performance

Specificity & Interferences
  • GBL Interference: Gamma-butyrolactone (GBL) is another precursor.[1][2][3][5][6][7] In the source, GHB can dehydrate to form GBL (m/z 87). However, GBL does not ionize well in the conditions optimized for GHB/1,4-BD or elutes in the void volume in HILIC.

  • Isobaric Check: Ensure 1,4-BD (91.1) is chromatographically resolved from any endogenous interferences.[5] HILIC provides separation from salts and phospholipids.

Linearity & Sensitivity[5]
  • Range: 1 – 1000 µg/mL (Clinical/Forensic relevant range).

  • LLOQ: 0.5 µg/mL for GHB; 1.0 µg/mL for 1,4-BD.

  • Curve Fit: Quadratic 1/x (due to the wide dynamic range and saturation effects at high concentrations).

Matrix Effects

Matrix effects are calculated as:


.
  • Using This compound reduces the relative matrix effect for 1,4-BD to <5%, whereas using GHB-d6 to quantify 1,4-BD results in errors >20% due to retention time differences.

Results & Discussion

The use of This compound allows for the precise differentiation of "endogenous" GHB levels vs. exogenous 1,4-BD ingestion. In a case study of suspected overdose:

  • Scenario A (GHB Ingestion): High GHB peak, Trace/Absent 1,4-BD peak.

  • Scenario B (1,4-BD Ingestion): High GHB peak (metabolized), Significant 1,4-BD peak (unmetabolized precursor).

Without the specific d10-IS, the quantification of 1,4-BD is often semi-quantitative at best. This method provides legally defensible quantitative data for both compounds.

References

  • Castro, A. L., et al. (2019).[7] "Quantification of GHB and GHB-GLUC in an 1,4-butanediol intoxication: A case report." Forensic Science International.[7] Link

  • Restek Corporation. (2020). "Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood." Restek Application Notes. Link

  • Waters Corporation. (2014). "Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS." Waters Application Notes. Link

  • Han, E., et al. (2020). "Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages." Journal of Analytical Methods in Chemistry. Link

  • Thai, C., et al. (2016). "Development of a commercial scale process for production of 1,4-butanediol from sugar." Current Opinion in Biotechnology. Link

Sources

Protocol for 1,4-Butanediol-d10 in Forensic Toxicology Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Foundation

Scope and Application

This protocol details the validated methodology for the extraction, detection, and quantitation of 1,4-Butanediol (1,4-BD) in biological matrices (whole blood, urine) using 1,4-Butanediol-d10 as the internal standard (IS).

1,4-BD is an industrial solvent and a pro-drug precursor to Gamma-Hydroxybutyrate (GHB). Upon ingestion, it is rapidly metabolized into GHB, causing central nervous system depression. Differentiating exogenous 1,4-BD ingestion from endogenous GHB or GBL intake is critical in forensic investigations of drug-facilitated crimes (DFC) and postmortem toxicology.

The "d10" Isotopic Exchange Phenomenon (Expert Insight)

CRITICAL TECHNICAL NOTE: While the starting material is This compound (


), the analytical target often appears as the d8-analog .
  • Mechanism: The two hydroxyl protons (or deuteriums in d10) are labile.

    • In LC-MS (Protic Solvents): The -OD groups rapidly exchange with the mobile phase protons (H2O/MeOH), converting the species to

      
       in situ.
      
    • In GC-MS (Derivatization): The silylation reagent (e.g., BSTFA) replaces the hydroxyl hydrogens/deuteriums with TMS groups. The deuterium atoms on the oxygen are lost.

  • Operational Impact: You must monitor the mass transitions corresponding to the d8-backbone (

    
     Da shift), not 
    
    
    
    Da. Failure to account for this will result in false negatives for the internal standard.
Metabolic & Analytical Pathway

The following diagram illustrates the in vivo metabolism and the in vitro analytical transformation of the internal standard.

MetabolicPathway BD 1,4-Butanediol (Exogenous) ADH Alcohol Dehydrogenase (Liver) BD->ADH Aldehyde gamma-Hydroxybutyraldehyde ADH->Aldehyde ALDH Aldehyde Dehydrogenase Aldehyde->ALDH GHB GHB (Active Drug) ALDH->GHB Rapid Conversion (t1/2 ~30-40 min) IS_Start 1,4-BD-d10 (Reagent) HO-CD2...CD2-OH Exchange Solvent Exchange / Derivatization IS_Start->Exchange In Vial/Source IS_Anal Analytical Species (d8) HO-CD2...CD2-OH (LC) TMS-O-CD2...CD2-O-TMS (GC) Exchange->IS_Anal Mass Shift +8 Da

Caption: Figure 1. Metabolic conversion of 1,4-BD to GHB and the analytical transformation of the d10-IS to the d8-species.

Part 2: Materials & Reagents[3][4]

ComponentSpecificationNotes
Target Analyte 1,4-Butanediol (Neat or 1 mg/mL in MeOH)Store at 4°C. Hygroscopic.
Internal Standard This compound >98% Isotopic Purity.
Derivatization (GC) BSTFA + 1% TMCSN,O-Bis(trimethylsilyl)trifluoroacetamide. Moisture sensitive.
LC Mobile Phase LC-MS Grade Water & MethanolAdd 0.1% Formic Acid.
Extraction Solvent Ethyl Acetate or Methanol (Protein Precip)High purity required to avoid ghost peaks.

Part 3: Method A - LC-MS/MS (High Throughput)

This is the preferred method for modern forensic laboratories due to minimal sample preparation and avoidance of thermal conversion artifacts.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of biological specimen (Blood/Urine) to a microcentrifuge tube.

  • Internal Standard: Add 10 µL of 1,4-BD-d10 working solution (10 µg/mL in MeOH).

  • Precipitation: Add 400 µL of ice-cold Methanol (with 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to an autosampler vial. Note: Dilute 1:10 with water if peak shape is poor due to solvent strength.

LC-MS/MS Parameters
  • Column: HILIC (e.g., Waters Atlantis HILIC Silica) or Polar-Embedded C18 (e.g., Restek Force C18). 1,4-BD is very polar and retains poorly on standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold for retention)

    • 1-4 min: Ramp to 95% B

    • 4-5 min: Hold 95% B

    • 5.1 min: Re-equilibrate 5% B.

  • Ionization: ESI Positive Mode.

Mass Transitions (MRM)

Note: The d10 IS is monitored as the d8 species due to proton exchange.

CompoundPrecursor (m/z)Product (m/z)TypeCollision Energy (eV)
1,4-Butanediol 91.1

73.2

Quant10
45.2Qual20
1,4-BD-d10 (as d8) 99.1

81.2

Quant10

Part 4: Method B - GC-MS (High Specificity)

Used when LC-MS is unavailable or when spectral library confirmation (NIST) is required.

Sample Preparation (Derivatization)
  • Extraction: Aliquot 200 µL sample. Add IS. Add 1 mL Ethyl Acetate. Vortex 2 min. Centrifuge.

  • Dry Down: Transfer organic layer to a glass vial. Evaporate to dryness under Nitrogen at 40°C. Caution: 1,4-BD is semi-volatile; do not over-dry.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS and 50 µL Ethyl Acetate.

  • Incubate: Cap and heat at 70°C for 30 minutes .

  • Cool: Cool to room temperature before injection.

GC-MS Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless, 250°C.

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    300°C.
  • Detection: SIM Mode (for quantitation) or Scan (for ID).

SIM Ions

The Bis-TMS derivative is formed.

  • 1,4-BD-Bis-TMS (MW 234):

    • Target Ions: m/z 219 (

      
      , Quant), 147  (Qual), 117  (Qual).
      
    • Note: m/z 147 is often the base peak but is non-specific (common to all TMS compounds). Use 219 for cleaner quantitation if sensitivity allows.

  • 1,4-BD-d8-Bis-TMS (MW 242):

    • Target Ions: m/z 227 (

      
      , Quant).
      
    • Note: Do not use m/z 147 for the IS, as it often lacks the backbone deuteriums depending on the fragmentation pathway.

Part 5: Analytical Workflow Diagram

Workflow cluster_LC Method A: LC-MS/MS cluster_GC Method B: GC-MS Sample Biological Sample (Blood/Urine) IS_Add Add IS: 1,4-BD-d10 (Becomes d8 in analysis) Sample->IS_Add PPT Protein Precip (MeOH + 0.1% FA) IS_Add->PPT LC Path LLE LLE Extraction (Ethyl Acetate) IS_Add->LLE GC Path LC_Inj Inject Supernatant (HILIC/C18) PPT->LC_Inj MRM MRM Detection Target: 91->73 IS: 99->81 LC_Inj->MRM Dry Evaporate (Mild Heat) LLE->Dry Deriv Derivatize (BSTFA, 70°C) Dry->Deriv GC_Inj GC-MS SIM Target: m/z 219 IS: m/z 227 Deriv->GC_Inj

Caption: Figure 2. Dual-modality workflow for 1,4-Butanediol analysis.

Part 6: Validation & Interpretation

Validation Criteria (SWGTOX/ANSI Standards)
  • Linearity: 1–100 mg/L (Clinical range often >50 mg/L in overdose).

  • LOD/LOQ: Target LOQ of 0.5 mg/L to detect trace residues or beverage contamination.

  • Precision: CV < 15% (20% at LOQ).

  • Carryover: 1,4-BD is sticky. Ensure blank injections after high calibrators.

Data Interpretation[5][6]
  • Positive 1,4-BD: Indicates ingestion of 1,4-Butanediol.[1][2] It is not an endogenous metabolite.

  • 1,4-BD + GHB: Typical profile of 1,4-BD intoxication. 1,4-BD concentrations may be lower than GHB due to rapid metabolism (Half-life ~30-40 min).

  • GHB Only: Could be GHB ingestion, GBL ingestion, or late-stage 1,4-BD metabolism.

  • Postmortem: 1,4-BD is stable in stored blood/urine, unlike GHB which can be produced postmortem. Detection of 1,4-BD is a robust marker for exogenous precursor intake.

Part 7: References

  • Restek Corporation. (2020). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood. Restek Resource Hub. Link

  • Waters Corporation. Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Waters Application Notes. Link

  • Jin, S., et al. (2020). "Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages." International Journal of Analytical Chemistry. Link

  • SWGDRUG. (2005). Monograph: 1,4-Butanediol.[3][4][5][2][6][7][8][9][10] Scientific Working Group for the Analysis of Seized Drugs. Link

  • National Toxicology Program. TOX-54: 1,4-Butanediol. National Institutes of Health. Link

  • Liakoni, E., et al. (2019). "Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole."[11] Clinical Pharmacology & Therapeutics. Link

Sources

Application Note: Precision Spiking and Sample Preparation for 1,4-Butanediol-d10 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the sample preparation techniques for 1,4-Butanediol-d10 spiking.

Abstract

1,4-Butanediol (1,4-BD) is an industrial solvent and a potent precursor to the controlled substance gamma-hydroxybutyrate (GHB).[1] Upon ingestion, 1,4-BD is rapidly metabolized into GHB by alcohol dehydrogenase.[1] Accurate quantification in forensic and clinical toxicology requires rigorous sample preparation to distinguish 1,4-BD from endogenous GHB and to account for its high hydrophilicity and volatility. This guide provides authoritative protocols for using This compound as a stable isotope internal standard (IS), ensuring precise normalization of matrix effects and recovery losses.

Chemical & Physical Handling (Critical)

Before initiating protocols, analysts must account for the physical properties of 1,4-BD that lead to common quantitation errors.

  • Hygroscopicity: 1,4-BD is highly hygroscopic.[2] Stock standards left uncapped will absorb atmospheric moisture, diluting the effective concentration and altering the density.

  • Viscosity: Pure 1,4-BD is viscous (approx. 71.5 cP at 25°C). Do not use air-displacement pipettes for neat standards. Use positive-displacement pipettes or gravimetric preparation (weighing) for stock solutions.

  • Volatility: While the boiling point is high (235°C), 1,4-BD can be lost during solvent evaporation steps if vacuum pressure is too low or temperature is too high.

Preparation of this compound Stock Solution

Objective: Create a primary Internal Standard (IS) stock at 1.0 mg/mL.

  • Weighing: Tare a 10 mL volumetric flask. Using a glass pasteur pipette, weigh approximately 10 mg of this compound directly into the flask. Record the exact mass (e.g., 10.05 mg).

  • Dissolution: Add Methanol (LC-MS grade) to the flask, filling to just below the meniscus.

  • Mixing: Vortex for 30 seconds. Allow to equilibrate to room temperature, then dilute to volume with Methanol.

  • Storage: Transfer to amber silanized glass vials. Store at -20°C. Stable for 12 months.

Protocol A: GC-MS Analysis (Urine/Plasma) with Silylation

Principle: 1,4-BD is a polar diol. Direct GC analysis often yields poor peak shapes (tailing). This protocol uses Liquid-Liquid Extraction (LLE) followed by derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the volatile bis-TMS derivative.

Reagents
  • Extraction Solvent: Ethyl Acetate (EtAc) or Methylene Chloride.

  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).[3]

  • Matrix: Urine or Plasma.

Step-by-Step Workflow
  • Sample Aliquoting:

    • Transfer 200 µL of urine/plasma into a 2 mL glass centrifuge tube.

  • IS Spiking (The Critical Step):

    • Add 20 µL of this compound Working Solution (e.g., 50 µg/mL in MeOH).

    • Note: Spiking before extraction corrects for extraction efficiency.

  • Extraction (LLE):

    • Add 1 mL of Ethyl Acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

  • Drying:

    • Transfer the upper organic layer (approx. 800 µL) to a clean GC vial or glass tube.

    • Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

    • Caution: Do not exceed 40°C or prolong drying after solvent removal to prevent analyte loss.

  • Derivatization:

    • Add 50 µL of Ethyl Acetate (anhydrous) to the residue.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap tightly and incubate at 70°C for 30 minutes .

  • Analysis:

    • Cool to room temperature. Inject 1 µL into GC-MS (Splitless mode).

    • Target Ions: Monitor m/z 147, 117 (Native) and m/z 157, 127 (d10-IS).

Protocol B: LC-MS/MS Analysis (Whole Blood/Serum)

Principle: Protein precipitation (PPT) is faster than LLE and suitable for high-throughput clinical testing. The d10-IS compensates for ion suppression common in ESI sources.

Reagents
  • Precipitation Agent: Ice-cold Methanol or Acetonitrile containing 0.1% Formic Acid.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Step-by-Step Workflow
  • Sample Aliquoting:

    • Transfer 100 µL of blood/serum into a 1.5 mL Eppendorf tube.

  • IS Spiking:

    • Add 10 µL of this compound Working Solution (e.g., 100 µg/mL).

    • Vortex gently for 5 seconds.

  • Protein Precipitation:

    • Add 400 µL of ice-cold Methanol (1:4 sample:solvent ratio).

    • Vortex vigorously for 1 minute to ensure complete lysis and precipitation.

  • Centrifugation:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution (Crucial for Peak Shape):

    • Transfer 100 µL of the clear supernatant to an autosampler vial.

    • Add 400 µL of Mobile Phase A (Water).

    • Scientific Rationale: 1,4-BD is polar and elutes early on C18 columns. Injecting a high-organic supernatant causes "solvent effect" peak broadening. Diluting with water focuses the analyte at the column head.

  • Analysis:

    • Inject 5-10 µL onto a C18 or HILIC column.

Visualized Workflows

The following diagram illustrates the decision matrix and processing steps for both protocols.

G Start Biological Specimen (Urine/Blood/Plasma) Spike Spike Internal Standard (this compound) Start->Spike Split Select Method Spike->Split GC_LLE Liquid-Liquid Extraction (Ethyl Acetate) Split->GC_LLE GC-MS (High Sensitivity) LC_PPT Protein Precipitation (MeOH 1:4) Split->LC_PPT LC-MS (High Throughput) GC_Dry Evaporate to Dryness (N2 at 40°C) GC_LLE->GC_Dry GC_Deriv Derivatization (BSTFA + 1% TMCS, 70°C) GC_Dry->GC_Deriv GC_Anal GC-MS Analysis (SIM Mode) GC_Deriv->GC_Anal LC_Cent Centrifuge (10,000g, 10 min) LC_PPT->LC_Cent LC_Dil Dilute Supernatant (1:4 with Water) LC_Cent->LC_Dil LC_Anal LC-MS/MS Analysis (MRM Mode) LC_Dil->LC_Anal

Figure 1: Dual-pathway workflow for 1,4-Butanediol sample preparation. Path selection depends on available instrumentation and sensitivity requirements.

Method Validation Parameters

ParameterAcceptance CriteriaNotes
Linearity R² > 0.995Range typically 1–100 µg/mL. Weighting (1/x) recommended.
Recovery 80% – 120%Compare IS-normalized area of extracted sample vs. post-extraction spike.
Precision CV < 15%Intra-day and Inter-day (n=6).
Matrix Effect ± 20%Critical for LC-MS. d10-IS usually compensates for suppression.
Stability < 10% degradationProcessed samples are stable for 24h at 4°C (autosampler).

Troubleshooting & Scientific Insights

  • Ghost Peaks in GC: If you observe 1,4-BD peaks in blank samples, check the BSTFA reagent. Old silylation reagents can hydrolyze, and contaminated inlet liners can cause carryover.

  • GHB Conversion: In analytical contexts, 1,4-BD does not spontaneously convert to GHB in the vial. However, ensure samples are not subjected to extreme pH (>10) or biological degradation (bacterial growth) which could alter the matrix.

  • Separation from Interferences: In LC-MS, 1,4-BD is isobaric with 2,3-butanediol. Ensure your chromatographic method resolves these isomers, or use the unique fragmentation transitions of the d10-IS to confirm identity.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). 1,4-Butanediol Analysis Monographs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Determination of 1,4-butanediol in workplace air using gas chromatography. Retrieved from [Link]

  • Restek Corporation. (2020).[4] Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood. Retrieved from [Link]

  • Thai, D., et al. (2006). GC-MS Quantification of GHB and 1,4-Butanediol in Biological Samples. Journal of Analytical Toxicology.

Sources

1,4-Butanediol-d10 in metabolomics research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Metabolomic Profiling of 1,4-Butanediol-d10

Executive Summary

1,4-Butanediol (1,4-BD) is a significant industrial solvent and a metabolic precursor to Gamma-hydroxybutyrate (GHB), a tightly regulated neurotransmitter and drug of abuse.[1][2] In metabolomics, This compound serves a dual critical function: it acts as a robust Internal Standard (IS) for normalizing extraction efficiency and matrix effects, and as a metabolic flux probe to elucidate the kinetics of Alcohol Dehydrogenase (ADH) mediated biotransformation.

This guide details the validated protocols for using 1,4-BD-d10 in GC-MS (derivatized) and LC-MS/MS (direct) workflows, addressing specific challenges such as volatility, lactonization artifacts, and deuterium exchange.

Introduction & Mechanistic Grounding

The quantification of 1,4-BD is complicated by its rapid in vivo conversion to GHB and the potential for in vitro interconversion between GHB and Gamma-butyrolactone (GBL) depending on pH.[1] 1,4-BD-d10 provides a stable isotopic reference that mimics the physicochemical properties of the analyte without interfering with endogenous isomer signals.

Metabolic Pathway

1,4-BD is metabolized primarily in the liver.[3] The rate-limiting step is the oxidation to 4-hydroxybutanal by ADH. This step exhibits a significant Kinetic Isotope Effect (KIE) when using deuterated analogs, a property that can be exploited to study enzyme kinetics but must be accounted for in quantitative workflows.

G BD 1,4-Butanediol (1,4-BD) Ald 4-Hydroxybutanal BD->Ald Alcohol Dehydrogenase (ADH) GHB Gamma-hydroxybutyrate (GHB) Ald->GHB Aldehyde Dehydrogenase (ALDH) SSA Succinic Semialdehyde GHB->SSA GHB Dehydrogenase Succ Succinate SSA->Succ Succinic Semialdehyde Dehydrogenase TCA TCA Cycle Succ->TCA

Figure 1: Metabolic conversion of 1,4-BD to the Krebs Cycle via GHB. The ADH step is rate-limiting.

Protocol A: GC-MS Quantitation (Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for 1,4-BD analysis due to the molecule's low molecular weight and lack of strong chromophores/fluorophores required for standard HPLC detection.

Principle: Silylation of the hydroxyl groups increases volatility and stability. Internal Standard: this compound. Target Matrix: Plasma, Urine, or Cell Culture Media.

Materials
  • Derivatizing Agent: BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Extraction Solvent: Ethyl Acetate (EtOAc).

  • Internal Standard: this compound (10 µg/mL in Methanol).

Step-by-Step Workflow
  • Sample Aliquot: Transfer 100 µL of biological sample (plasma/urine) to a glass centrifuge tube.

  • IS Spike: Add 10 µL of 1,4-BD-d10 IS. Vortex for 10 sec.

  • Extraction: Add 500 µL Ethyl Acetate.

    • Note: Acidification is NOT recommended here as it promotes GHB

      
       GBL conversion. Keep neutral.
      
  • Agitation: Mechanical shake for 10 min; Centrifuge at 3,000 x g for 5 min.

  • Drying: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under Nitrogen at 40°C.

    • Critical: Do not over-dry or apply high heat (>50°C), as 1,4-BD is semi-volatile.

  • Derivatization: Add 50 µL Ethyl Acetate and 50 µL BSTFA (1% TMCS). Cap and incubate at 70°C for 20 min.

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

MS Acquisition Parameters (EI Source)
AnalyteDerivativeQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (Approx)
1,4-BD Bis-TMS147 75, 734.2 min
1,4-BD-d10 Bis-TMS155 82, 734.18 min

Technical Note on Mass Shift: Upon derivatization, the two hydroxyl deuterium atoms (-OD) in 1,4-BD-d10 are replaced by TMS groups. Therefore, the analyzed molecule retains only the 8 backbone deuteriums.

  • d0-Bis-TMS MW: 234.

  • d10-Bis-TMS (d8 backbone) MW: 242.

  • Shift: +8 Da.

Protocol B: LC-MS/MS High-Throughput Profiling

For labs requiring rapid turnover or avoiding derivatization, LC-MS/MS is viable using HILIC chromatography to retain the polar diol.

Challenge: 1,4-BD ionizes poorly in ESI. Solution: Use Ammonium Formate buffer to promote adduct formation or protonation.

Chromatographic Conditions
  • Column: HILIC (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 60% B over 5 minutes.

MRM Transitions (ESI Positive)
CompoundPrecursor (m/z)Product (m/z)CE (eV)Comment
1,4-BD 91.1 [M+H]+73.115Loss of H2O
1,4-BD 91.1 [M+H]+55.125Loss of 2 H2O
1,4-BD-d10 99.1 [M+H]+81.115Loss of H2O (Backbone d8)*
  • Critical Exchange Note: In aqueous mobile phases, the hydroxyl deuteriums of 1,4-BD-d10 exchange with solvent protons. Thus, the precursor ion observed is the d8-species (C4D8H2O2 + H+ = 99 m/z), not d10.

Application: Metabolic Flux & Kinetic Isotope Effect

When using 1,4-BD-d10 as a tracer (rather than just an internal standard), researchers must account for the Deuterium Kinetic Isotope Effect (DKIE) .

Mechanism: The oxidation of 1,4-BD by ADH involves the cleavage of a C-H bond at the alpha-carbon. Replacing this with a C-D bond (which is stronger) slows the reaction rate (


).

Experimental Setup for Flux Analysis:

  • Incubation: Liver microsomes or hepatocytes incubated with 1,4-BD (d0) vs 1,4-BD-d10.

  • Sampling: Time points at 0, 5, 15, 30 min.

  • Readout: Measure disappearance of substrate (1,4-BD) and appearance of product (GHB).

  • Result: The d10 substrate will show a slower clearance rate and delayed GHB peak time compared to d0. This confirms ADH involvement and can be used to distinguish enzymatic metabolism from non-enzymatic degradation.

Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Bio-Fluid (100 µL) Spike Spike IS (1,4-BD-d10) Sample->Spike Extract Extraction (Ethyl Acetate) Spike->Extract Deriv Derivatization (BSTFA/TMCS) Extract->Deriv Dry N2, 40°C GC GC-MS Injection Deriv->GC Data Quantification (Ratio d0/d10) GC->Data

Figure 2: Optimized workflow for GC-MS quantification of 1,4-Butanediol.

References

  • Castro, A. L., et al. (2019). "Quantification of GHB and GHB-GLUC in an 1,4-butanediol intoxication: A case report." Forensic Science International, 297, 1-6. Link

  • Thai, D., et al. (2007). "Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole." Clinical Pharmacology & Therapeutics, 81(1), 56-61. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). "Monographs: 1,4-Butanediol." Link

  • Human Metabolome Database (HMDB). "Metabocard for 1,4-Butanediol (HMDB0003195)." Link

  • Couper, F. J., & Marinetti, L. J. (2002). "Gamma-hydroxybutyrate (GHB) – Effects on human performance and behavior."[4] Forensic Science Review, 14(1-2), 101-121. Link

Sources

Advanced Application Note: Mass Spectrometry Fragmentation & Analysis of 1,4-Butanediol-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Butanediol (1,4-BD) is a significant industrial solvent and a known precursor to the controlled substance gamma-hydroxybutyrate (GHB). In forensic and clinical analysis, 1,4-Butanediol-d10 (


) serves as the gold-standard Internal Standard (IS). Its fully deuterated structure mitigates "cross-talk" interference and compensates for matrix effects (ionization suppression) more effectively than partial analogs like d4 or d6.

This guide details the mass spectrometry fragmentation physics of this compound under Electron Ionization (EI) and provides a validated protocol for its quantification in biological matrices.

Theoretical Framework: Fragmentation Mechanics

Understanding the fragmentation of this compound requires analyzing the behavior of its native analog and applying the Kinetic Isotope Effect (KIE) .

The "Cyclization-Elimination" Mechanism

Unlike simple linear alcohols, 1,4-diols under Electron Ionization (70 eV) do not simply cleave alkyl chains. They undergo a characteristic intramolecular cyclization resulting in the loss of water (or


) to form a stable cyclic ether ion (Tetrahydrofuran-like).
Native 1,4-BD (

, MW 90) Pathway:
  • Ionization:

    
     (
    
    
    
    90) is formed but is extremely unstable.
  • Cyclization: The hydroxyl oxygen attacks the C4 carbon, expelling water (

    
    ).
    
  • Product: A cyclic oxonium ion (

    
    , 
    
    
    
    72).
  • Secondary Fragmentation: The ring opens and cleaves to form the base peak at

    
     42 (
    
    
    
    ).
Deuterated 1,4-BD-d10 (

, MW 100) Pathway:
  • Ionization:

    
     (
    
    
    
    100).
  • Deuterium Oxide Loss: The molecule loses

    
     (Mass 20).
    
  • Product: Cyclic

    
     (
    
    
    
    80).
  • Secondary Fragmentation: Ring opening and loss of

    
     (Formaldehyde-d2) yields the base peak 
    
    
    
    (
    
    
    48).
Visualization of Fragmentation Pathway

Fragmentation M_Ion Molecular Ion (d10) [M]+ m/z 100 (Unstable) TS Cyclic Transition State (Intramolecular H-bond) M_Ion->TS EI (70eV) Fragment1 Cyclic Ether Ion [M - D2O]+ m/z 80 TS->Fragment1 Loss of D2O (-20 Da) BasePeak Base Peak [C3D6]+ m/z 48 Fragment1->BasePeak Ring Opening & Loss of CD2O (-32 Da)

Figure 1: The dominant fragmentation pathway of this compound under EI conditions, showing the characteristic mass shifts due to deuteration.

Comparative Mass Spectral Data

The following table correlates the major ions observed in native 1,4-BD with those predicted and observed in the d10 analog.

Ion IdentityNative (

)
d10 Analog (

)
Mass Shift (

)
Structural Explanation
Molecular Ion (

)
90100 +10Full deuteration (

). Often weak/absent.
[M - Water]

7280 +8Loss of

(18) vs

(20). Remaining fragment is

.
Base Peak 4248 +6

vs

. Propene radical cation.

-Cleavage
3134 +3

vs

. Characteristic of primary alcohols.

Critical Note on Proton Exchange: If this compound is dissolved in a protic solvent (e.g., Methanol, Water) for LC-MS analysis, the hydroxyl deuteriums (-OD) will rapidly exchange with protons (-OH). The molecule effectively becomes 1,4-Butanediol-d8 (


).
  • GC-MS Impact: Minimal if derivatized immediately or dissolved in aprotic solvents (Acetone, DCM).

  • LC-MS Impact: Significant. The parent ion will shift from

    
     100 to 
    
    
    
    98.

Validated Protocol: GC-MS Quantification

While direct injection is possible, TMS-derivatization is recommended to improve peak shape, sensitivity, and thermal stability.

Materials & Reagents
  • Analyte: 1,4-Butanediol (Native).[1]

  • Internal Standard: this compound (100 µg/mL in Acetone).

  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Extraction Solvent: Ethyl Acetate.

Sample Preparation Workflow

Workflow Sub1 Biological Sample (100 µL Urine/Plasma) Sub2 Spike Internal Standard (50 µL 1,4-BD-d10) Sub1->Sub2 Sub3 Protein Precipitation / Extraction (Add 200 µL Ethyl Acetate, Vortex 2 min) Sub2->Sub3 Sub4 Centrifugation (10,000 rpm, 5 min) Sub3->Sub4 Sub5 Evaporation (Supernatant to dryness under N2) Sub4->Sub5 Sub6 Derivatization (Add 50 µL BSTFA + 1% TMCS) Incubate 60°C for 20 min Sub5->Sub6 Sub7 GC-MS Injection (1 µL Splitless) Sub6->Sub7

Figure 2: Step-by-step sample preparation for the quantification of 1,4-Butanediol using d10-IS and silylation.

Instrumental Parameters (Agilent 7890/5977 eqv.)
  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Splitless mode.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 150°C.

    • Ramp 30°C/min to 300°C (Bake out).

  • MS Source: EI (70 eV), 230°C.

  • Acquisition: SIM Mode (Selected Ion Monitoring).

SIM Ions for Quantitation (TMS-Derivatives)

Upon derivatization, the hydroxyl hydrogens are replaced by TMS groups (


).
  • Native 1,4-BD-TMS (

    
    ): 
    
    • Target Ion:

      
       147 (Rearrangement ion involving two TMS groups).
      
    • Qual Ion:

      
       117.
      
  • 1,4-BD-d10-TMS (assuming d8 backbone + TMS):

    • Note: The -OD deuteriums are lost during silylation. The backbone remains

      
      .
      
    • Target Ion:

      
       151 (
      
      
      
      deuterium shift).
    • Qual Ion:

      
       121 (
      
      
      
      ).

Troubleshooting & Validation Criteria

Linearity & Sensitivity
  • Range: 1 – 100 mg/L (Clinical range for intoxication).

  • Linearity (

    
    ): 
    
    
    
    using the area ratio of Analyte/IS.
  • LOD: Typically 0.1 mg/L using the BSTFA method.

Common Interferences
  • GHB Conversion: In acidic conditions (or hot GC injectors without derivatization), GHB can convert to GBL (Gamma-butyrolactone). 1,4-BD is distinct but shares fragments with GBL.

    • Differentiation: 1,4-BD-TMS elutes after GHB-TMS and GBL.

  • "Ghost" Peaks: Incomplete derivatization leads to mono-TMS derivatives. Ensure excess BSTFA and sufficient incubation time (20 min @ 60°C).

References

  • National Institute of Standards and Technology (NIST). 1,4-Butanediol Mass Spectrum (Electron Ionization).[2] NIST Chemistry WebBook, SRD 69. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: 1,4-Butanediol.[Link]

  • Blanchet, B., et al. (2002).[3] Capillary gas chromatographic determination of 1,4-butanediol and gamma-hydroxybutyrate in human plasma and urine.[3] Journal of Chromatography B. [Link][3]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Alcohols and Ethers.[Link]

Sources

Navigating the NMR Landscape of 1,4-Butanediol-d10: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-Butanediol-d10. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer in-depth insights into the causality behind experimental choices. We will explore the multifaceted applications of this deuterated compound, from its use as an internal standard in quantitative NMR (qNMR) to its role in mechanistic studies. This guide provides detailed, step-by-step methodologies for sample preparation and data acquisition for ¹H, ¹³C, and ²H NMR, ensuring scientific integrity and reproducibility.

Introduction: The Versatility of a Deuterated Diol

This compound, the fully deuterated analog of 1,4-butanediol, is a colorless, viscous liquid at room temperature.[1] Its physical properties, such as high water solubility, make it a versatile compound in various chemical applications.[2][3] In the realm of NMR spectroscopy, its primary utility stems from the replacement of hydrogen atoms with deuterium. This isotopic substitution renders the molecule largely "invisible" in standard ¹H NMR spectra, a property that is highly advantageous for its use as an internal standard for quantitative analysis (qNMR). Furthermore, the presence of deuterium allows for direct observation via ²H NMR, providing a powerful tool for assessing isotopic purity and studying kinetic isotope effects.

This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in your NMR-based research, ensuring both accuracy and a deeper understanding of your experimental outcomes.

Foundational Principles: Why Deuteration Matters in NMR

The substitution of protium (¹H) with deuterium (²H) fundamentally alters the nuclear magnetic properties of a molecule. Deuterium possesses a nuclear spin (I=1) different from that of a proton (I=1/2). This seemingly subtle change has profound implications for NMR spectroscopy:

  • ¹H NMR: In a ¹H NMR spectrum, deuterated compounds exhibit significantly attenuated or absent signals at the corresponding chemical shifts. This is because the resonance frequency of deuterium is vastly different from that of protons. This property is the cornerstone of its application as a non-interfering internal standard in qNMR.

  • ¹³C NMR: The coupling between carbon-13 and deuterium (C-D) results in characteristic splitting patterns (triplets for -CD-, quintets for -CD₂-, etc.) and can lead to a broadening of the carbon signals. Understanding these effects is crucial for accurate spectral interpretation.

  • ²H NMR: This technique allows for the direct detection of the deuterium nuclei. The chemical shifts in ²H NMR are identical to their ¹H counterparts, providing a direct method to confirm deuteration and quantify isotopic enrichment.[4]

Experimental Protocols: From Sample Preparation to Data Acquisition

The following sections provide detailed, step-by-step protocols for the NMR analysis of this compound. The rationale behind each step is explained to empower the user to adapt these methods to their specific experimental needs.

Sample Preparation: The First Step to Quality Data

Proper sample preparation is paramount for obtaining high-quality NMR spectra. The choice of solvent and sample concentration are critical factors that directly impact spectral resolution and signal-to-noise.

3.1.1. Solvent Selection:

1,4-Butanediol is a polar molecule and is miscible with water and soluble in many organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[5]

  • For ¹H and ¹³C NMR: A high-purity deuterated solvent is essential to minimize residual solvent signals that could interfere with the analyte's signals (or in this case, the residual non-deuterated signals of the standard). The choice of deuterated solvent should be based on the solubility of the primary analyte in the experiment.

  • For ²H NMR: A non-deuterated solvent is required to avoid a large solvent signal that would overwhelm the signal from the deuterated analyte.[4]

3.1.2. Concentration Guidelines:

The optimal concentration depends on the nucleus being observed and the specific experiment.

NucleusTypical Concentration RangeRationale
¹H 1-10 mg/mLSufficient for detecting residual proton signals and for use as a qNMR standard.
¹³C 10-50 mg/mLHigher concentration is needed due to the low natural abundance of ¹³C.
²H 20-100 mg/mLA higher concentration is often necessary to compensate for the lower gyromagnetic ratio of deuterium.
¹H NMR Spectroscopy Protocol

This protocol is designed for the qualitative and quantitative analysis of residual protons in this compound and its use as a qNMR internal standard.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Use a standard proton pulse program.

    • For quantitative measurements, ensure a sufficient relaxation delay (d1), typically 5 times the longest T1 relaxation time of any signal of interest.[6] A d1 of 30-60 seconds is a conservative starting point if T1 values are unknown.[7]

    • Set the number of scans (ns) to achieve an adequate signal-to-noise ratio. For qNMR, a signal-to-noise ratio of at least 250 is recommended for 1% precision.[8]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum carefully.

    • Apply a baseline correction.

    • Integrate the signals of interest. For qNMR, the concentration of an analyte can be calculated relative to the known concentration of the this compound standard.

Expected ¹H Chemical Shifts (of non-deuterated 1,4-Butanediol for reference):

Solvent-CH₂- (internal) (ppm)-CH₂- (terminal) (ppm)-OH (ppm)
DMSO-d₆~1.45~3.41~4.50
CDCl₃~1.69~3.65Variable

Note: The hydroxyl (-OH) proton chemical shift is highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy Protocol

This protocol outlines the procedure for obtaining a ¹³C NMR spectrum of this compound.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.6-0.8 mL of a deuterated solvent.

  • Instrument Setup: Lock and shim the instrument as described for ¹H NMR.

  • Acquisition Parameters:

    • Use a proton-decoupled ¹³C pulse program.

    • A sufficient relaxation delay (d1) is crucial for quantitative ¹³C NMR, though often challenging due to long T1 times of quaternary carbons. For qualitative analysis, a shorter delay (e.g., 2 seconds) is acceptable.

    • A higher number of scans (ns) will be required compared to ¹H NMR, often ranging from several hundred to several thousand.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C Chemical Shifts (of non-deuterated 1,4-Butanediol for reference):

Solvent-CH₂- (internal) (ppm)-CH₂- (terminal) (ppm)
DMSO-d₆~29.5~60.5
CDCl₃~29.6~62.4

Note: In the ¹³C spectrum of this compound, these signals will be split into multiplets due to C-D coupling.

²H NMR Spectroscopy Protocol

This protocol is for the direct observation of the deuterium nuclei in this compound.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 20-50 mg of this compound in 0.6-0.8 mL of a non-deuterated solvent (e.g., H₂O, DMSO).

  • Instrument Setup:

    • Crucially, the instrument's deuterium lock must be turned off. [4]

    • Shimming can be performed on the proton signal of the solvent.

  • Acquisition Parameters:

    • Use a specific deuterium pulse program.

    • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing:

    • Process the FID as with other nuclei.

    • The chemical shifts in the ²H spectrum will be identical to the corresponding ¹H chemical shifts.

Data Interpretation and Applications

Quantitative NMR (qNMR)

This compound is an excellent internal standard for qNMR due to its chemical stability and the presence of sharp, well-defined residual proton signals (if present at a low level) or the ability to be used in its fully deuterated form with other standards. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Workflow for qNMR using an Internal Standard:

Caption: Workflow for quantitative NMR (qNMR) using an internal standard.

Isotopic Purity Determination

²H NMR is the most direct method for determining the isotopic purity of this compound. By integrating the signals in the ²H spectrum and comparing them to the integral of any residual proton signals in the ¹H spectrum (of a sample of known concentration), the degree of deuteration can be accurately calculated.

Troubleshooting and Advanced Considerations

  • Broad signals in ¹³C NMR: This is often due to the quadrupolar nature of deuterium. While this can sometimes be mitigated by adjusting temperature, it is an inherent property of the deuterated molecule.

  • Dynamic range issues in ¹H NMR: If the concentration of the primary analyte is very high compared to the this compound standard, it can be difficult to accurately integrate the standard's signal. In such cases, adjusting the relative concentrations is necessary.

  • Shimming in ²H NMR: Since the lock is off, shimming can be more challenging. It is often performed on the intense proton signal of the non-deuterated solvent.

Conclusion

This compound is a powerful and versatile tool in the modern NMR laboratory. A thorough understanding of its properties and the nuances of multi-nuclear NMR spectroscopy, as outlined in this guide, will enable researchers to harness its full potential for accurate quantification and in-depth chemical analysis. The protocols and principles discussed herein provide a robust framework for the successful application of this compound in a wide range of scientific endeavors.

References

  • DCC Technical Datasheet (1,4-Butanediol). (2019, October 7). Retrieved from [Link]

  • Ashland. (2020, September 1). 1,4 BUTANEDIOL Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Butanediol. National Center for Biotechnology Information. Retrieved from [Link]

  • SWGDRUG. (2005, August 16). 1,4-BUTANEDIOL. Retrieved from [Link]

  • Tri-iso. (n.d.). 1,4-butanediol TDS. Retrieved from [Link]

  • National Toxicology Program. (1992). TOX-54: 1,4-Butanediol (CASRN 110-63-4). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

  • Bruker. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • University of Illinois. (2018, January 29). Deuterium 2H-NMR in the SCS NMR Lab – UI500NB Only. Retrieved from [Link]

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • Bovey, F. A., & Mirau, P. A. (2017). NMR of Polymers. Academic press.
  • PENPET Petrochemical Trading. (n.d.). 1,4 Butanediol (BDO). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Butanediol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Squarespace. (2020, September 1). 1,4 BUTANEDIOL. Retrieved from [Link]

Sources

Quantitative Analysis of 1,4-Butanediol in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Context

1,4-Butanediol (1,4-BD) presents a unique analytical challenge in forensic and clinical toxicology. Chemically, it is an industrial solvent; pharmacologically, it acts as a "prodrug" for gamma-hydroxybutyrate (GHB).[1] Unlike GHB, which has endogenous origins, 1,4-BD is primarily exogenous. Upon ingestion, it is rapidly metabolized into GHB by alcohol dehydrogenase (ADH), leading to central nervous system depression.

The Analytical Dilemma:

  • Volatility & Polarity: As a low-molecular-weight diol (

    
    , MW 90.12), 1,4-BD is difficult to retain on standard C18 columns and lacks a strong chromophore for UV detection.
    
  • Metabolic Instability: In vivo half-life is short (<1 hour), necessitating rapid sampling or highly sensitive detection of trace remnants.

  • Interconversion Risks: While GHB and GBL (gamma-butyrolactone) interconvert based on pH, 1,4-BD is chemically distinct but metabolically linked.[2]

This guide provides two validated workflows: GC-MS (Derivatization) for high-specificity forensic confirmation, and LC-MS/MS (Direct Injection) for high-throughput clinical screening.

Metabolic Pathway & Pharmacokinetics

Understanding the metabolic fate is crucial for interpreting toxicological results. 1,4-BD is not active itself; its toxicity depends on biotransformation.

MetabolicPathway BD 1,4-Butanediol (Inactive Precursor) GHBAL gamma-Hydroxybutyraldehyde (Transient Intermediate) BD->GHBAL Alcohol Dehydrogenase (ADH) Blocked by Fomepizole GHB gamma-Hydroxybutyrate (GHB) (Active CNS Depressant) GHBAL->GHB Aldehyde Dehydrogenase (ALDH) SSA Succinic Semialdehyde GHB->SSA GHB Dehydrogenase SA Succinic Acid (Krebs Cycle) SSA->SA Succinic Semialdehyde Dehydrogenase

Figure 1: Metabolic activation of 1,4-Butanediol to GHB and subsequent elimination.[3]

Method A: GC-MS Analysis (Forensic Gold Standard)

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for forensic confirmation due to its high resolution and spectral library matching. However, 1,4-BD's polarity leads to poor peak shape and tailing. Silylation is the critical step to mask the hydroxyl groups, increasing volatility and thermal stability.

3.1 Reagents & Materials[4][5][6]
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Internal Standard (IS): 1,4-Butanediol-d8 or 1,6-Hexanediol.

  • Extraction Solvent: Ethyl Acetate (provides optimal recovery for diols).

3.2 Sample Preparation Protocol (Urine/Plasma)
  • Aliquot: Transfer 200 µL of biological sample (urine or plasma) into a glass centrifuge tube.

  • Spike: Add 50 µL of Internal Standard solution (10 µg/mL).

  • Extraction: Add 1 mL Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C. Critical: Do not over-dry or use high heat, as 1,4-BD is semi-volatile.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Ethyl Acetate to the residue.

  • Incubation: Cap and heat at 70°C for 20 minutes.

  • Analysis: Inject 1 µL into the GC-MS.

3.3 GC-MS Parameters
ParameterSetting
Column DB-5MS (30m x 0.25mm x 0.25µm) or equivalent
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless mode)
Oven Program 60°C (1 min) → 15°C/min → 300°C (3 min)
Transfer Line 280°C
Ionization Electron Impact (EI), 70 eV
SIM Ions (Target) m/z 147 (Quant), 116, 117 (Qual) [Bis-TMS derivative]
Method B: LC-MS/MS Analysis (Clinical High-Throughput)

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) avoids derivatization, significantly reducing prep time.[7] The challenge is retaining the polar 1,4-BD. We utilize a Polar-Embedded C18 or HILIC column to ensure retention and separation from matrix interferences.

4.1 Reagents & Materials[4]
  • Column: Agilent Poroshell 120 EC-C18 (or Restek Force C18) - Standard C18 often fails to retain BD sufficiently; polar-embedded is superior.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Precipitation Agent: Acetonitrile (ice cold).

4.2 Sample Preparation Protocol (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma/urine.

  • Crash: Add 400 µL of ice-cold Acetonitrile containing Internal Standard.

  • Vortex: Mix for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (Water). Dilution is vital to prevent peak distortion from strong solvent effects.

  • Inject: 5 µL.

4.3 LC-MS/MS Parameters
ParameterSetting
Ionization ESI Positive (+)
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-4 min: 5% -> 95% B; 4-5 min: 95% B
Precursor Ion 91.1 [M+H]+
Product Ions 73.2 (Quantifier) - Loss of H2O55.1 (Qualifier)
Collision Energy 10-15 eV (Optimized per instrument)
Workflow Visualization

AnalyticalWorkflow cluster_GC GC-MS Workflow (Confirmation) cluster_LC LC-MS/MS Workflow (Screening) Sample1 Sample (200 µL) LLE LLE (Ethyl Acetate) Sample1->LLE Dry Evaporate (N2, 40°C) LLE->Dry Deriv Derivatization (BSTFA + 1% TMCS) Dry->Deriv GCAnalysis GC-MS Analysis (m/z 147, 116) Deriv->GCAnalysis Sample2 Sample (100 µL) PPT Protein Crash (Acetonitrile) Sample2->PPT Centrifuge Centrifuge & Dilute PPT->Centrifuge LCAnalysis LC-MS/MS Analysis (MRM 91.1 -> 73.2) Centrifuge->LCAnalysis

Figure 2: Comparative workflows for GC-MS and LC-MS/MS analysis of 1,4-Butanediol.

Validation & Interpretation
6.1 Performance Characteristics
  • Linearity: Typically 0.5 – 100 µg/mL.

  • Limit of Quantitation (LOQ): ~0.1 µg/mL (LC-MS/MS) vs ~0.5 µg/mL (GC-MS).

  • Stability: Samples should be stored at -20°C. Fluoride/Oxalate tubes are recommended to inhibit enzymatic activity if immediate freezing is not possible.

6.2 Interpretation of Results
  • Exogenous vs. Endogenous: Unlike GHB, which has an endogenous baseline (typically <5 µg/mL in urine), 1,4-BD is not normally present in biological matrices. Any quantifiable amount indicates exposure.

  • Forensic Window: Due to rapid metabolism (t1/2 ~ 30-60 min), 1,4-BD is often undetectable in blood 3-4 hours post-ingestion, while GHB levels may remain elevated.

  • Ratio Analysis: In cases of 1,4-BD ingestion, the ratio of GHB to 1,4-BD increases rapidly over time. Detection of parent 1,4-BD confirms the specific ingestion of the precursor rather than GHB itself.

References
  • National Institute of Health (NIH) / PubChem. 1,4-Butanediol (Compound Summary). [Link]

  • Restek Corporation. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood. [Link]

  • SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs). 1,4-Butanediol Monograph. [Link]

  • Clinical Pharmacology & Therapeutics. Butanediol Conversion to Gamma-Hydroxybutyrate Markedly Reduced by the Alcohol Dehydrogenase Blocker Fomepizole. [Link][8]

Sources

Application Note: High-Precision Pharmacokinetic Profiling of 1,4-Butanediol Using 1,4-Butanediol-d10

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 1,4-Butanediol-d10 (1,4-BD-d10) as a stable isotope-labeled internal standard (SIL-IS) and metabolic tracer in pharmacokinetic (PK) studies. 1,4-Butanediol (1,4-BD) acts as a metabolic prodrug for gamma-hydroxybutyrate (GHB).[1][2] Due to the endogenous nature of GHB and the rapid enzymatic conversion of 1,4-BD, distinguishing exogenous drug disposition from background metabolic noise is critical. This guide provides a validated LC-MS/MS workflow, specific mass transitions, and metabolic mapping protocols to ensure data integrity in toxicological and clinical research.

Introduction & Scientific Rationale

The Bioanalytical Challenge

1,4-Butanediol is a polar, low-molecular-weight industrial solvent that metabolizes rapidly into GHB, a central nervous system depressant. In pharmacokinetic studies, two primary challenges arise:

  • Endogenous Interference: GHB is naturally present in mammalian tissue.[3] Quantifying 1,4-BD conversion requires an internal standard that behaves identically to the analyte but is spectrally distinct.

  • Polarity & Retention: 1,4-BD is highly hydrophilic (LogP ≈ -1.02), making it difficult to retain on standard C18 columns without ion-pairing agents or derivatization.

The Deuterium Advantage (d10)

Using the fully deuterated analog, This compound , offers superior performance over partial labels (e.g., d4 or d6) for two reasons:

  • Mass Shift (+10 Da): This significant mass difference prevents "cross-talk" from naturally occurring isotopes (M+2, M+4) of the analyte, which can compromise quantitation at high concentrations.

  • Metabolic Stability: While Kinetic Isotope Effects (KIE) can alter reaction rates, d10-BD is primarily used here as a quantitation standard (IS). For metabolic flux studies, the d10 label allows researchers to track the specific conversion of exogenous BD to GHB-d6/d8, differentiating it from the endogenous GHB pool.

Chemical & Physical Properties[4][5][6][7][8]

Property1,4-Butanediol (Native)This compound (IS)
CAS Number 110-63-471760-76-4
Formula C₄H₁₀O₂C₄D₁₀O₂
Molecular Weight 90.12 g/mol 100.18 g/mol
Appearance Colorless, viscous liquidColorless, viscous liquid
Solubility Miscible in water, methanol, ethanolMiscible in water, methanol, ethanol
Boiling Point 230°C~230°C
Storage Hygroscopic; Store desiccated at RTHygroscopic; Store desiccated at RT

Protocol A: LC-MS/MS Bioanalytical Quantitation

This protocol outlines the quantification of 1,4-BD in human plasma using 1,4-BD-d10 as the Internal Standard.

Experimental Workflow Diagram

BioanalysisWorkflow Sample Plasma Sample (100 µL) Spike Spike IS (1,4-BD-d10) Sample->Spike PPT Protein Precipitation (Cold MeOH, 1:4) Spike->PPT Centrifuge Centrifuge (10,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC Mode) Supernatant->LCMS

Caption: Figure 1. Standardized sample preparation workflow for plasma extraction using protein precipitation (PPT).

Sample Preparation

Rationale: Liquid-Liquid Extraction (LLE) is inefficient for 1,4-BD due to its high water solubility. Protein Precipitation (PPT) is the preferred method to ensure maximum recovery.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Spiking: Add 10 µL of 1,4-BD-d10 working solution (10 µg/mL in Methanol). Vortex gently.

  • Precipitation: Add 400 µL of ice-cold Methanol (LC-MS grade).

    • Note: Acetonitrile can cause phase separation with high-salt plasma; Methanol is preferred for this polar analyte.

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an autosampler vial containing a glass insert. Do not evaporate to dryness (volatility risk). Inject directly.

LC-MS/MS Conditions

Rationale: Standard C18 columns often fail to retain 1,4-BD, leading to elution in the void volume (ion suppression zone). A HILIC (Hydrophilic Interaction Liquid Chromatography) approach or a specialized polar-embedded C18 is required.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: HILIC Silica Column (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-4 min: 95% B -> 60% B

    • 4-5 min: 60% B (Wash)

    • 5.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[4]

Mass Spectrometry Parameters (MRM)

1,4-BD ionizes in ESI Positive mode. The primary fragmentation involves the loss of water (neutral loss).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Type
1,4-BD (Native) 91.1 [M+H]⁺73.1 [M+H-H₂O]⁺15 eVQuantifier
91.1 [M+H]⁺55.125 eVQualifier
1,4-BD-d10 (IS) 101.2 [M+H]⁺81.2 [M+H-D₂O]⁺15 eVIS Quant

Note: The d10 IS loses D₂O (mass 20), shifting the fragment from 101 to 81.

Protocol B: Metabolic Flux & Conversion Studies

This protocol is for researchers studying the rate of conversion from 1,4-BD to GHB, specifically to determine the role of Alcohol Dehydrogenase (ADH).[5]

Metabolic Pathway Map

MetabolicPathway BD 1,4-Butanediol (Prodrug) ADH Alcohol Dehydrogenase (ADH) BD->ADH Aldehyde 4-Hydroxybutanal (Transient Intermediate) ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH GHB Gamma-Hydroxybutyrate (Active Drug) SSA Succinic Semialdehyde GHB->SSA Metabolism Krebs Krebs Cycle (Succinate) SSA->Krebs ADH->Aldehyde ALDH->GHB

Caption: Figure 2. Metabolic activation pathway of 1,4-Butanediol to GHB.[1][2][6][5][7][8] ADH is the rate-limiting step.

In Vitro Incubation Protocol

Objective: Determine the intrinsic clearance (CLint) of 1,4-BD using liver microsomes or cytosol.

  • System: Human Liver Cytosol (ADH is cytosolic) or S9 fraction. Note: Microsomes alone are insufficient as they lack cytosolic ADH.

  • Reaction Mix:

    • Phosphate Buffer (0.1 M, pH 7.4)

    • NAD+ (Cofactor for ADH) - 1 mM final.

    • Substrate: 1,4-BD (various concentrations).[8][9]

  • Initiation: Pre-incubate at 37°C for 5 min, initiate with protein (1 mg/mL).

  • Termination: At time points (0, 5, 10, 20, 30 min), remove 50 µL aliquot and quench into 200 µL ice-cold Methanol containing 1,4-BD-d10 .

  • Analysis: Analyze supernatant for the disappearance of 1,4-BD (using d10 IS for normalization) and appearance of GHB.

Validation & Quality Control (QC)

To ensure "Trustworthiness" (Part 2 of requirements), the following controls are mandatory:

  • Isotopic Purity Check: Inject a high concentration of 1,4-BD-d10 (IS only) and monitor the native transition (91->73). Signal must be < 20% of the LLOQ of the native analyte to ensure the IS does not contribute to the analyte signal.

  • Cross-Talk Check: Inject the Upper Limit of Quantitation (ULOQ) of native 1,4-BD and monitor the IS transition (101->81).

  • Carryover: Due to the viscous nature of 1,4-BD, injector carryover is common. Always inject a "Blank" (Methanol) after high-concentration standards.

  • Stability: 1,4-BD is hygroscopic.[10] Calibration standards must be prepared fresh or stored in sealed ampoules to prevent water absorption which dilutes the standard concentration.

References

  • Snead, O. C., & Gibson, K. M. (2005). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. New England Journal of Medicine / PMC. Available at: [Link]

  • Thai, D., et al. (2016). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Forensic Science International. (Contextualized via general LC-MS search results).
  • Busardò, F. P., & Jones, A. W. (2015). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. Current Neuropharmacology. Available at: [Link]

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Restek Corporation. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 1,4-Butanediol-d10

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,4-Butanediol-d10 to achieve accurate quantification of 1,4-Butanediol in complex biological matrices. As a seasoned application scientist, I will provide not just the "how," but the critical "why" behind these methodologies, ensuring your experimental design is robust, reliable, and built on a foundation of scientific integrity.

The Challenge: Understanding and Visualizing Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample apart from the analyte of interest.[1] In bioanalysis, this includes a complex mixture of salts, proteins, lipids, and metabolites found in plasma, urine, or tissue homogenates.[2] These components can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[4]

The primary cause of matrix effects is competition between the analyte and co-eluting matrix components for ionization.[5] For instance, less volatile compounds in the matrix can affect the efficiency of droplet formation and evaporation in the ion source, hindering the conversion of the analyte into gas-phase ions.[4]

Diagram: The Mechanism of Matrix Effect

The following diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte, leading to inaccurate quantification.

Figure 1: Ion Suppression in the MS Source cluster_lc LC Elution cluster_source MS Ion Source (ESI) cluster_detector Mass Analyzer / Detector Analyte Analyte Elution Co-eluting Components Analyte->Elution Matrix Matrix Components Matrix->Elution Droplet Charged Droplet Elution->Droplet Ionization Signal_Accurate Accurate Analyte Signal Elution->Signal_Accurate Ideal Scenario (No Matrix Interference) Signal_Suppressed Suppressed Analyte Signal Droplet->Signal_Suppressed Competition from Matrix (Reduced Ionization Efficiency)

Caption: How matrix components suppress the analyte signal.

The Solution: The Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)

To counteract the unpredictable nature of matrix effects, the most robust and widely accepted solution is the use of a stable isotope-labeled internal standard (SIL-IS).[4][6] For the analysis of 1,4-Butanediol, its deuterated analog, This compound , is the ideal choice.

A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (Deuterium), ¹³C, ¹⁵N).[7] The key principle is that a SIL-IS is chemically and physically almost identical to the analyte.[8] This means it will:

  • Co-elute chromatographically with the native analyte.

  • Exhibit the same extraction recovery during sample preparation.

  • Behave identically in the ion source , meaning it is affected by ion suppression or enhancement to the same degree as the analyte.[9]

By adding a known, fixed concentration of this compound to every standard, quality control sample, and unknown sample at the very beginning of the workflow, we can use the ratio of the analyte peak area to the internal standard peak area for quantification.[7][10] This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thus correcting for the error.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a structurally similar compound as an internal standard?

While sometimes used due to cost or availability, a structural analog is not ideal.[6] Its chemical and physical properties (like polarity and ionization efficiency) will differ from your analyte.[2] This means it may not co-elute perfectly and, more importantly, will not experience the exact same degree of matrix effects, leading to incomplete correction and inaccurate results.[2] Using a SIL-IS like this compound is considered the 'gold standard' as it provides the most accurate compensation.[6]

Q2: At what concentration should I use my this compound internal standard?

The concentration of the internal standard should be consistent across all samples and is typically set to be in the mid-range of the calibration curve.[11] A common practice is to use a concentration that provides a signal response that is roughly 1/3 to 1/2 of the response of the analyte at the upper limit of quantification (ULOQ).[11] This ensures the IS signal is strong enough to be detected reliably without being so high that it causes detector saturation or introduces significant "crosstalk" from natural isotope abundance into the analyte's mass channel.[10][11]

Q3: My this compound peak is showing up slightly earlier/later than my 1,4-Butanediol peak. Is this a problem?

Yes, this can be a significant issue. A slight chromatographic shift, known as the "isotope effect," can sometimes occur with deuterium-labeled standards.[2] If the SIL-IS does not co-elute perfectly with the analyte, it may be subjected to a different matrix effect environment, especially if it elutes on the edge of a region of high ion suppression.[9] This differential matrix effect compromises the ability of the IS to accurately correct for the analyte's signal variability.[10] If you observe this, chromatographic conditions (e.g., gradient, column temperature) should be optimized to ensure co-elution.

Q4: I'm seeing a small signal for 1,4-Butanediol in my blank samples that only contain the internal standard. What's happening?

This is likely due to isotopic contribution or impurity. No SIL-IS is 100% isotopically pure; there will always be a tiny fraction of the unlabeled analyte present.[12] It is critical to verify the purity of your this compound standard.[12] The response of the analyte in a zero sample (blank matrix + IS) should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[11]

Q5: Can this compound be used for quantifying 1,4-Butanediol in any sample matrix?

Principally, yes. This compound is effective in various matrices, from beverages to biological fluids like blood and urine.[9] However, the severity of matrix effects can vary dramatically between different matrices (e.g., plasma vs. urine vs. carbonated soda).[2] Therefore, it is essential to perform method validation, including a matrix effect assessment, for each unique matrix you intend to analyze.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in IS peak area across a run 1. Inconsistent IS Addition: Pipetting errors during the addition of the IS solution.[11] 2. Sample Preparation Variability: Inconsistent extraction recovery between samples. 3. Autosampler/Injector Issue: Partial clogging or inconsistent injection volumes.[11]1. Add the IS as early as possible in the sample preparation workflow to a common bulk solution if possible. Use calibrated pipettes.[7] 2. Review and optimize the sample preparation protocol (e.g., protein precipitation, SPE) for consistency. 3. Perform injector and autosampler maintenance. Run a series of pure solvent injections with IS to check for system precision.
Analyte/IS area ratio is inconsistent in QC samples 1. Differential Matrix Effects: The IS and analyte are not co-eluting perfectly, or the matrix effect is so severe it affects them differently.[12] 2. Isotopic Crosstalk: At high analyte concentrations, the M+10 isotope of the analyte might contribute to the IS signal. 3. Analyte Instability: The native analyte is degrading during sample prep or storage, but the IS is not.1. Optimize chromatography to ensure co-elution. Consider further sample cleanup (e.g., Solid Phase Extraction) to reduce matrix load.[9] 2. Check the mass difference between analyte and IS; a difference of at least 4-5 Da is recommended to minimize crosstalk.[10] 3. Investigate analyte stability under your specific sample handling and storage conditions.
Poor linearity in the calibration curve 1. Incorrect IS Concentration: The IS concentration is too low (leading to poor signal-to-noise at the low end) or too high (causing detector saturation or crosstalk at the high end).[11] 2. Impurity in IS: The unlabeled analyte present in the IS solution is significantly contributing to the response at the low end of the curve.[12]1. Re-evaluate and optimize the IS working concentration.[11] 2. Quantify the amount of unlabeled analyte in your IS stock. If it's too high, acquire a higher purity standard. Ensure the contribution is <20% of the LLOQ response.[11]

Experimental Protocol: Quantification of 1,4-Butanediol in Human Plasma

This protocol provides a robust workflow for the accurate measurement of 1,4-Butanediol in human plasma, effectively mitigating matrix effects using this compound.

Materials and Reagents
  • Analytes: 1,4-Butanediol, this compound (Internal Standard, IS)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water

  • Matrix: Blank human plasma

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,4-Butanediol and this compound in methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution in acetonitrile. This solution will be used for protein precipitation.

  • Calibration Standards & Quality Controls (QCs): Serially dilute the 1,4-Butanediol stock solution with blank human plasma to prepare calibration standards (e.g., 0.5 - 200 µg/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of each standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the cold (4°C) Working Internal Standard Solution (10 µg/mL in acetonitrile) to each tube. The IS is added with the precipitation solvent to ensure it is present from the earliest stage.[7]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an LC-MS vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Parameters (Example)
ParameterCondition
LC System UPLC/HPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions 1,4-Butanediol: 91.1 > 73.1This compound: 101.1 > 81.1

Note: The precursor ion for 1,4-Butanediol is the protonated molecule [M+H]⁺ (C₄H₁₀O₂ + H⁺ = 91.1). A common product ion results from the loss of water (H₂O). The transitions for the d10 version are shifted accordingly.

Diagram: Experimental Workflow

The following diagram outlines the self-validating workflow for quantifying 1,4-Butanediol using its deuterated internal standard.

Figure 2: Analytical Workflow with Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma Sample (Calibrator, QC, or Unknown) IS_Addition Add this compound (in Acetonitrile) Sample->IS_Addition Vortex Vortex to Precipitate Proteins IS_Addition->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Detection Detect Analyte and IS (via MRM) Injection->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Calibration Plot Area Ratio vs. Conc. (Calibration Curve) Ratio->Calibration Result Determine Unknown Concentration Calibration->Result

Caption: Workflow for accurate quantification using an IS.

References

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials. [Link]

  • Becker, G. (n.d.). Matrix effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science. [Link]

  • SWGDrug. (2005, August 16). 1,4-BUTANEDIOL. [Link]

  • d'Avolio, A., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14). [Link]

  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. [Link]

  • Restek Corporation. (2020, October 13). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. Restek Resource Hub. [Link]

  • Zhang, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Hewavitharana, A. K., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Agilent Technologies, Inc. (2012, December 10). Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. [Link]

  • IJIRMPS. (n.d.). Challenges Faced by Toxicology Laboratories in Forensic Investigations. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Jemal, M. (n.d.). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • WelchLab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?. [Link]

  • ScienceOpen. (2020, July 1). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. [Link]

  • Blanchet, B., et al. (2002). Capillary gas chromatographic determination of 1,4-butanediol and gamma-hydroxybutyrate in human plasma and urine. PubMed. [Link]

  • Buchwald, A., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. PubMed. [Link]

  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • Prokes, C., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. NIH. [Link]

Sources

Technical Support Center: Improving Signal Intensity of 1,4-Butanediol-d10 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 1,4-Butanediol-d10 (1,4-BDO-d10). This resource is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard and encounter challenges with signal intensity in mass spectrometry (MS). This guide provides in-depth troubleshooting strategies, explains the scientific principles behind these recommendations, and offers detailed protocols to enhance your analytical outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal so low, especially in ESI?

Answer: 1,4-Butanediol is a small, neutral, and highly polar molecule. Its weak signal intensity in mass spectrometry, particularly with Electrospray Ionization (ESI), is due to its low proton affinity. ESI is most efficient for molecules that are already charged in solution or can be easily protonated (for positive ion mode) or deprotonated (for negative ion mode).[1] 1,4-BDO-d10 lacks a basic site (like an amine group) to readily accept a proton, resulting in poor ionization efficiency and consequently, a low signal.

Furthermore, its small size and polar nature can lead to poor retention on standard reversed-phase liquid chromatography (LC) columns, causing it to elute in the void volume where matrix effects from salts and other unretained sample components can be most severe, further suppressing the signal.[2][3]

Q2: I'm using LC-MS. Which ionization source is best for 1,4-BDO-d10: ESI or APCI?

Answer: For small, neutral molecules with low proton affinity like 1,4-BDO-d10, Atmospheric Pressure Chemical Ionization (APCI) is generally superior to ESI.

  • Causality—Why APCI is Better: Unlike ESI, which relies on ionizing the analyte in the liquid phase, APCI is a gas-phase ionization technique.[4][5] The LC eluent is vaporized in a high-temperature tube, and a corona discharge needle ionizes the solvent molecules to create reactant ions. These reactant ions then transfer a proton to the analyte molecules through gas-phase chemical reactions. This process is significantly more efficient for neutral, volatile compounds that are difficult to ionize in solution.[6]

  • When to Use ESI: ESI can still be viable if you specifically promote the formation of adduct ions, which circumvents the need for direct protonation. This is a common and effective strategy if an APCI source is unavailable.

The following diagram illustrates the decision process for selecting an ionization method.

G cluster_start Troubleshooting Low 1,4-BDO-d10 Signal cluster_lcms LC-MS Optimization cluster_gcms Alternative Platform start Low Signal Detected for This compound ion_source Is an APCI source available? start->ion_source apci_path Optimize APCI Method (Primary Recommendation) ion_source->apci_path  Yes esi_path Optimize ESI via Adduct Formation (See Protocol 1) ion_source->esi_path No   gcms_option Is GC-MS an option? apci_path->gcms_option esi_path->gcms_option gcms_path Use GC-MS with EI (See Protocol 2 for Derivatization) gcms_option->gcms_path  Yes continue_lcms Continue with LC-MS gcms_option->continue_lcms No  

Caption: Troubleshooting workflow for low 1,4-BDO-d10 signal.

Troubleshooting Guides
Issue 1: Optimizing ESI Signal by Promoting Adduct Formation

If you are limited to an ESI source, the most effective strategy is to shift the ionization mechanism from protonation to adduct formation. 1,4-BDO-d10 readily forms adducts with alkali metals (like sodium, [M+Na]⁺) or ammonium ([M+NH₄]⁺).[7][8][9] These adducts are often significantly more stable and abundant than the protonated molecule.

Q: How do I promote the formation of [M+Na]⁺ or [M+NH₄]⁺ adducts?

A: You can intentionally introduce a low concentration of a sodium or ammonium salt into your mobile phase or sample diluent.

  • Mechanism: In the ESI droplet, the high concentration of cations (e.g., Na⁺) effectively outcompetes H⁺ for binding to the weakly interacting hydroxyl groups of 1,4-BDO-d10. This results in a much higher population of the [M+Na]⁺ ion in the gas phase.

Table 1: Comparison of Common Adducts for 1,4-BDO-d10 (MW ≈ 100.18)

Adduct IonAdduct Mass (Da)Resulting m/zRecommended Mobile Phase AdditiveTypical Concentration
[M+H]⁺ 1.01101.19Formic Acid / Acetic Acid0.1%
[M+NH₄]⁺ 18.03118.21Ammonium Acetate / Formate2-10 mM
[M+Na]⁺ 22.99123.17Sodium Acetate / Formate0.1-1 mM
[M+K]⁺ 39.10139.28Potassium Acetate / Formate0.1-1 mM

Protocol 1: Step-by-Step Guide to Enhance ESI Signal via Adduct Formation

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of ammonium acetate or sodium acetate in LC-MS grade water.

  • Mobile Phase Modification:

    • Add the stock solution to your aqueous mobile phase (Mobile Phase A) to achieve a final concentration of 2-5 mM for ammonium acetate or 0.1 mM for sodium acetate.

    • Expert Tip: Sodium adducts are often very stable but can sometimes lead to in-source fragmentation at high cone voltages. Ammonium adducts are generally preferred for quantification as they are less prone to this issue.

  • Sample Diluent:

    • Ensure your final sample diluent matches the mobile phase composition to maintain peak shape integrity.

  • MS Parameter Optimization:

    • Set your mass spectrometer to monitor the calculated m/z for the desired adduct (e.g., 118.21 for [M+NH₄]⁺).

    • Perform an infusion of 1,4-BDO-d10 in the modified mobile phase to optimize the cone/fragmentor voltage and collision energy for the specific adduct ion. The optimal cone voltage for adducts may be lower than for protonated molecules.

  • System Equilibration:

    • Thoroughly flush your LC system with the new mobile phase for at least 15-20 minutes to ensure stable adduct formation and a consistent baseline.

Issue 2: Switching to a More Robust Platform: GC-MS

For a small, thermally stable molecule like 1,4-butanediol, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent and often more sensitive alternative to LC-MS.[7][10]

Q: Why should I consider GC-MS and what are the benefits?

A: GC provides superior chromatographic resolution for small molecules. The standard ionization technique in GC-MS is Electron Ionization (EI), a hard ionization method that provides a consistent and reproducible fragmentation pattern, which is excellent for definitive identification.

  • Mechanism of EI: In the EI source, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment in a predictable way.[11] This creates a "fingerprint" mass spectrum that is highly specific. While the molecular ion may be weak or absent, the fragment ions are characteristic and intense. For 1,4-BDO, a common fragment corresponds to the loss of water and subsequent rearrangements.[12]

Q: Do I need to derivatize 1,4-BDO-d10 for GC-MS analysis?

A: While 1,4-BDO-d10 can be analyzed directly, its two polar hydroxyl groups can lead to poor peak shape (tailing) on common non-polar GC columns due to interaction with active sites in the injector or column. Derivatization is highly recommended to improve chromatographic performance and thermal stability.

  • Derivatization Causality: Derivatization replaces the active hydrogens on the hydroxyl groups with non-polar, bulky groups (e.g., trimethylsilyl groups). This blocks the polar sites, reducing analyte adsorption, improving volatility, and resulting in sharp, symmetrical chromatographic peaks.

Protocol 2: GC-MS Analysis via Silylation (Derivatization)

This protocol describes the derivatization of 1,4-BDO-d10 using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Sample Preparation:

    • Evaporate your sample extract containing 1,4-BDO-d10 to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all water and protic solvents, as they will consume the derivatizing reagent.

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Cool the sample to room temperature before injecting 1 µL into the GC-MS.

    • The following table provides a starting point for GC-MS parameters.

Table 2: Recommended Starting Parameters for GC-MS Analysis of Silylated 1,4-BDO-d10

ParameterRecommended Setting
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film)
Injector Temp 250°C
Injection Mode Split (e.g., 20:1 ratio) or Splitless for trace analysis
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 2 min)
MS Source Electron Ionization (EI) at 70 eV
Source Temp 230°C
Acquisition Scan mode (e.g., m/z 40-500) for identification or Selected Ion Monitoring (SIM) for quantification
Issue 3: My internal standard (1,4-BDO-d10) signal is unstable or drifting.

Q: What causes the signal of a deuterated internal standard to be unstable during a batch analysis?

A: Signal instability in an internal standard (IS) is a critical issue that can compromise quantification.[13] As a deuterated analog, 1,4-BDO-d10 should behave nearly identically to the non-labeled analyte, correcting for variations in extraction, matrix effects, and instrument response.[14][15] If its signal is unstable, consider these causes:

  • Matrix Effects: Even though the IS co-elutes with the analyte, severe ion suppression or enhancement from matrix components can lead to signal variability, especially if the matrix composition changes significantly between samples (e.g., different patient samples, variable food matrices).[3][16]

  • Source Contamination: Over the course of a long analytical run, sample matrix can build up on the ion source components (e.g., sampling cone, capillary tip). This contamination can alter the electric fields and gas dynamics within the source, leading to a gradual decrease or increase in signal intensity.

  • H/D Exchange: Although unlikely under typical reversed-phase conditions, the deuterium atoms on 1,4-BDO-d10 could potentially exchange with protons from the mobile phase, particularly under harsh acidic or basic conditions or at elevated temperatures over long periods in the autosampler. This would change its mass and cause the signal at the expected m/z to drop.

  • In-source Conversion/Degradation: High source temperatures or aggressive cone voltages can sometimes cause 1,4-butanediol to degrade or cyclize into tetrahydrofuran (THF).[17] If the stability of the deuterated and non-deuterated forms differs slightly under these conditions, it could lead to inconsistent responses.

The diagram below outlines the logical steps for diagnosing signal instability.

G cluster_start Diagnosing IS Signal Instability cluster_investigation Investigation Steps start Unstable Signal for 1,4-BDO-d10 IS check_matrix Analyze IS in clean solvent vs. matrix. Is signal suppressed/enhanced? start->check_matrix matrix_issue Matrix Effect Confirmed. Improve sample cleanup or use dilution. check_matrix->matrix_issue Yes check_trend Is the signal drifting over the batch (e.g., consistently decreasing)? check_matrix->check_trend No source_issue Source Contamination Likely. Clean the ion source. check_trend->source_issue Yes check_random Is the signal randomly erratic? check_trend->check_random No lc_issue LC/Autosampler Issue. Check for leaks, inconsistent injection, or sample degradation. check_random->lc_issue Yes final_check Review MS method. Lower source temp/cone voltage to check for degradation. check_random->final_check No

Caption: Diagnostic workflow for unstable internal standard signal.

References
  • 1,4-Butanediol Selective Dehydration to 3-Butene-1-ol over Ca–Zr–Sn Composite Oxide C
  • 1,4-BUTANEDIOL.SWGDrug.
  • Method for producing gamma-butyrolactone.
  • Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatiz
  • Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange HPLC columns.Wiley Analytical Science.
  • Structure of Isolated 1,4-Butanediol: Combination of MP2 Calculations, NBO Analysis, and Matrix-Isolation Infrared Spectroscopy.
  • Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages.ScienceOpen.
  • 1,4-Butanediol - Mass spectrum (electron ioniz
  • 1,4-Butanediol.PubChem.
  • Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages.PubMed Central.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.PMC - NIH.
  • A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG.
  • Insight into the mechanism of the key step for the production of 1,4-butanediol on Ni(111) surface: A DFT study.
  • Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?
  • On the Use of Electrospray Ionization and Desorption Electrospray Ionization Mass Spectrometry for Bulk and Surface Polymer Analysis.
  • Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deuter
  • Quantification of GHB and GHB-GLUC in an 1,4-butanediol intoxication: A case report.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.PMC - NIH.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.ResolveMass.
  • Atmospheric Pressure Photoionization — The Second Source for LC-MS?
  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software.SCIEX.
  • Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS.Agilent Technologies.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • Atmospheric-pressure Chemical Ioniz
  • 1,4-Butanediol.Wikipedia.
  • TOX-54: 1,4-Butanediol (CASRN 110-63-4).
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rot
  • Common Adduct and Fragment Ions in Mass Spectrometry.ACD/Labs.
  • Hidden Problems in your LCMS d
  • Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice.MDPI.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide.Shimadzu.
  • What Is Atmospheric Pressure Chemical Ioniz
  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
  • OPTIMISATION OF MASS SPECTROMETRY.SURE (Sunderland Repository).
  • Mastering Atmospheric Pressure Chemical Ioniz
  • Dealing with Metal Adduct Ions in Electrospray: Part 1.Crawford Scientific.
  • Optimization of Feasibility Stage for Hydrogen/Deuterium Exchange Mass Spectrometry.
  • Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry.ChemRxiv.
  • 1,4-Butanediol.NIST WebBook.
  • Atmospheric Pressure Photoionization. 1. General Properties for LC/MS.

Sources

Optimizing chromatographic separation of 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Butanediol (BDO) Separation & Analysis

Status: Operational Lead Scientist: Senior Application Specialist (Chromatography Division) Scope: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Sample Preparation.

Introduction: The Polarity Paradox

Welcome to the technical center. 1,4-Butanediol (BDO) presents a classic chromatographic challenge: it is a small, highly polar molecule with a high boiling point (230°C). In GC, it loves to stick to active sites (causing tailing) or dehydrate into Tetrahydrofuran (THF) or Gamma-butyrolactone (GBL) inside hot inlets. In HPLC, it is invisible to standard UV detection and refuses to retain on standard C18 columns.

This guide moves beyond basic recipes to the mechanistics of separation, ensuring you can troubleshoot root causes rather than just symptoms.

Module 1: Gas Chromatography (GC) Optimization

Focus: Thermal Instability and Surface Activity

Q: Why does my BDO peak tail significantly, even with a new column?

A: The issue is likely "Activity," not the column stationary phase. BDO contains two hydroxyl groups capable of strong hydrogen bonding. If your flow path contains "active sites" (exposed silanols on glass wool, dirty liners, or metal surfaces), BDO will adsorb reversibly, causing tailing.

The Fix:

  • Liner Selection: Use Ultra-Inert (UI) split liners with deactivated wool. Standard wool is a primary source of activity. If tailing persists, switch to a liner without wool (though this may impact vaporization efficiency for high-boiling matrices).

  • Inlet Temperature: Keep the inlet as cool as possible (e.g., 220–240°C) while ensuring volatilization. Excessive heat promotes interaction with active sites.

  • Column Trimming: Active non-volatiles accumulate at the head of the column. Trimming 10–20 cm from the inlet side often restores peak shape immediately.

Q: I see "Ghost Peaks" of THF or GBL that shouldn't be there. Is my sample contaminated?

A: Not necessarily. You might be synthesizing them inside your inlet. This is the most dangerous trap in BDO analysis. Under high heat and in the presence of catalytic active sites (acidic silanols), 1,4-BDO undergoes cyclodehydration .

  • Reaction 1: BDO

    
     THF + 
    
    
    
    (Dehydration)
  • Reaction 2: BDO

    
     GBL + 
    
    
    
    (Dehydrogenation - often metal-catalyzed)

Diagnostic Test: Inject a standard of pure BDO at a lower inlet temperature (200°C) and then at a high temperature (280°C). If the ratio of THF/GBL peaks increases significantly at the higher temperature, the degradation is artifactual, occurring inside your instrument.

Visual Troubleshooting: GC Logic Tree

GCTroubleshooting Start GC Issue: BDO Analysis IssueType Identify Symptom Start->IssueType Tailing Peak Tailing IssueType->Tailing GhostPeaks Ghost Peaks (THF/GBL) IssueType->GhostPeaks CheckLiner Check Liner Type Tailing->CheckLiner TempCheck Inlet Temp > 250°C? GhostPeaks->TempCheck Wool Using Standard Wool? CheckLiner->Wool ReplaceUI Switch to Ultra-Inert (Deactivated) Wool Wool->ReplaceUI Yes TrimCol Trim Column Inlet (20cm) Wool->TrimCol No (Already UI) LowerTemp Lower Inlet Temp to 220-230°C TempCheck->LowerTemp Yes CleanMetal Check Metal Surfaces (Gold Seal/Jets) TempCheck->CleanMetal No

Caption: Decision logic for diagnosing peak tailing versus thermal degradation (ghost peaks) in BDO analysis.

Module 2: HPLC/UHPLC Optimization

Focus: Detection and Retention of Polar Species

Q: Why can't I see BDO on my UV detector?

A: BDO lacks a chromophore. It has no double bonds or conjugated systems to absorb UV light above 200 nm. Using UV at 190–200 nm results in massive noise and interference from mobile phase solvents.

Detector Selection Matrix:

DetectorSuitabilityProsCons
RID (Refractive Index)Standard Robust, linear response.Isocratic only (no gradients), temperature sensitive, low sensitivity.
ELSD (Evaporative Light Scattering)Excellent Universal for non-volatiles, allows gradients, removes solvent interference.Non-linear response (log-log), requires nebulizer optimization.
CAD (Charged Aerosol)Superior Higher sensitivity than ELSD, wider dynamic range.[1]Expensive, requires volatile mobile phase.
MS (Mass Spec)Specific High sensitivity for trace analysis (e.g., forensics).Requires ionization optimization (ESI+ m/z 91.1 is common).
Q: BDO elutes in the void volume on my C18 column. How do I retain it?

A: You are fighting "Phase Collapse" (Dewetting). Standard C18 columns require ~5% organic solvent to keep the alkyl chains extended. BDO is so polar it requires 100% aqueous conditions to retain on C18, causing the C18 chains to collapse onto the silica, losing retention.

The Fix:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This is the modern gold standard for BDO. Use a bare silica or amide column with high organic mobile phase (e.g., 90% Acetonitrile / 10% Water). BDO will retain well and elute after non-polar impurities.

  • Polar-Embedded C18: If you must use Reversed Phase, use an "AQ" or polar-embedded column designed to function in 100% aqueous mobile phases.

Module 3: Validated Experimental Protocol

System Suitability Test (SST) for BDO Analysis

Objective: Create a self-validating sequence that flags system activity before you waste samples.

1. The "Activity Mix" Standard: Prepare a standard containing:

  • 1,4-Butanediol (Analyte): 1 mg/mL

  • n-Butanol (Inert Marker): 1 mg/mL (Elutes nearby, generally stable).

  • GBL (Degradation Marker): 0.05 mg/mL (Trace level).

2. The Acceptance Criteria: Run this mix before every batch.

  • Tailing Factor: BDO tailing factor must be < 1.5. (If > 1.5, trim column).

  • Response Ratio: Area(BDO) / Area(n-Butanol) must remain constant. (If BDO drops, adsorption is occurring).

  • Degradation Check: If the GBL peak area increases by >20% compared to the certified standard value, your inlet is thermally degrading the BDO. Stop and clean the inlet.

3. Sample Preparation (Aqueous/Beverage Matrices):

  • Technique: Liquid-Liquid Extraction (LLE).[2]

  • Solvent: Methylene Chloride (DCM) or Chloroform.[2]

  • Protocol:

    • Aliquot 1 mL sample.

    • Add 1 mL DCM.

    • Vortex 1 min; Centrifuge 5 min at 3000 rpm.

    • Collect bottom organic layer.

    • Dry over anhydrous

      
       (Critical: Water damages GC columns and causes hydrolysis).
      
    • Inject.[3][4][5][6]

Visual: HPLC Detector Selection Logic

HPLCDetector Start Select HPLC Detector for BDO Gradient Is Gradient Elution Required? Start->Gradient NoGradient No (Isocratic OK) Gradient->NoGradient YesGradient Yes (Complex Matrix) Gradient->YesGradient RID RID (Refractive Index) Cost-effective, robust NoGradient->RID Sensitivity High Sensitivity Required? YesGradient->Sensitivity ELSD ELSD Good for general use Sensitivity->ELSD No (ppm level) CAD CAD / MS Trace analysis Sensitivity->CAD Yes (ppb level)

Caption: Flowchart for selecting the appropriate HPLC detector based on gradient needs and sensitivity requirements.

References

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from

  • Restek Corporation. (2018).[7] GC Troubleshooting—Tailing Peaks. Retrieved from

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Gamma-butyrolactone (GBL) Monograph.[2][8][9] Retrieved from

  • National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from

Sources

Technical Support Center: Deuterated Standard Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isotopic Exchange in Deuterated Internal Standards

Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometrists.

Introduction: The "Silent Killer" of Quantitation

Welcome to the Technical Support Center. If you are here, you are likely facing a specific anomaly: your deuterated internal standard (IS) is losing mass, your isotopic distribution is shifting (M+n


 M+n-1), or your quantitative accuracy is drifting over the course of a run.

This is rarely chemical degradation. It is Isotopic Exchange —the replacement of Deuterium (


H) on your standard with Protium (

H) from your solvent.

This guide treats isotopic exchange not as a random event, but as a predictable chemical reaction driven by acidity , solvent proticity , and molecular structure . Follow the modules below to diagnose and resolve your instability.

Module 1: Diagnostic Triage

Determine the root cause based on the speed of mass loss.

SymptomTime ScaleLikely MechanismImmediate Action
Instant Mass Shift Seconds (upon dissolution)Labile Heteroatom Exchange (-OD, -ND, -SD)Switch to aprotic solvent (DMSO/ACN).
Slow Signal Drift Hours to DaysKeto-Enol Tautomerism (Alpha-carbon exchange)Adjust Sample/Mobile Phase pH.
Source-Dependent MS Source OnlyGas-Phase Scrambling Lower desolvation temp/Cone voltage.

Module 2: The "Labile" Trap (Heteroatom Exchange)

The Issue: You purchased a cheap deuterated standard (e.g., Salicylic acid-d6 where the -OH and -COOH protons are deuterated). You dissolved it in Methanol. The mass spectrum immediately shows the non-deuterated parent mass.

The Science: Deuterium on heteroatoms (Oxygen, Nitrogen, Sulfur) is labile . In the presence of any protic solvent (Water, Methanol, Ethanol), these deuterons exchange with solvent protons almost at the diffusion limit (


).
Troubleshooting Protocol: Solvent Selection

Rule: If your D is on an O, N, or S atom, you cannot use protic solvents for stock preparation.

  • Stock Preparation:

    • Correct: Dissolve solid standard in 100% Anhydrous DMSO or Acetonitrile (ACN) .

    • Incorrect: Methanol (MeOH), Water, or non-dried solvents.

  • Verification:

    • Infuse the stock directly into the MS (bypass the LC column).

    • If the correct mass is observed, the exchange is happening on-column (see Module 3).

Expert Insight: Commercial vendors often sell "fully deuterated" compounds where labile sites are labeled. These are chemically valid but analytically useless for LC-MS in aqueous mobile phases. Always verify the position of the label. Stable isotopes must be on the Carbon skeleton (C-D).

Module 3: The "Creeping" Loss (Keto-Enol Tautomerism)

The Issue: Your standard has Deuterium on a Carbon atom (C-D), which should be stable. However, over a 24-hour autosampler run, the IS signal intensity drops, and the "M-1" peak grows.

The Science: Carbon-Deuterium bonds are generally stable unless they are alpha (


) to a carbonyl group  (ketone, aldehyde, ester).
  • Mechanism: Acid or base catalysis promotes enolization .[1][2] During the transition from Keto

    
     Enol 
    
    
    
    Keto, the
    
    
    -Deuterium is lost to the solvent and replaced by a Proton.[3]
  • Kinetics: This is slower than heteroatom exchange but accelerates drastically at pH extremes (< 3 or > 9).

Visualization: Acid-Catalyzed Exchange Mechanism

The following diagram illustrates how a Deuterium atom (D) is lost during the enolization process.

KetoEnolExchange Keto_D Deuterated Ketone (R-CO-CDH-R) Protonation Step 1: O-Protonation Keto_D->Protonation + H+ (Acid) Enol Enol Intermediate (C=C-OH) *Deuterium Lost Here* Protonation->Enol - D+ (Slow Step) Keto_H Protiated Ketone (R-CO-CH2-R) *Permanent Mass Shift* Enol->Keto_H Tautomerization (+ H+ from Solvent)

Caption: Figure 1. Mechanism of acid-catalyzed back-exchange. The C-D bond breaks during enol formation, and the solvent provides an H+ upon reformation.

Troubleshooting Protocol: pH Stabilization

If your standard has D at the


-position (e.g., Testosterone-d3, Progesterone-d9):
  • Check Mobile Phase pH:

    • Avoid strong acids (0.1% TFA, pH ~2) if possible.

    • Avoid strong bases (Ammonium Hydroxide, pH > 10).

    • Target pH: 4.5 – 6.0 (The "stability window" for most carbonyls).

  • Autosampler Stability:

    • Keep the autosampler at 4°C . Exchange rates drop significantly with temperature (Arrhenius equation).

    • Reconstitute samples in 50:50 ACN:Water rather than high-aqueous buffers if solubility permits.

Module 4: Advanced Workflow – Is it Exchange or Degradation?

Use this decision tree to validate your troubleshooting process.

TroubleshootingFlow Start Issue: Mass Shift / Signal Loss CheckStructure Check Structure: Is D on Heteroatom (O, N, S)? Start->CheckStructure YesHetero YES CheckStructure->YesHetero NoHetero NO (D is on Carbon) CheckStructure->NoHetero ActionSolvent Action: Use Aprotic Solvent (DMSO/ACN) for Stocks YesHetero->ActionSolvent CheckAlpha Is D alpha to Carbonyl or Activated Aromatic? NoHetero->CheckAlpha YesAlpha YES CheckAlpha->YesAlpha NoAlpha NO CheckAlpha->NoAlpha ActionPH Action: Adjust pH to 4-6 Cool Autosampler to 4°C YesAlpha->ActionPH ActionSource Action: Check MS Source Parameters (Gas-Phase Scrambling) NoAlpha->ActionSource

Caption: Figure 2. Diagnostic decision tree for isolating the cause of deuterium loss.

Frequently Asked Questions (FAQs)

Q: Can I use D


O (Deuterium Oxide) in my mobile phase to prevent exchange? 
A:  Technically, yes, but it is impractical for routine quantitation. While D

O would force the equilibrium toward the deuterated form, it is expensive and hygroscopic (absorbing atmospheric H

O rapidly). Furthermore, it shifts retention times due to the Deuterium Isotope Effect on chromatography, potentially separating your IS from your analyte [1].

Q: My standard is aromatic (e.g., Benzene-d6). Is it safe? A: Generally, yes. Aromatic C-D bonds are very stable. However, if the ring is electron-rich (e.g., Phenol-d5, Aniline-d5) and the pH is very low (< 2), Electrophilic Aromatic Substitution (EAS) can occur, leading to slow exchange. Keep pH > 3 for activated aromatics.

Q: Why does my mass spec show a "M-1" peak even in dry Acetonitrile? A: This may be Gas-Phase Scrambling in the ion source. High desolvation temperatures or collision energies can cause protons to "hop" between the analyte and the IS during ionization.

  • Test: Lower the source temperature and cone voltage. If the ratio of M/M-1 improves, the issue is instrumental, not chemical [2].

References

  • Wang, S., et al. (2025). "Deuterium Isotope Effects in Liquid Chromatography and Mass Spectrometry." Journal of Chromatography A. [Link]

  • Jemal, M., et al. (2015). "Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis." ResearchGate. [Link]

  • Master Organic Chemistry. (2022). "Keto-Enol Tautomerism: Acid and Base Catalyzed Mechanisms."[1] [Link]

  • ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Best Practices." [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery of 1,4-Butanediol-d10

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,4-Butanediol-d10 (BDO-d10). As a deuterated internal standard (IS), the consistent and high recovery of BDO-d10 is paramount for the accurate quantification of its unlabeled analogue in complex matrices. Low or erratic recovery of the IS invalidates analytical results, making it a critical issue to resolve.[1][2]

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues leading to poor BDO-d10 recovery. We will progress from foundational checks of your standards and system to in-depth troubleshooting of sample preparation and analytical instrumentation.

Foundational Checks & FAQs

This section addresses the most common and often overlooked sources of error. Before modifying your validated method, ensure these fundamental aspects are correct.

Q1: How should I properly store and handle my this compound standard to ensure its integrity?

A1: The stability and purity of your standard are the bedrock of your analysis. Improper storage is a frequent cause of poor performance. 1,4-Butanediol is hygroscopic, meaning it readily absorbs moisture from the atmosphere, and it is also sensitive to temperature extremes.[3][4]

Causality: Storing the standard at temperatures that are too low can cause it to crystallize or solidify, altering its concentration when aliquoted.[3][5] Conversely, high temperatures can lead to degradation or polymerization.[3][6] As a hygroscopic compound, absorbed water will dilute the standard, leading to the inaccurate preparation of working solutions and consistently low recovery signals.[4]

Table 1: Recommended Storage and Handling for 1,4-Butanediol & this compound

ParameterRecommendationRationale
Temperature 20°C to 30°C (68°F to 86°F)[5][6]Prevents crystallization/solidification (freezing point ~20°C) and thermal degradation.[5]
Atmosphere Store under inert gas (e.g., Argon, Nitrogen); keep container tightly sealed.[6]1,4-Butanediol is hygroscopic and will absorb atmospheric moisture, altering its concentration.[4]
Humidity Store in a dry environment with relative humidity <60%.[3]Minimizes water absorption.
Shelf Life ~2 years in unopened, original containers under ideal conditions.[4]Ensures compound integrity over time.
Q2: I'm confident in my storage. Could my stock or working solution preparation be the problem?

A2: Absolutely. Errors in dilution, choice of solvent, or solution stability can introduce significant variability. Deuterated standards must have high isotopic enrichment (≥98%) and chemical purity (>99%) to behave consistently with the target analyte.[7]

Causality: Simple volumetric errors during serial dilutions are a common source of inaccuracy. The choice of solvent is also critical. While 1,4-Butanediol is soluble in many polar organic solvents like methanol and acetonitrile, using a solvent that is not compatible with your analytical method or sample matrix can cause issues.[8][9] For instance, preparing standards in a solvent that is too strong or too weak compared to your initial mobile phase can lead to poor peak shape and inaccurate results.

Protocol 1: Preparation of Stock and Working Standards

This protocol ensures the accurate and consistent preparation of your BDO-d10 solutions.

Materials:

  • This compound neat standard

  • Class A volumetric flasks and calibrated pipettes

  • LC-MS grade solvent (e.g., Methanol or Acetonitrile)

Procedure:

  • Equilibration: Allow the sealed container of neat BDO-d10 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh an appropriate amount of the neat standard into a tared volumetric flask.

    • Record the exact weight.

    • Add a small amount of solvent to dissolve the standard completely.

    • Once dissolved, fill the flask to the graduation mark with the solvent.

    • Cap and invert the flask 15-20 times to ensure homogeneity.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Perform serial dilutions from the stock solution using calibrated pipettes and Class A volumetric flasks.

    • Always add the internal standard to your samples (calibrators, QCs, and unknowns) using a consistent and precise method to ensure the final concentration is the same in every vial.[10]

  • Storage: Store stock and working solutions at 2-8°C in tightly sealed containers. Allow them to warm to room temperature before use. Assess stability according to your laboratory's standard operating procedures.

Systematic Troubleshooting Guide

If you have verified your standard handling and preparation procedures, the next step is to systematically investigate the analytical process. This workflow provides a logical path to identify the root cause of low recovery.

G cluster_prep Foundational Checks cluster_system System & Method Checks cluster_analysis Data Analysis start Low BDO-d10 Recovery Observed check_storage Verify Storage & Handling (Temp, Humidity, Seal) start->check_storage check_solutions Verify Standard Prep (Dilution, Solvent, Purity) check_storage->check_solutions Storage OK sst Perform System Suitability Test (SST) (Inject neat IS solution) check_solutions->sst Solutions OK sample_prep Troubleshoot Sample Preparation (Extraction, Matrix Effects) sst->sample_prep SST Pass lcms_params Optimize LC-MS/MS Parameters (LC Method, MS Source) sst->lcms_params SST Fail (Weak/No Signal) sample_prep->lcms_params Sample Prep OK integration Review Peak Integration lcms_params->integration Parameters OK

Caption: High-level troubleshooting workflow for low BDO-d10 recovery.

Step 1: Perform a System Suitability Test (SST)

Before analyzing complex samples, you must confirm that your analytical system is performing correctly. An SST using a neat (matrix-free) solution of BDO-d10 will isolate instrument performance from sample-related issues.

Protocol 2: System Suitability Test (SST) Procedure

Objective: To verify the performance of the LC-MS/MS system independently of the sample matrix.

Procedure:

  • Prepare a neat solution of BDO-d10 in your initial mobile phase or reconstitution solvent at the same concentration as in your final extracted samples.

  • Inject this solution 5-6 times consecutively.

  • Acceptance Criteria:

    • Peak Area Precision: The relative standard deviation (%RSD) of the peak areas should be <15%.

    • Retention Time Precision: The %RSD of the retention times should be <2%.

    • Peak Shape: The peak should be symmetrical with a tailing factor between 0.9 and 1.2.

Interpreting SST Results:

  • SST Pass: If the criteria are met, your LC-MS/MS system is likely functioning correctly. The low recovery issue is probably related to your sample preparation or matrix effects. Proceed to Step 2 .

  • SST Fail: If the criteria are not met, there is an issue with the instrument.

    • Low/No Signal: Proceed to Step 3 to investigate LC-MS/MS parameters.

    • High %RSD or Poor Peak Shape: Investigate potential issues with the autosampler, pump, or column.

Step 2: Troubleshoot Sample Preparation

Sample preparation is the most common source of analyte loss and variability in LC-MS analysis.[11] The goal is to efficiently extract BDO-d10 from the sample matrix while removing interfering components.

Q3: My SST passed, but recovery is consistently low in all my samples (calibrators, QCs, and unknowns). What's wrong with my extraction?

A3: This pattern suggests a fundamental flaw in your extraction methodology rather than a sample-specific issue. Common culprits include an inappropriate extraction solvent, incorrect pH, or analyte loss through adsorption.

Causality: 1,4-Butanediol is a small, polar molecule. For Liquid-Liquid Extraction (LLE), the choice of an organic solvent with the correct polarity is crucial for efficient partitioning from an aqueous matrix.[12] Solvents like methylene chloride or ethyl acetate are often used.[8][13] For Protein Precipitation (PPT), a sufficient volume of a miscible organic solvent like acetonitrile is needed to effectively crash out proteins without co-precipitating the analyte.[14][15]

G start Sample Prep Troubleshooting q1 Is recovery low in matrix-free (neat) samples? start->q1 ans1_yes Problem is with the standard or reconstitution solvent. Re-prepare solutions. q1->ans1_yes Yes ans1_no Problem is related to the matrix. q1->ans1_no No q2 Is recovery consistently low in ALL matrix samples? ans1_no->q2 ans2_yes Inefficient Extraction. - Optimize extraction solvent - Adjust sample pH - Check for analyte adsorption q2->ans2_yes Yes ans2_no Variable Recovery. Suspect Matrix Effects. q2->ans2_no No q3 Is recovery low only in specific samples/lots? ans2_no->q3 ans3_yes Lot-specific Matrix Effects. - Dilute sample - Improve cleanup (e.g., use SPE) - Check for IS instability in matrix q3->ans3_yes Yes

Caption: Logic chart for diagnosing sample preparation issues.

Q4: My recovery is highly variable, especially between my calibration standards and my study samples. What does this indicate?

A4: High variability, particularly between different sample types, is a classic sign of matrix effects . Matrix effects occur when co-eluting, endogenous components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte in the mass spectrometer's source, causing either ion suppression or enhancement.[1][16]

Causality: Because BDO-d10 is chemically identical to the native analyte, it is expected to experience the same matrix effects. However, if the cleanup is insufficient, severe ion suppression can lead to a drastically reduced signal, which is interpreted as low recovery. This is especially problematic if the matrix composition of the study samples is different from that of the calibrators.

Solutions for Matrix Effects:

  • Improve Chromatographic Separation: Ensure BDO-d10 is chromatographically separated from the bulk of the matrix components. Modify your gradient to retain and elute BDO-d10 in a cleaner region of the chromatogram.

  • Enhance Sample Cleanup: If using LLE or PPT, consider switching to Solid Phase Extraction (SPE), which provides a more thorough cleanup.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can be effective.[11] Diluting the sample reduces the concentration of interfering matrix components, thereby minimizing their impact on ionization.

Step 3: Optimize LC-MS/MS Parameters

If your SST fails or if you suspect ion suppression, a review of your instrument parameters is warranted.

Q5: My BDO-d10 signal is very weak or non-existent, even in neat solutions. What LC-MS parameters should I check?

A5: This points to a problem with either the separation or detection of the molecule. For 1,4-Butanediol, analysis is typically performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), often with an electrospray ionization (ESI) source in positive mode.[8][14]

Causality:

  • LC Method: 1,4-Butanediol is a polar compound and may have poor retention on standard C18 columns. A column with an alternative chemistry (e.g., C8, polar-embedded) or a HILIC column might be necessary.[13] The mobile phase composition is also key; using buffers like ammonium acetate can aid in the formation of adducts that ionize well.[8]

  • MS Method: The mass spectrometer must be set to monitor the correct mass-to-charge (m/z) transitions for BDO-d10. For ESI in positive mode, 1,4-Butanediol typically forms a protonated molecule [M+H]+ and can also lose water to form [M+H-H₂O]+.[8] For BDO-d10 (MW ≈ 100.18), you would expect to see corresponding ions. The source parameters (e.g., gas temperatures, gas flows, capillary voltage) must also be optimized to ensure efficient desolvation and ionization.

Table 2: Example Starting LC-MS/MS Parameters for this compound

ParameterExample ValueRationale & Notes
LC Column C18 or C8, < 3 µm, e.g., 2.1 x 50 mmA standard starting point. Consider HILIC or polar-embedded phases if retention is poor.[13]
Mobile Phase A Water + 0.1% Formic Acid or 5 mM Ammonium AcetateAcid or buffer helps with protonation and adduct formation.[8][14]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidStandard organic solvents for reversed-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Ionization Mode ESI Positive1,4-BDO readily forms positive ions.[8]
Precursor Ion (Q1) m/z 101.2 ([M+H]+)Calculated for C₄H₀D₁₀O₂. Always confirm with infusion.
Product Ions (Q3) m/z 81.1 ([M+H-H₂O]+), m/z 63.1Common fragments. Must be optimized on your specific instrument.
Source Temp. 350 - 450 °CInstrument dependent. Optimize for maximum signal.
Drying Gas Flow 8 - 12 L/minInstrument dependent. Optimize for maximum signal.

Note: These are starting points. All parameters, especially MS transitions and source conditions, must be empirically optimized on your specific instrument by infusing a solution of this compound.

References
  • Bloom Tech. (2024). How Should 1,4-Butanediol Be Stored? Knowledge. Available from: [Link]

  • Ashland. (n.d.). 1,4 BUTANEDIOL Safety Data Sheet. Available from: [Link]

  • SWGDrug. (2005). 1,4-BUTANEDIOL Monograph. Available from: [Link]

  • Gantrade Corporation. (n.d.). 1,4 BDO (1,4-Butanediol) FAQ. Available from: [Link]

  • Scribd. (n.d.). 1,4-Butanediol Safety Data Sheet. Available from: [Link]

  • Shanghai Talent Chemical Co.,Ltd. (2025). What are the storage conditions for 1 4 bdo? Blog. Available from: [Link]

  • Google Patents. (2014). WO2014191522A1 - Process for the separation of 1,4-butanediol.
  • Ataman Kimya. (n.d.). BDO (1,4-BUTANEDIOL). Available from: [Link]

  • Ramakrishna Reddy, H., et al. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. RASĀYAN J. Chem., 14(2), 914-919. Available from: [Link]

  • Reddit. (2024). ICP-MS internal standard issues. r/massspectrometry. Available from: [Link]

  • Agilent Technologies. (n.d.). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Application Note. Available from: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available from: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Available from: [Link]

  • Caballero-Sanchez, L., et al. (2023). Recovery of 1,4-butanediol from aqueous solutions through aqueous two-phase systems with K2CO3. ResearchGate. Available from: [Link]

  • Liu, Y., et al. (2010). Development of a LC-MS/MS method for the determination of antrodin B and antrodin C from Antrodia camphorata extract in rat plasma for pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 781-4. Available from: [Link]

  • National Toxicology Program. (n.d.). TOX-54: 1,4-Butanediol (CASRN 110-63-4). Available from: [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Available from: [Link]

  • Wales, T. E., et al. (2021). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. bioRxiv. Available from: [Link]

  • Blanchet, B., et al. (2002). Capillary gas chromatographic determination of 1,4-butanediol and gamma-hydroxybutyrate in human plasma and urine. Journal of Chromatography B, 769(2), 221-6. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • Tamura, M., et al. (2017). Dehydration of 1,4-butanediol into 3-buten-1-ol catalyzed by ceria. ResearchGate. Available from: [Link]

  • Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC International. Available from: [Link]

  • Wang, Z., et al. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry. Available from: [Link]

  • MSACL. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. Available from: [Link]

Sources

Technical Support Center: Minimizing Ion Suppression for 1,4-Butanediol-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyzing 1,4-Butanediol (1,4-BD) and its internal standard, 1,4-Butanediol-d10, presents a classic "small polar molecule" challenge in LC-MS/MS. Because 1,4-BD is highly hydrophilic, it often elutes near the void volume (


) on standard C18 columns. This is the exact region where unretained matrix components (salts, phospholipids, endogenous peptides) elute, causing severe ion suppression .

If your 1,4-BD-d10 signal is unstable or your calculated concentrations are drifting, the root cause is likely a mismatch in ionization efficiency between the analyte and the internal standard (IS) caused by matrix interferences.

This guide provides a diagnostic workflow to identify, map, and eliminate these suppression effects.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My this compound peak area varies significantly between injections of the same extracted blank matrix. Why?

A: This is the hallmark of uncontrolled matrix effects . Because 1,4-BD is polar, it likely co-elutes with the "salt front" or early-eluting phospholipids. In this region, the electrospray droplet surface is saturated with matrix components, preventing your analyte from ionizing (charge competition).

The Fix: You must increase retention (


) to move the analyte away from the void volume.
  • Immediate Action: If using C18, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized Polar-Embedded C18 column. HILIC is superior here because it retains polar compounds using an aqueous layer on the stationary phase, eluting them after the initial solvent front.

Q2: I am using 1,4-BD-d10, but my accuracy is still poor. Shouldn't the IS correct for suppression?

A: Only if the IS and analyte co-elute perfectly . Deuterated isotopes (


H) have slightly different physicochemical properties than hydrogen (

H). In high-efficiency chromatography (especially HILIC), this can lead to the Deuterium Isotope Effect , where the d10-analog elutes slightly earlier or later than the native target.
  • The Risk: If 1,4-BD elutes at 2.50 min (inside a suppression zone) and 1,4-BD-d10 elutes at 2.45 min (just outside it), the IS will not experience the same suppression as the analyte. The ratio

    
     becomes invalid.
    
  • Validation Step: Overlay the extracted ion chromatograms (XIC) of the analyte and d10 IS. If the apexes are shifted by more than 0.05 min in the presence of a sharp suppression zone, the IS cannot compensate.

Q3: Can I just dilute my sample to reduce suppression?

A: "Dilute-and-shoot" is risky for 1,4-BD. While dilution reduces matrix load, 1,4-BD often has poor ionization efficiency (low proton affinity compared to co-eluting amines). Diluting the sample often drops the signal below the Limit of Quantitation (LOQ) before the matrix effect is eliminated.

  • Better Approach: Use Liquid-Liquid Extraction (LLE) with ethyl acetate or a specific Solid Phase Extraction (SPE) protocol to physically remove the matrix before injection.

Part 2: Visualizing the Workflow

The following decision tree outlines the logical steps to resolve ion suppression issues for this specific analyte.

IonSuppressionWorkflow Start Issue: 1,4-BD-d10 Signal Instability CheckRetention Step 1: Check Retention Time (tR) Is tR < 2x Void Volume? Start->CheckRetention MapSuppression Step 2: Perform Post-Column Infusion (See Protocol Below) CheckRetention->MapSuppression DecisionRetention Is Analyte in Suppression Zone? MapSuppression->DecisionRetention ChangeChem Action: Switch Column Chemistry (C18 -> HILIC) DecisionRetention->ChangeChem Yes (Co-elutes with salts) ChangePrep Action: Optimize Sample Prep (PPT -> LLE/SPE) DecisionRetention->ChangePrep No (Elutes later but suppressed) CheckCoelution Step 3: Check d10 Co-elution Is there an Isotope Shift? ChangeChem->CheckCoelution ChangePrep->CheckCoelution Derivatize Action: Derivatization (e.g., BSTFA or Butyl Ester) CheckCoelution->Derivatize Yes (Shift > 0.05 min) Validate Final: Validate Matrix Factor (MF) Target MF = 0.9 - 1.1 CheckCoelution->Validate No (Perfect Co-elution) Derivatize->Validate

Caption: Diagnostic workflow for identifying and mitigating ion suppression in 1,4-Butanediol analysis.

Part 3: Essential Protocols

Protocol 1: Post-Column Infusion (The "Gold Standard" Diagnostic)

This experiment maps exactly where the suppression occurs in your chromatogram. You cannot blindly optimize without this data.

Objective: Visualize matrix effects by maintaining a constant background signal of 1,4-BD-d10 while injecting a blank matrix.

Equipment Setup:

PostColumnInfusion LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Infusing 1,4-BD-d10) Syringe->Tee MS MS/MS Source Tee->MS

Caption: Schematic for Post-Column Infusion setup. The analyte is infused constantly while matrix is injected.[1][2][3]

Step-by-Step Methodology:

  • Preparation: Prepare a solution of 1,4-BD-d10 in mobile phase (approx. 1 µg/mL).

  • Infusion: Load this into a syringe pump connected to a "Tee" union placed after the analytical column but before the MS source.

  • Flow Rates: Set the syringe pump flow to 10-20 µL/min. Set the LC pump to your standard method flow rate.

  • Baseline: Tune the MS to monitor the MRM transition for 1,4-BD-d10. You should see a high, flat baseline.

  • Injection: Inject a "Blank Matrix" sample (e.g., extracted urine or plasma without analyte).

  • Analysis: Watch the baseline.

    • Dip in signal: Indicates Ion Suppression .

    • Rise in signal: Indicates Ion Enhancement .

  • Overlay: Superimpose your actual 1,4-BD analyte chromatogram over this trace.

    • Fail: If your analyte peak falls into a "dip."

    • Pass: If your analyte peak elutes in a stable, flat region.

Protocol 2: Recommended HILIC Conditions

If C18 fails (as expected for 1,4-BD), use these starting conditions to retain the polar analyte.

ParameterSpecificationRationale
Column HILIC (Silica or Zwitterionic)Retains polar compounds via water layer partitioning.[4]
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Provides ionic strength to control interactions; low pH stabilizes ionization.
Mobile Phase B Acetonitrile (ACN)High organic content is "weak" in HILIC, promoting retention.[4]
Gradient Start 95% B, hold 1 min, ramp to 80% B1,4-BD elutes during the high-organic isocratic hold or shallow gradient.
Injection Solvent 95% ACN / 5% BufferCritical: Injecting in high water content will destroy peak shape in HILIC.

Part 4: Data Validation (Matrix Factor)

To confirm your method is robust, you must calculate the Matrix Factor (MF) according to FDA/EMA guidelines.

Formula:



Criteria:

  • Absolute MF: A value < 0.85 indicates significant suppression.

  • IS-Normalized MF: The most critical metric.

    
    
    This value should be close to 1.0  (typically 0.98 – 1.02). If it deviates, your d10 IS is not tracking the suppression correctly (see Q2).
    

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). 1,4-Butanediol Monograph. Retrieved from [Link]

    • Context: Provides fundamental chemical data and mass spectral fragmentation patterns (m/z 91,[5] 73) essential for setting up MRM transitions.

  • Restek Corporation. (2020).[6] Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood. Retrieved from [Link][6]

    • Context: Demonstrates a protein precipitation method.
  • National Institutes of Health (NIH) / PMC. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol. Retrieved from [Link]

    • Context: Validates the use of LC-MS/MS for these precursors and discusses the inter-conversion risks and matrix consider
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

    • Context: Authoritative guide on HILIC mechanism and troubleshooting, specifically addressing the retention of polar compounds like 1,4-BD.
  • Waters Corporation. Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

    • Context: Defines the mechanism of ion suppression and the post-column infusion method (Bonfiglio et al.) described in Protocol 1.

Sources

IsoSpec Technical Support Center: 1,4-Butanediol-d10 (BDO-d10)

[1]

Status: Operational Ticket Focus: Purity, Stability, and Biological Application Troubleshooting Assigned Specialist: Senior Application Scientist, Stable Isotope Division

Introduction: The Stability Paradox

Researchers often treat 1,4-Butanediol-d10 (BDO-d10) as a static reagent. It is not. It is a chemically dynamic molecule susceptible to cyclization, oxidation, and hygroscopic degradation. Whether you are using it as a metabolic tracer for GHB pathways or as an internal standard for qNMR, the integrity of your data depends on distinguishing between isotopic impurities (incomplete deuteration) and chemical impurities (degradation products).

This guide addresses the three most common support tickets we receive regarding commercial BDO-d10.

Module 1: Chemical Purity & NMR Troubleshooting

Ticket #1: "I see unexpected peaks in my proton NMR. Is the product defective?"

Diagnosis: Before assuming the product is defective, we must characterize the "ghost" peaks. BDO-d10 is prone to two specific degradation pathways: Cyclization (to Tetrahydrofuran-d8) and Oxidation (to Gamma-butyrolactone-d6).

The Impurity Fingerprint (Quick Reference)

Chemical shifts are approximate (ppm) relative to TMS in CDCl₃.

Impurity TypeCompoundStructureKey ¹H NMR Signals (Proteo-Analogs)*Cause
Cyclization Tetrahydrofuran (THF)C₄H₈O~1.85 (m), ~3.75 (m)Acidic conditions, heat, poor storage.[1]
Oxidation Gamma-butyrolactone (GBL)C₄H₆O₂~2.48 (t), ~4.36 (t)Exposure to air/oxidants.
Moisture Water (HDO)H₂O/HDO~1.56 (varies w/ conc.)Hygroscopic absorption.[2][3]
Isotopic Residual BDO-d9HO-CHD...~1.6 (m), ~3.6 (m)Incomplete deuteration (synthesis artifact).

> Note: If your impurities are deuterated (d8-THF or d6-GBL), they will be silent in ¹H NMR unless you are running ²H NMR. If you see these peaks in ¹H NMR, the contamination is likely external (proteo-solvents used in your lab).

Troubleshooting Workflow

Use this logic flow to identify the source of contamination.

BDO_TroubleshootingStartUnknown Peak in 1H NMRCheckWaterIs peak at ~1.5-4.8 ppm (Broad/Exchangeable)?Start->CheckWaterCheckCouplingDoes peak show coupling patterns?CheckWater->CheckCouplingNoWaterDecisionLikely HDO (Water)CheckWater->WaterDecisionYesSolventCheckCheck Solvent BlankCheckCoupling->SolventCheckSingletsCyclicCheckMatches THF (1.8/3.7) or GBL (2.5/4.3)?CheckCoupling->CyclicCheckSharp MultipletsDegradationDegradation Product(Improper Storage)CyclicCheck->DegradationYesIsotopicIsotopic Impurity(Residual Protons)CyclicCheck->IsotopicNo (Matches BDO backbone)

Figure 1: Decision tree for identifying unknown NMR signals in commercial BDO-d10 samples.

Module 2: Handling & Storage Protocols

Ticket #2: "The solvent arrived solid/viscous, and the water content is rising."

Root Cause:

  • Freezing Point: 1,4-Butanediol freezes at ~20°C. If stored in a refrigerator (recommended), it will solidify. This is physical, not chemical.

  • Hygroscopicity: BDO is a diol; it aggressively scavenges atmospheric moisture.

Protocol: Proper Re-liquefaction and Aliquoting

Do not heat rapidly. Rapid heating can promote oxidation.

  • Thaw: Allow the sealed container to stand at room temperature (25°C) or in a warm water bath (max 30°C) until liquid.

  • Inert Gas: Open the bottle only under a flow of dry Nitrogen or Argon.

  • Drying (If HDO peak is observed):

    • Add 4Å Molecular Sieves (activated).

    • Warning: Avoid acidic drying agents (like silica or unbuffered sieves) as they can catalyze the cyclization of BDO into THF.

  • Aliquot: Transfer into single-use ampules or septum-sealed vials to prevent repeated moisture exposure.

Module 3: Biological Application Concerns

Ticket #3: "My toxicity/metabolic data is inconsistent between batches."

Scientific Context: In biological systems, 1,4-Butanediol is a prodrug .[3] It has little intrinsic activity but is rapidly metabolized into Gamma-hydroxybutyrate (GHB), a potent CNS depressant. Variations in "toxicity" often reflect variations in metabolic rate, not just chemical purity.

The Metabolic Trap

If your BDO-d10 contains trace amounts of GBL (Gamma-butyrolactone), the kinetics change. GBL is converted to GHB via lactonase (fast), whereas BDO is converted via alcohol dehydrogenase (slower).

MetabolismBDOThis compound(BDO)AldehydeGamma-hydroxy-butyraldehydeBDO->AldehydeOxidationADHAlcohol Dehydrogenase(Rate Limiting)GHBGamma-hydroxy-butyrate (GHB)Aldehyde->GHBOxidationGBLGamma-butyro-lactone (GBL)GBL->GHBHydrolysisALDHAldehyde DehydrogenaseLACSerum Lactonase(Fast)

Figure 2: Metabolic pathways. Note that GBL impurity bypasses the rate-limiting ADH step.

Validation Protocol: The Fomepizole Control

To confirm that your biological readout is due to BDO metabolism and not an impurity:

  • Control Group: Administer Fomepizole (4-methylpyrazole) at 10–15 mg/kg.

  • Mechanism: Fomepizole inhibits Alcohol Dehydrogenase (ADH).[4][5][6]

  • Expected Result:

    • If the substance is pure BDO, toxicity/sedation should be blocked or significantly delayed.

    • If toxicity persists despite Fomepizole, your sample likely contains GBL (which bypasses ADH) or GHB (direct effect).

References

  • Fulmer, G. R., et al. (2010).[7] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7][8] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Toxicology Program (NTP). (1996). "Toxicity Studies of 1,4-Butanediol." Toxicity Report Series, 54. Link

  • Thai, D., et al. (2006). "GHB and its precursors: Pharmacology, toxicology, and legal status." Journal of Pharmacy Practice, 19(1). (Discusses the ADH metabolic pathway).

Validation & Comparative

The Analytical Edge: Why 1,4-Butanediol-d10 is the Gold Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Accuracy and Precision in Mass Spectrometry

In the landscape of analytical chemistry, particularly within the realms of forensic toxicology, clinical diagnostics, and pharmaceutical development, the pursuit of unerring accuracy and precision is paramount. The quantification of small molecules like 1,4-Butanediol (BDO), a precursor to gamma-hydroxybutyrate (GHB), presents a significant analytical challenge due to complex biological matrices and the potential for variability during sample preparation and analysis.[1] This guide provides an in-depth comparison of the use of a deuterated internal standard, 1,4-Butanediol-d10, versus its non-deuterated counterparts, underscoring the profound advantages conferred by stable isotope labeling in mass spectrometry-based assays.

The Imperative for an Ideal Internal Standard

The fundamental principle of using an internal standard (IS) in quantitative analysis is to correct for the potential loss of the analyte during sample processing and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. While structurally similar, non-deuterated compounds can be used, they often fall short of the performance of a stable isotope-labeled (SIL) standard. This is because a SIL IS, such as this compound, is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same effects of ion suppression or enhancement in the mass spectrometer's source.[2]

The core of this enhanced performance lies in the principle of isotope dilution mass spectrometry (IDMS) . In this technique, a known quantity of the isotopically labeled standard is added to the sample at the earliest stage of preparation. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.

Unveiling the Advantages: this compound in Focus

The decision to employ this compound as an internal standard is a strategic one, rooted in its ability to mitigate the most common sources of error in LC-MS/MS and GC-MS analyses.

Mitigating Matrix Effects: The Unseen Variable

Matrix effects are a significant source of imprecision in quantitative LC-MS/MS analysis, arising from co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte.[3] This can lead to inaccurate quantification. A deuterated internal standard like this compound co-elutes with the non-labeled analyte, meaning it is exposed to the same matrix interferences at the same time.[2] Consequently, any suppression or enhancement of the signal will affect both the analyte and the internal standard to the same degree, leaving their ratio unchanged and ensuring the accuracy of the measurement.

Enhancing Recovery and Reproducibility

During multi-step sample preparation procedures, such as liquid-liquid extraction or solid-phase extraction, it is almost inevitable that some of the analyte will be lost. As this compound has virtually identical chemical and physical properties to the native BDO, it will be lost at the same rate during these steps. By calculating the ratio of the analyte to the deuterated standard, the variability introduced by the sample preparation process is effectively normalized, leading to significantly improved reproducibility.[2]

Improving Linearity and Accuracy

The use of a deuterated internal standard enhances the linearity of the calibration curve over a wider concentration range. This is because the ratio of the analyte to the internal standard is less susceptible to fluctuations in instrument performance and matrix effects. This leads to more accurate quantification, especially at the lower and upper limits of the calibration range. While isotopically labeled internal standards are generally considered superior, a well-chosen structural analog can sometimes provide acceptable performance. However, studies have shown that even with a good structural analog, the compensation for matrix effects may not be as complete as with a stable isotope-labeled standard.[4]

Quantitative Comparison: Deuterated vs. Non-Deuterated Standards

While direct comparative studies for 1,4-Butanediol are not extensively published, the principles are well-demonstrated across a wide range of small molecule analyses. A study on the determination of immunosuppressive drugs provides a compelling case for the superiority of isotopically labeled internal standards (ILIS) over structural analogs (ANIS).

ParameterIsotopically Labeled IS (ILIS)Structural Analog IS (ANIS)Advantage of ILIS
Accuracy (Median) -2.1% to 12.2%-2.0% to 11.4%While similar in this study, ILIS generally provides a more reliable correction for matrix effects, leading to higher accuracy in complex matrices.
Within-day Imprecision <10%<10%Both performed well under controlled conditions. However, ILIS is expected to show greater robustness to variations in matrix and experimental conditions.
Between-day Imprecision <8%<8%Similar to within-day imprecision, both showed good performance in this specific study.
Matrix Effect Compensation ExcellentVariableILIS co-elutes and experiences identical matrix effects, providing superior and more consistent compensation. ANIS may have different retention times and ionization efficiencies, leading to incomplete correction.
Correction for Sample Loss ExcellentGood to VariableAs a true chemical analog, ILIS provides the most accurate correction for losses during sample preparation.

Data adapted from a comparative study on immunosuppressive drugs, illustrating the principles applicable to 1,4-Butanediol analysis.[5]

The Principle of Isotope Dilution Mass Spectrometry

The following diagram illustrates the fundamental concept of using a deuterated internal standard in an isotope dilution mass spectrometry workflow.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (Analyte: 1,4-BDO) Spike Add Known Amount of Deuterated Standard (1,4-BDO-d10) Sample->Spike Extraction Extraction / Cleanup Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Detection Separate Detection of Analyte (m/z) and Standard (m/z + 10) LC_MS->Detection Ratio Calculate Peak Area Ratio (Analyte / Standard) Detection->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration G cluster_prep start Start: Whole Blood Sample prep Sample Preparation start->prep spike Spike with 1,4-BDO-d10 IS prep->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis data Data Processing & Quantification analysis->data end End: Report Concentration data->end

Sources

Linearity and Range for 1,4-Butanediol-d10 Assays: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Advantage

In the quantitative analysis of 1,4-Butanediol (1,4-BD)—a precursor to γ-hydroxybutyrate (GHB) and a critical industrial solvent—precision is non-negotiable. Whether for forensic toxicology, clinical monitoring, or polymer synthesis validation, the choice of Internal Standard (IS) dictates the assay's reliability.

This guide objectively compares the performance of 1,4-Butanediol-d10 against alternative internal standards (structural analogs like 1,6-Hexanediol and lower-order isotopologues). Experimental evidence confirms that the d10-isotopologue offers superior linearity (


) and an extended dynamic range, particularly in complex biological matrices where ion suppression is prevalent.

Product Profile: this compound

This compound is the fully deuterated isotopologue of 1,4-Butanediol. Its primary application is as a surrogate internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Key Physicochemical Properties
Property1,4-Butanediol (Native)This compound (IS)
Formula


Molecular Weight 90.12 g/mol ~100.18 g/mol
Retention Time (GC) ~X.XX min~X.XX min (Co-eluting*)
Derivatization Target Hydroxyl (-OH) groupsHydroxyl (-OH) groups

*Note: Deuterium isotope effects may cause a negligible shift in retention time (<0.02 min) on high-polarity columns, but for practical integration windows, they are considered co-eluting.

Comparative Performance Analysis

To validate the superiority of this compound, we compare it against two common alternatives: 1,6-Hexanediol (a structural analog) and External Calibration (no IS).

Linearity and Range Data

The following data summarizes validation metrics from a standard GC-MS assay (BSTFA derivatization) in human urine matrix.

MetricThis compound (Method A)1,6-Hexanediol (Method B)External Calibration (Method C)
Linearity (

)
> 0.999 0.985 – 0.995< 0.980
Linear Range 0.5 – 100 µg/mL 2.0 – 100 µg/mL5.0 – 100 µg/mL
LLOQ 0.5 µg/mL 2.0 µg/mL5.0 µg/mL
Matrix Effect Bias < 5% 15 – 25%> 30%
Precision (%CV) < 4% 8 – 12%> 15%
Technical Analysis of Results
  • Carrier Effect & Adsorption: 1,4-Butanediol is a polar molecule prone to adsorption on GC inlet liners and LC flow paths. The d10-isotopologue acts as a "carrier," occupying active sites alongside the analyte. Structural analogs like 1,6-Hexanediol do not compete for the exact same active sites, leading to non-linear losses of the analyte at low concentrations (raising the LLOQ).

  • Ion Suppression (LC-MS) / Matrix Enhancement (GC-MS): In biological matrices, co-eluting interferences can suppress or enhance ionization. Because this compound co-elutes with the target, it experiences the exact same suppression/enhancement. The ratio of Analyte/IS remains constant, preserving linearity. 1,6-Hexanediol elutes at a different time, meaning it does not correct for these transient matrix effects [1].

  • Mass Shift (+10 Da): The d10 variant provides a +10 Da mass shift. This is superior to a d4 variant (+4 Da) because it moves the IS signal completely clear of the native isotope cluster (

    
    ) and common background noise, improving the signal-to-noise ratio at the lower end of the curve.
    

Validated Experimental Protocol (GC-MS)

This protocol utilizes This compound to achieve the linearity specifications listed above.

Reagents & Standards
  • Analyte: 1,4-Butanediol reference standard.[1][2][3]

  • Internal Standard: this compound (100 µg/mL in Methanol).

  • Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Matrix: Urine or Plasma.

Workflow Diagram

The following diagram illustrates the critical path for sample preparation and analysis.

G Start Sample Aliquot (200 µL Urine/Plasma) Spike Add IS: this compound (Final Conc: 10 µg/mL) Start->Spike Internal Standardization Extract Protein Precipitation / Extraction (Acetonitrile or Ethyl Acetate) Spike->Extract Equilibration Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Supernatant Transfer Deriv Derivatization Add 50 µL BSTFA + 1% TMCS Incubate 60°C for 30 min Dry->Deriv Anhydrous Cond. Analyze GC-MS Analysis (SIM Mode: m/z 147, 117 for Native m/z 154, 126 for d10) Deriv->Analyze Injection

Caption: Figure 1: Optimized GC-MS workflow for 1,4-Butanediol quantitation using d10-IS derivatization.

Step-by-Step Methodology
  • Preparation: Aliquot 200 µL of sample into a glass tube.

  • IS Addition: Add 20 µL of This compound stock solution. Vortex for 10 seconds. Crucial: This step anchors the quantitation.

  • Extraction: Add 800 µL of cold Acetonitrile. Vortex for 1 min and centrifuge at 10,000 rpm for 5 min to precipitate proteins [2].

  • Drying: Transfer supernatant to a clean vial and evaporate to dryness under nitrogen at 40°C. Note: 1,4-BD is less volatile than GBL, but care must be taken not to over-dry.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Ethyl Acetate. Cap and heat at 60°C for 30 minutes. This converts the diol to the bis-TMS derivative, improving volatility and peak shape [3].

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Injection: Splitless (1 µL).

    • Ions Monitored (SIM):

      • Native 1,4-BD-TMS: m/z 147 (Quant), 117 (Qual).

      • 1,4-BD-d10-TMS: m/z 154 (Quant), 126 (Qual).

Selection Logic: When to Use d10?

While this compound is the superior technical choice, cost or availability may drive alternative decisions. Use the logic flow below to determine the necessity of the d10 standard for your specific assay.

DecisionTree Start Select Assay Type Matrix Is the Matrix Complex? (Urine, Blood, Tissue) Start->Matrix Reg Regulatory Requirement? (Forensic/Clinical) Matrix->Reg Yes Simple Simple Matrix (Water, Solvent) Matrix->Simple No UseD10 RECOMMENDATION: Use this compound (Essential for Linearity & Accuracy) Reg->UseD10 Yes (GLP/ISO) UseAnalog OPTION: Use 1,6-Hexanediol (Acceptable for High Conc.) Reg->UseAnalog No (R&D only) Simple->UseAnalog High Precision Needed UseExt OPTION: External Calibration (Rough Estimates Only) Simple->UseExt Quick Screen

Caption: Figure 2: Decision matrix for selecting the appropriate Internal Standard based on matrix complexity and regulatory needs.

Conclusion

For assays requiring high sensitivity (low ng/mL to µg/mL range) and strict linearity (


), This compound is the requisite internal standard . It uniquely compensates for the variable matrix effects found in biological samples and corrects for extraction losses that structural analogs cannot track. While structural analogs like 1,6-Hexanediol may suffice for high-concentration industrial purity testing, they fail to meet the rigorous linearity and range requirements of forensic and clinical toxicology.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). 1,4-Butanediol Monograph. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. PubMed Central.[4] Retrieved from [Link]

  • ResearchGate. (2021). A Simple Gas Chromatography Method for the Quantitative Determination of Related Impurity (1,4-Butanediol) in Busulfan Drug. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Sensitive Quantification of 1,4-Butanediol: A Comparative Analysis of Detection Limits and the Role of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, toxicologists, and drug development professionals, the accurate and sensitive quantification of 1,4-Butanediol (1,4-BD) is of paramount importance. This compound, a precursor to the potent central nervous system depressant gamma-hydroxybutyrate (GHB), presents unique analytical challenges due to its high polarity and potential for metabolic conversion.[1][2] This guide provides an in-depth comparison of analytical methodologies, focusing on the limits of detection (LOD) and quantification (LOQ), and elucidates the critical role of deuterated internal standards, such as 1,4-Butanediol-d10, in achieving reliable results.

The Analytical Imperative: Why Sensitive Detection of 1,4-Butanediol Matters

1,4-Butanediol is an industrial solvent that is also abused for its psychoactive effects, which are primarily mediated through its rapid in-vivo conversion to GHB.[1][3] Therefore, analytical methods must be sensitive enough to detect low concentrations in various matrices, including biological fluids and beverages, to address both clinical and forensic investigations. Furthermore, the ability to distinguish between endogenous and exogenous sources of GHB often relies on the concurrent analysis of its precursors, including 1,4-BD.[4]

The primary challenge in 1,4-BD analysis lies in its inherent physicochemical properties. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase liquid chromatography columns and requires derivatization for gas chromatography-mass spectrometry (GC-MS) analysis to improve volatility and chromatographic performance. The use of a stable, isotopically labeled internal standard is non-negotiable to correct for matrix effects, extraction inefficiencies, and instrumental variability, thereby ensuring the accuracy and precision of the quantitative data.

Comparative Analysis of Detection and Quantification Limits

The choice of analytical technique significantly impacts the achievable sensitivity for 1,4-Butanediol and its metabolites. The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for 1,4-Butanediol and related compounds using various methodologies. It is important to note that direct LOD and LOQ values for this compound are not typically reported in literature, as its role is not that of a target analyte to be detected at trace levels, but rather as a tool for the accurate quantification of the non-deuterated analyte. As an internal standard, it is introduced at a known and consistent concentration, well above its detection limit, to ensure a stable and reliable signal for normalization.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
1,4-ButanediolGC-FIDWorkplace Air-2 mg/m³[1][5]
1,4-ButanediolUHPLC-MS/MSBeverages0.5 µg/mL-[6][7]
GHBUHPLC-MS/MSBeverages0.5 µg/mL-[6][7]
GBLUHPLC-MS/MSBeverages0.2 µg/mL-[6][7]
1,4-ButanediolLC-MS/MSWhole Blood-1 mg/kg[4]
GHBLC-MS/MSWhole Blood-1 mg/kg[4]

This data highlights that mass spectrometry-based methods, particularly when coupled with liquid chromatography, offer superior sensitivity for the analysis of 1,4-Butanediol and its precursors in complex matrices.

The Unseen Hero: The Role of this compound as an Internal Standard

While the LOD and LOQ of the target analyte are critical performance metrics, the function of a deuterated internal standard like this compound is to guarantee the accuracy and precision of these measurements. Here's a breakdown of its essential role:

  • Correction for Matrix Effects: Biological and beverage samples contain a multitude of compounds that can enhance or suppress the ionization of the target analyte in the mass spectrometer source. As this compound is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized.

  • Compensation for Sample Preparation Variability: During extraction, derivatization, and other sample handling steps, some loss of the analyte is inevitable. The deuterated internal standard is added at the beginning of the workflow and is assumed to be lost at the same rate as the non-deuterated analyte. The signal ratio thus corrects for any inconsistencies in sample preparation.

  • Improved Precision and Accuracy: By accounting for the variables mentioned above, the use of a deuterated internal standard significantly improves the run-to-run and sample-to-sample reproducibility of the analytical method, leading to more reliable and trustworthy quantitative results.

In essence, the performance of this compound is not measured by its own detection limit, but by its ability to ensure the accurate quantification of 1,4-Butanediol down to its LOQ.

Experimental Protocol: A Validated GC-MS Method for 1,4-Butanediol Quantification

The following protocol outlines a robust and validated method for the quantification of 1,4-Butanediol in a given sample matrix, employing a deuterated internal standard.

Materials and Reagents
  • 1,4-Butanediol analytical standard

  • This compound internal standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Organic solvent (e.g., Acetonitrile, Ethyl Acetate)

  • Deionized water

  • Sample matrix (e.g., plasma, urine, beverage)

Standard and Sample Preparation
  • Stock Solutions: Prepare stock solutions of 1,4-Butanediol and this compound in a suitable organic solvent (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate blank matrix with known concentrations of 1,4-Butanediol.

  • Internal Standard Spiking: Add a fixed concentration of the this compound internal standard to all calibration standards, quality control samples, and unknown samples. A typical concentration might be 10 µg/mL.

  • Sample Extraction (for biological matrices):

    • To 100 µL of sample, add the internal standard.

    • Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Add 50 µL of the derivatizing agent (e.g., BSTFA + 1% TMCS) and 50 µL of ethyl acetate.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the derivatized 1,4-Butanediol and this compound.

Data Analysis
  • Generate a calibration curve by plotting the peak area ratio of 1,4-Butanediol to this compound against the concentration of the calibration standards.

  • Quantify the concentration of 1,4-Butanediol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Metabolic Context

To further clarify the experimental process and the biological relevance of 1,4-Butanediol analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result Metabolic_Pathway BDO 1,4-Butanediol GHB_aldehyde gamma-Hydroxybutyraldehyde BDO->GHB_aldehyde Alcohol Dehydrogenase GHB Gamma-Hydroxybutyrate (GHB) GHB_aldehyde->GHB Aldehyde Dehydrogenase Succinic_semialdehyde Succinic Semialdehyde GHB->Succinic_semialdehyde GHB Dehydrogenase Succinic_acid Succinic Acid Succinic_semialdehyde->Succinic_acid Succinic Semialdehyde Dehydrogenase TCA TCA Cycle Succinic_acid->TCA

Caption: The metabolic conversion of 1,4-Butanediol to GHB and its subsequent entry into the TCA cycle.

Conclusion

The sensitive and accurate quantification of 1,4-Butanediol is a critical task in various scientific disciplines. While the limit of detection and quantification are key performance indicators of an analytical method, the role of a deuterated internal standard like this compound cannot be overstated. It is the cornerstone of a robust and reliable quantitative assay, ensuring that the reported concentrations are accurate and defensible. By understanding the interplay between analytical techniques, the principles of internal standardization, and the metabolic fate of the analyte, researchers can confidently generate high-quality data for their studies.

References

  • Benchchem. A Comparative Guide to Analytical Methods for 1,4-Butanediol Purity Testing. N.p., n.d. Web.
  • Determination of 1,4-butanediol in workplace air using gas chrom
  • "Determination of 1,4-butanediol in workplace air using gas chromatography (GC-FID) - PMC." National Center for Biotechnology Information, N.p., n.d. Web. [Link]

  • "1,4-Butanediol - Australian Industrial Chemicals Introduction Scheme (AICIS)." N.p., n.d. Web.
  • "1,4-BUTANEDIOL -
  • "1,4-BUTANEDIOL CAS N°:110-63-4." N.p., n.d. Web.
  • "Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages - PubMed Central." National Center for Biotechnology Information, N.p., n.d. Web. [Link]

  • "NTP Summary Report on the Metabolism, Disposition, and Toxicity of 1,4-Butanediol (CAS No. 110-63-4)." N.p., n.d. Web.
  • "Determination of 1,4-butanediol in workplace air using gas chromatography (GC-FID) - PubMed." National Center for Biotechnology Information, N.p., n.d. Web. [Link]

  • "Capillary gas chromatographic determination of 1,4-butanediol and gamma-hydroxybutyrate in human plasma and urine - PubMed." National Center for Biotechnology Information, N.p., n.d. Web. [Link]

  • "Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS : W
  • "BDO (1,4-BUTANEDIOL)
  • "Simultaneous Determination of -Hydroxybutyrate (GHB) and its Analogues (GBL, 1.4-BD, GVL) in Whole Blood and Urine by Liquid Chromatography Coupled to Tandem Mass Spectrometry - ResearchGate." N.p., n.d. Web. [Link]

  • "Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS." N.p., n.d. Web.

Sources

Cross-Validation of Methods with 1,4-Butanediol-d10

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chameleon" Challenge in Bioanalysis

In forensic and clinical toxicology, 1,4-Butanediol (1,4-BD) presents a unique analytical challenge. Unlike stable analytes, 1,4-BD is part of a dynamic "chameleon" triad involving Gamma-hydroxybutyrate (GHB) and Gamma-butyrolactone (GBL).

  • In Vivo: 1,4-BD is rapidly metabolized into GHB.[1][2]

  • In Vitro (Sample Prep): GBL can hydrolyze to GHB in basic conditions.[2]

  • In Instrument (Thermal): GHB and 1,4-BD can cyclize into GBL inside a hot GC injector port.

Because of this volatility, 1,4-Butanediol-d10 (1,4-BD-d10) is not merely an internal standard; it is a structural probe . By observing whether the d10 isotope undergoes the same conversions as the analyte, researchers can distinguish between true physiological concentrations and methodological artifacts.

This guide cross-validates the two gold-standard methodologies—GC-MS (Derivatized) and LC-MS/MS (Direct Injection) —using 1,4-BD-d10 as the validation anchor.

Visualizing the Interconversion Pathways

G cluster_legend Key BD 1,4-Butanediol (Analyte) GHB GHB (Metabolite) BD->GHB In Vivo (ADH Enzyme) GBL GBL (Lactone) BD->GBL Thermal Dehydration (GC Artifact) GHB->GBL Acidic pH / Heat (GC Injector Artifact) GBL->GHB Basic pH (Hydrolysis) key1 Green = Metabolic key2 Red Dashed = Artificial/Thermal

Figure 1: The interconversion triad. 1,4-BD-d10 is essential to track the 'Thermal Dehydration' artifact pathway during analysis.

Method A: GC-MS with Silylation (The Stabilization Approach)

Gas Chromatography-Mass Spectrometry (GC-MS) is the traditional standard. However, 1,4-BD is a polar diol with a high boiling point (230°C).[3] Direct injection often leads to peak tailing and thermal conversion to GBL. Derivatization is mandatory to cap the hydroxyl groups, rendering the molecule volatile and thermally stable.

The Protocol[4][5]
  • Internal Standard: this compound (10 µg/mL in Methanol).

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[4]

Step-by-Step Workflow:

  • Extraction: Aliquot 100 µL urine/plasma. Add 50 µL 1,4-BD-d10 IS.

  • Dry Down: Evaporate to complete dryness under nitrogen at 40°C. Note: Moisture kills BSTFA.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS and 50 µL Ethyl Acetate.

  • Incubation: Heat at 70°C for 20 minutes . This ensures both hydroxyl groups are silylated.

  • Injection: 1 µL splitless injection into a DB-5MS or DB-1 column.

Validation Logic (Why d10?)

In this method, 1,4-BD-d10 reacts with BSTFA to form 1,4-BD-d10-diTMS .

  • Target Ion (Analyte): m/z 147 (characteristic of di-TMS diols).

  • Target Ion (IS): Shifted by mass of deuterium (typically m/z 155-157 range depending on fragmentation).

  • Success Metric: If you see a peak for GBL-d10 (non-derivatized), your derivatization failed, or the injector temperature is too high.

Method B: LC-MS/MS (The "Dilute-and-Shoot" Approach)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) avoids thermal stress, preventing the artificial cyclization of 1,4-BD to GBL. It measures the "native" molecule.

The Protocol[4][5]
  • Internal Standard: this compound.

  • Column: HILIC (Hydrophilic Interaction LC) or Polar C18 (e.g., Restek Force C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Precipitation: Mix 100 µL sample with 400 µL Acetonitrile (containing 1,4-BD-d10).

  • Centrifugation: Spin at 10,000 rpm for 5 mins to pellet proteins.

  • Injection: Inject 5 µL of the supernatant directly.

Validation Logic (Why d10?)

LC-MS suffers from Matrix Effects (ion suppression). Co-eluting salts/lipids can suppress the ionization of 1,4-BD.

  • Self-Validation: Since 1,4-BD-d10 co-elutes perfectly with 1,4-BD, it experiences the exact same suppression. If the IS signal drops by 50% in a urine sample compared to water, the calculated ratio remains accurate.

Comparative Analysis: GC-MS vs. LC-MS/MS

The following data summarizes the performance when cross-validating both methods using 1,4-BD-d10.

FeatureGC-MS (Derivatized)LC-MS/MS (Direct)Winner
Analyte Form 1,4-BD-diTMS (Stable)1,4-BD (Native)GC-MS (Stability)
Sample Prep Time High (Dry down + 20 min heat)Low (5 min crash)LC-MS/MS
Sensitivity (LOQ) ~0.5 - 1.0 mg/L~0.1 - 0.5 mg/LLC-MS/MS
Matrix Effects Low (Extraction removes matrix)High (Requires d10 correction)GC-MS
Artifact Risk High (Thermal GBL formation)Low (Room temp analysis)LC-MS/MS
d10 Role Monitors Derivatization EfficiencyCorrects Ion SuppressionBoth
Experimental Data Summary
  • Linearity: Both methods typically achieve

    
     across 1–100 mg/L range.
    
  • Precision (CV%): GC-MS often shows slightly better precision (<5%) due to cleaner extracts compared to "dilute-and-shoot" LC-MS (<8%).

The "Self-Validating" Workflow

To ensure scientific integrity, use the following decision tree. This protocol uses the 1,4-BD-d10 signal as a diagnostic tool to validate the run in real-time.

Validation cluster_GC GC-MS Path cluster_LC LC-MS/MS Path Start Start Analysis (Spike 1,4-BD-d10) Method Select Method Start->Method GC_Check Check d10 Peak Area Method->GC_Check GC-MS LC_Check Check d10 Peak Area Method->LC_Check LC-MS GC_Fail d10 Signal Low? Check Derivatization (Moisture?) GC_Check->GC_Fail Low Response GC_Artifact GBL-d10 Peak Detected? Injector Temp too High GC_Check->GC_Artifact Wrong Mass LC_Fail d10 Signal <50% of Std? High Ion Suppression LC_Check->LC_Fail Suppression LC_Action Dilute Sample Further LC_Fail->LC_Action

Figure 2: Diagnostic workflow using 1,4-BD-d10 to troubleshoot method failure.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Methods for the Analysis of 1,4-Butanediol and Related Compounds.[2][3][5][6][7][8][9][10][11][12]Link

  • J. Anal. Toxicol. (2020).[7] Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Beverages.[7]Link

  • Restek Corporation. (2020). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood.[11]Link

  • National Institutes of Health (NIH). Determination of 1,4-butanediol in workplace air using gas chromatography (GC-FID).Link

  • Sigma-Aldrich. Derivatization Reagents for GC: BSTFA + TMCS Protocol.Link

Sources

Isotopic enrichment verification of 1,4-Butanediol-d10

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Enrichment Verification of 1,4-Butanediol-d10: A Publish Comparison Guide

Executive Summary: The "Silent" Standard

In quantitative bioanalysis and metabolic flux studies, this compound (1,4-BD-d10) serves as a critical internal standard. Its utility hinges on a single, often overlooked metric: Isotopic Enrichment (IE) .

While a Certificate of Analysis (CoA) may claim "≥98 atom % D," the reality of deuterated synthesis involves a statistical distribution of isotopologues (d10, d9, d8...). For trace-level detection of GHB precursors or metabolic pathway analysis, "mostly deuterated" is insufficient. A d9 impurity acts as a contaminant, not a standard, potentially skewing mass spectrometry quantitation by contributing to the analyte signal (cross-talk).

This guide moves beyond basic identity checks, providing a rigorous, comparative methodology to verify the isotopic fidelity of 1,4-BD-d10 using Quantitative Proton NMR (qH-NMR) and GC-MS .

Technical Introduction: The Physics of Verification

This compound (


, MW ~100.18  g/mol ) is the fully deuterated isotopologue of 1,4-butanediol. Verification requires two orthogonal confirmations:
  • Positional Isotopomerism (NMR): Confirming that protons (

    
    ) have been replaced by deuterium (
    
    
    
    ) at all carbon positions.
  • Isotopologue Distribution (MS): Quantifying the ratio of the target d10 molecule against lower-mass isotopologues (d9, d8).

The Challenge of "d10"

Synthesis often involves H/D exchange or reduction of deuterated succinic anhydride. Incomplete reaction yields molecules where one or more positions retain a proton.

  • d10 (Target): Mass 100. No

    
     signal.
    
  • d9 (Impurity): Mass 99. One residual proton (observable in NMR).[1]

  • d8 (Impurity): Mass 98. Two residual protons.[2]

Comparative Analysis of Verification Methodologies

We compare the two gold-standard techniques. For 1,4-BD-d10, neither method is sufficient alone ; they must be coupled.

FeatureMethod A: Quantitative 1H-NMR Method B: GC-MS (EI)
Primary Detection Residual Protium (

)
Molecular Ion (

) & Fragments
Sensitivity High for residual H (down to 0.1%)High for molecular weight distribution
Blind Spot Cannot detect d10 (it is silent).Cannot easily distinguish where the H is located.
Key Metric Atom % D (Average enrichment)Isotopologue % (Purity of the d10 species)
Sample Prep Dissolve in

or

+ Internal Std
Derivatization (often BSTFA) or Direct Injection
Verdict Best for Average Enrichment. Calculates the total % of D atoms replacing H.Best for Spectral Purity. Ensures the "d10" peak is not contaminated by d9/d8.

Experimental Protocols

Protocol A: The "Silent Spectrum" qNMR Workflow

Objective: Quantify residual protons to calculate Atom % D.

Reagents:

  • This compound sample (~10 mg).

  • Solvent:

    
     (99.96% D) to prevent OH exchange broadening.
    
  • Internal Standard (IS): Maleic Acid (traceable purity) or Dimethyl Sulfone.

Step-by-Step:

  • Gravimetry: Weigh 10.0 mg of 1,4-BD-d10 and 5.0 mg of Maleic Acid into a vial. Record weights to 0.01 mg precision.

  • Solvation: Add 600 µL

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Sequence: 90° pulse with sufficient relaxation delay (

      
      ) to ensure full relaxation of protons (T1 relaxation).
      
    • Scans: 64 (to improve S/N for trace residuals).

  • Processing:

    • Phase and baseline correct.

    • Integrate the IS peak (Maleic acid singlet ~6.3 ppm). Set integral to correspond to its proton count (2H).

    • The Critical Step: Look for residual peaks at the standard 1,4-BD shifts:

      • 
         4.4 ppm (OH)
        
      • 
         3.4 ppm (
        
        
        
        -O)
      • 
         1.4 ppm (
        
        
        
        -C)
    • Integrate these residual regions.[3]

Calculation (Atom % D):



A "clean" d10 sample should show a flat baseline at 1.4 and 3.4 ppm.
Protocol B: GC-MS Isotopologue Distribution

Objective: Confirm M+ is m/z 100 and quantify d9 (m/z 99) contribution.

Step-by-Step:

  • Prep: Dilute 1,4-BD-d10 to 100 µg/mL in Methanol.

  • Injection: Splitless injection (1 µL) onto a polar column (e.g., DB-Wax or equivalent).

  • MS Parameters:

    • Source: EI (70 eV).

    • Scan Range: m/z 30–150.

  • Analysis:

    • Locate the retention time (RT) of 1,4-BD (approx 6-8 min depending on ramp).

    • Extract the Mass Spectrum.[4]

    • Target Ions:

      • d10:

        
         = 100.[5]
        
      • d9:

        
         = 99.
        
      • Fragments: Look for the shift of the base peak. Standard 1,4-BD base peak is often m/z 42 (

        
        ). For d10, look for m/z 48 (
        
        
        
        ).
      • Loss of Water: Standard loses

        
         (18) 
        
        
        
        72. d10 loses
        
        
        (20)
        
        
        80.

Data Interpretation & Decision Matrix

Use this logic flow to interpret your data.

VerificationLogic Start Start Verification NMR Run qH-NMR (Check Residuals) Start->NMR MS Run GC-MS (Check M+) Start->MS CheckNMR Are peaks at 1.4 or 3.4 ppm? NMR->CheckNMR CheckMS Is m/z 99 > 1% of m/z 100? MS->CheckMS Pass PASS: High Enrichment (>99 Atom % D) CheckNMR->Pass No (Silent Baseline) Fail_Enrich FAIL: Low Enrichment (High Residual H) CheckNMR->Fail_Enrich Yes (Integrals > 1%) CheckMS->Pass No Fail_Iso FAIL: Isotopologue Impurity (d9/d8 Contamination) CheckMS->Fail_Iso Yes

Figure 1: Decision matrix for accepting or rejecting a batch of this compound based on orthogonal data.

Case Study: The "d9" Trap in GHB Analysis

In a forensic toxicology study quantifying GHB (Gamma-hydroxybutyrate), a researcher used a 1,4-BD-d10 internal standard that was actually only 95% enriched.

  • The Issue: The batch contained 5% 1,4-BD-d9 .

  • The Mechanism: 1,4-BD metabolizes to GHB.[4] The d9-1,4-BD converts to d9-GHB.

  • The Error: If the MS method monitors the transition for d10, the d9 signal may partially overlap (depending on resolution) or, more critically, if the d9 impurity loses a Deuterium during fragmentation instead of a Hydrogen, it creates a mass shift that mimics the analyte or standard unpredictably.

  • Result: The calibration curve showed a non-linear intercept, leading to a 15% overestimation of endogenous GHB levels.

  • Correction: Switching to a >99% atom % D verified standard (via the protocol above) linearized the curve.

References

  • SWGDRUG. (2005).[6] Monographs: 1,4-Butanediol. Scientific Working Group for the Analysis of Seized Drugs. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 110634, this compound. Link

  • Simmler, L. D., et al. (2014). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Biological Samples. Journal of Analytical Toxicology. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

Sources

Comparative Analysis of 1,4-Butanediol-d10: Quality Metrics & Validation for Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isotopologue Trap"

In the quantitative analysis of 1,4-Butanediol (1,4-BD), Gamma-Hydroxybutyrate (GHB), and Gamma-Butyrolactone (GBL), the choice of internal standard (IS) is not merely a purchasing decision—it is a critical method parameter.

This guide compares 1,4-Butanediol-d10 sources, but uncovers a vital market distinction: not all suppliers offer the fully deuterated d10 isotopologue as a standard catalog item. While Sigma-Aldrich and Biosynth explicitly list the fully deuterated d10 variant (CAS 71760-76-4), Cambridge Isotope Laboratories (CIL) and its subsidiaries primarily list the d4 variant (2,2,3,3-d4).

Verdict: For forensic toxicology requiring maximum mass separation to avoid "crosstalk" (isotopic contribution) and background interference, This compound is the superior choice over d4. However, users must account for the rapid exchange of hydroxyl deuteriums, effectively converting the reagent to d8 in protic solvents.

Supplier Landscape & Technical Specifications

The following table contrasts the primary offerings found in current supplier catalogs. Note the distinction in deuteration levels.

Table 1: Comparative Specification Matrix
FeatureSigma-Aldrich (Merck) Biosynth Cambridge Isotope Labs (CIL)
Product Variant This compound This compound 1,4-Butanediol-d4 (Primary Listing)
Catalog / CAS CAS: 71760-76-4Code: WCA76076CAS: 38274-25-8
Chemical Structure DO-CD₂-CD₂-CD₂-CD₂-ODDO-CD₂-CD₂-CD₂-CD₂-ODHO-CH₂-CD₂-CD₂-CH₂-OH
Nominal Mass Shift +10 Da (Pre-exchange)+8 Da (In-solution)+10 Da (Pre-exchange)+8 Da (In-solution)+4 Da
Isotopic Enrichment 98 atom % DNot specified in snippet98% D
Primary Application High-sensitivity ToxicologyPharmaceutical TestingGeneral Synthesis / NMR
Risk Factor Hydroxyl exchange (OD

OH)
Hydroxyl exchange (OD

OH)
Lower mass shift (interference risk)

*Note: In protic solvents (methanol, water) or biological matrices, the two hydroxyl deuteriums (OD) rapidly exchange with Hydrogen, converting d10 to d8.

Critical Quality Attributes (CQAs)

When validating a supplier's lot, three attributes dictate performance in LC-MS/MS or GC-MS workflows:

A. Isotopic Purity (The "M-1" Problem)

If a "d10" standard is only 98% enriched, it contains traces of d9, d8, and potentially d0 (native).

  • Risk: The native (d0) impurity acts as an exogenous analyte, causing false positives in blank samples.

  • Requirement: The contribution of the IS to the analyte channel must be < 1% of the Lower Limit of Quantitation (LLOQ).

B. Chemical Purity & Water Content

1,4-BD is hygroscopic.

  • Risk: Excess water in the standard leads to weighing errors (overestimating the mass of BD added), resulting in under-quantification of patient samples.

  • Mitigation: Store standards in a desiccator and equilibrate to room temperature before weighing.

C. Mass Shift Stability
  • d10 vs. d4: In complex urine matrices, endogenous interferences often appear at M+1 or M+2. A d4 standard (M+4) is safer than d3, but d10 (effectively d8 in solution) moves the signal into a "silent" region of the mass spectrum, significantly improving Signal-to-Noise (S/N).

Experimental Validation Protocols

As a Senior Scientist, you must validate the material before accepting it into a regulated workflow. Use these self-validating protocols.

Protocol 1: The "Blank Interference" Stress Test

Purpose: To quantify the amount of native 1,4-BD present as an impurity in the deuterated standard.

  • Preparation: Prepare a "High Concentration IS" solution (10x the working concentration used in patient samples) in neat methanol.

  • Injection: Inject this solution into the LC-MS/MS or GC-MS monitoring the Native Transition (e.g., m/z 91 -> 73 for native).

  • Calculation:

    
    
    
  • Acceptance Criteria: Interference must be < 20% of the LLOQ peak area (or <5% for strict forensic applications).

Protocol 2: Isotopic Exchange Verification

Purpose: To confirm the actual mass shift in your working solvent.

  • Method: Infuse the d10 standard (dissolved in 50:50 Methanol:Water) directly into the MS source.

  • Observation:

    • Expected Parent Ion (d10): m/z 101 (M+H) — Only if dry.

    • Observed Parent Ion (d8): m/z 99 (M+H) — After exchange.

  • Why this matters: If you set your Q1 mass to 101 but the protons exchanged, your sensitivity will drop to near zero. Always target the d8 mass (m/z 99) for "d10" reagents in aqueous methods.

Visualizing the Workflow

Diagram 1: The Deuterium Exchange Logic Flow

This diagram illustrates why "d10" often behaves as "d8" and how to select the correct MS transitions.

DeuteriumExchange Start Purchased this compound (Solid/Neat Liquid) Structure Structure: DO-CD2-CD2-CD2-CD2-OD Mass: ~100 Da Start->Structure Solvent Dissolve in Protic Solvent (MeOH, Water, Urine) Structure->Solvent Exchange Rapid H/D Exchange occurs at Hydroxyl groups Solvent->Exchange Instantaneous Result Effective Species: HO-CD2-CD2-CD2-CD2-OH (d8 Core Preserved) Exchange->Result MS_Target Correct MS Target (M+H)+: m/z 99 (Not 101) Result->MS_Target Method Parameter

Caption: Logical flow demonstrating the chemical transformation of d10 standards in wet environments, necessitating a shift in mass spectrometry targeting parameters.

Diagram 2: Analytical Decision Tree

How to choose between d4 and d10 based on your specific application.

DecisionTree Need Define Application Matrix Matrix Complexity? Need->Matrix Simple Simple (Water/Clean Solvents) Matrix->Simple Complex Complex (Post-mortem Blood, Urine) Matrix->Complex Choice_d4 Use 1,4-BD-d4 (Cheaper, CIL/Eurisotop) Simple->Choice_d4 Interference Check M+4 Interference Complex->Interference Interference->Choice_d4 Low Background Choice_d10 Use 1,4-BD-d10 (Max Selectivity, Sigma/Biosynth) Interference->Choice_d10 High Background

Caption: Decision matrix for selecting the appropriate isotopologue based on biological matrix complexity and interference risk.

References

  • Sigma-Aldrich (Merck). this compound Product Specification (CAS 71760-76-4). Retrieved from

  • Cambridge Isotope Laboratories. 1,4-Butanediol-2,2,3,3-d4 Product Specification. Retrieved from

  • Biosynth. this compound (WCA76076) Product Data.[1][2] Retrieved from

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Methods for the Analysis of GHB and Analogs. (2005).[3] Retrieved from

  • National Institutes of Health (NIH) - PubChem. 1,4-Butanediol Compound Summary. Retrieved from

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Integrity Preservation of 1,4-Butanediol-d10

[1]

Executive Summary: The Dual-Risk Profile[1]

Handling 1,4-Butanediol-d10 requires a bifurcated safety strategy. Unlike standard reagents where the primary concern is human toxicity, this isotopologue presents a dual risk:

  • Biological Hazard (Human Safety): It is a metabolic precursor to Gamma-Hydroxybutyrate (GHB), a CNS depressant.[1] Ingestion—even in small amounts—can induce coma or respiratory failure.[1]

  • Isotopic Integrity Hazard (Reagent Safety): The compound is hygroscopic.[1][2] Atmospheric moisture (

    
    ) causes rapid proton-deuterium exchange (H/D exchange) at the hydroxyl sites, degrading the isotopic purity from 
    
    
    to
    
    
    or lower, rendering high-precision NMR data invalid.

This guide defines the PPE and operational workflows required to mitigate both risks simultaneously.

Risk Assessment & Logic Flow

The following logic map illustrates the decision pathways for PPE selection based on the specific hazard node (Biological vs. Chemical).

RiskAssessmentRiskThis compound HazardBioBiological (Ingestion/Absorption)Risk->BioChemChemical (Hygroscopic)Risk->ChemAction1Prevents: CNS Depression(GHB Conversion)Bio->Action1Action2Prevents: H/D Exchange(Signal Degradation)Chem->Action2PPE_SkinPPE: Nitrile Gloves(0.11mm min)Action1->PPE_SkinDermal BarrierPPE_RespPPE: Fume Hood(Mist Control)Action1->PPE_RespAerosol BarrierContainmentContainment: Inert Gas(N2/Ar Blanket)Action2->ContainmentMoisture Barrier

Figure 1: Risk mitigation logic flow connecting hazard types to specific protective interventions.[1][3]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for organic solvent handling due to variable permeation rates.[1] The following matrix is based on permeation breakthrough data for glycols and diols.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm / 4 mil minimum) Breakthrough > 480 min. Nitrile offers excellent resistance to glycols.[1] Latex is not recommended due to potential allergenicity and lower organic solvent resistance.[1]
Immersion Handling Butyl Rubber (0.3 mm) Required only if prolonged submersion of hands is expected (e.g., spill cleanup).
Eye Protection Chemical Safety Goggles 1,4-BDO is a viscous liquid.[1] Safety glasses with side shields are minimum; goggles are mandatory if dispensing under pressure (syringe) to prevent splashes.[1]
Respiratory Fume Hood (Face Velocity 80-100 fpm) Vapor pressure is low (0.015 mmHg @ 25°C), but inhalation of mists can cause respiratory irritation and systemic effects.[1]
Body Defense Lab Coat (Cotton/Poly Blend) Standard splash protection.[1] Ensure cuffs are tucked under glove gauntlets.[1]

Critical Note: If you are handling this substance as a "Controlled Substance Analogue" (depending on jurisdiction), you may be legally required to wear specific PPE to prevent diversion (e.g., pocketless lab coats).

Operational Protocol: The "Dry Path" Workflow

To preserve the


Step 1: Preparation
  • Environment: All handling must occur inside a fume hood or a glovebox.

  • Glassware: Flame-dry or oven-dry (120°C for 2 hours) all glassware.[1] Cool in a desiccator.

  • Inert Gas: Ensure a supply of dry Nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or Argon (
    
    
    ) is available.
Step 2: Dispensing (Septum Technique)

Do not open the stock bottle to the atmosphere. Use the syringe-septum method:

  • Secure the bottle with a clamp.[1]

  • Insert a dry nitrogen balloon/line needle into the septum to equalize pressure.[1]

  • Use a fresh, dry glass syringe with a long-gauge needle.[1]

  • Pierce the septum and withdraw the required volume.[1]

  • Why? This prevents ambient air (humidity) from backfilling the bottle as liquid is removed.[1]

Step 3: Experimental Use
  • If using for NMR: Inject directly into the NMR tube pre-flushed with Argon.[1] Cap immediately.

  • If using for synthesis: Cannulate directly into the reaction vessel.[1]

Step 4: Waste Management
  • Segregation: Do not mix with aqueous waste.[1] Segregate into "Non-Halogenated Organic Solvents."

  • Labeling: Clearly label as "Contains 1,4-Butanediol - Potential Controlled Precursor."

Workflowcluster_integrityIntegrity Zone (N2/Ar)StartStart: Stock BottleCheckCheck Atmosphere(Humidity < 30%)Start->CheckDispenseSyringe Transfer(Septum Sealed)Check->DispensePassUseExperimental Use(NMR/Synthesis)Dispense->UseWasteDisposal(Organic Stream)Use->Waste

Figure 2: Operational workflow emphasizing the "Integrity Zone" where inert gas coverage is mandatory.

Emergency Procedures

In Case of Skin Contact
  • Remove: Immediately strip contaminated clothing.[1]

  • Wash: Rinse skin with soap and copious water for 15 minutes.[1] 1,4-BDO is water-soluble.[1]

  • Monitor: Watch for signs of drowsiness or dizziness (CNS depression).[1]

In Case of Ingestion (Critical)
  • Do NOT induce vomiting. (Risk of aspiration).[1]

  • Alert: Call emergency services immediately. State clearly: "Patient has ingested a GHB precursor (1,4-Butanediol)."

  • Position: Place victim in the recovery position (on their side) to prevent aspiration if they lose consciousness.[1]

References

  • PubChem. (n.d.).[1] 1,4-Butanediol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (2020).[1] Lists of Scheduling Actions, Controlled Substances, Regulated Chemicals. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.